Glucosyl-galactosyl-hydroxylysine
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H34N2O13 |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
(2S,5R)-6-amino-5-hydroxy-2-[[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexanoic acid |
InChI |
InChI=1S/C18H34N2O13/c19-3-6(23)1-2-7(18(30)31)20(16-14(28)12(26)10(24)8(4-21)32-16)17-15(29)13(27)11(25)9(5-22)33-17/h6-17,21-29H,1-5,19H2,(H,30,31)/t6-,7+,8-,9-,10-,11+,12+,13+,14-,15-,16?,17?/m1/s1 |
InChI Key |
TXSJTPLTUJRKQD-HIPBKHKASA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N(C1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)[C@H](CN)O |
Canonical SMILES |
C(CC(C(=O)O)N(C1C(C(C(C(O1)CO)O)O)O)C2C(C(C(C(O2)CO)O)O)O)C(CN)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Early Research on Collagen Glycosylation Patterns
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research on collagen glycosylation, a critical post-translational modification (PTM) that influences the structure and function of the most abundant protein in mammals. We will explore the core glycosylation patterns, the enzymatic machinery responsible, early quantitative data, and the key experimental protocols that paved the way for our current understanding.
Introduction: The Dawn of Collagen Glycosylation
Collagen, the primary structural protein of the extracellular matrix, undergoes a complex series of post-translational modifications essential for its function.[1] Among the most unique of these is the O-linked glycosylation of hydroxylysine (Hyl) residues. This process, which occurs in the endoplasmic reticulum before the formation of the iconic triple helix, involves the attachment of simple but crucial carbohydrate units.[2][3]
Early discoveries dating back to the 1960s, notably by Robert Spiro, elucidated the fundamental structures of these glycans.[2][4] These foundational studies revealed two primary forms: a monosaccharide, galactosyl-hydroxylysine (Gal-Hyl), and a disaccharide, glucosyl-galactosyl-hydroxylysine (Glc-Gal-Hyl).[5][6] This guide will provide a detailed overview of this early work, offering insight into the techniques and findings that form the bedrock of modern collagen research.
The Core Biosynthetic Pathway and Enzymatic Machinery
The glycosylation of collagen is a sequential, enzyme-catalyzed process occurring within the endoplasmic reticulum.[7] It is intricately linked with the hydroxylation of lysine (B10760008) residues, which must occur first. The entire process ceases once the procollagen (B1174764) chains assemble into a triple helix.[8]
The key enzymatic steps are:
-
Lysine Hydroxylation : Specific lysine residues in the Y-position of the Gly-X-Y triplet are hydroxylated to form 5-hydroxylysine (B44584) (Hyl). This reaction is catalyzed by lysyl hydroxylases (LHs), iron and vitamin C-dependent enzymes encoded by the PLOD genes.[9][10]
-
Galactosylation : A galactose monosaccharide is transferred from a UDP-galactose donor to the hydroxyl group of a Hyl residue. This forms a β-(1,O)-glycosidic bond and is catalyzed by collagen galactosyltransferases (COLGALT1 and COLGALT2).[7][11]
-
Glucosylation : For some Hyl residues, a glucose monosaccharide is subsequently transferred from a UDP-glucose donor to the C2 position of the galactose on Gal-Hyl, forming an α-(1,2)-glycosidic bond. This step is catalyzed by galactosylhydroxylysyl glucosyltransferase, an activity possessed by the multifunctional enzyme Lysyl Hydroxylase 3 (LH3).[7][9][12]
References
- 1. portlandpress.com [portlandpress.com]
- 2. Collagen glycosylation | Department of Physiology | UZH [physiol.uzh.ch]
- 3. researchgate.net [researchgate.net]
- 4. Core Glycosylation of Collagen Is Initiated by Two β(1-O)Galactosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Glycosylation of Type I Collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycosylation Modulates the Structure and Functions of Collagen: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of hydroxylysine-O-glycosylation on the structure of type I collagen molecule: A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Reactome | Galactosylation of collagen propeptide hydroxylysines by procollagen galactosyltransferases 1, 2 [reactome.org]
- 12. Lysyl Hydroxylase 3 Glucosylates Galactosylhydroxylysine Residues in Type I Collagen in Osteoblast Culture - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Pathway of Glucosyl-galactosyl-hydroxylysine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core biosynthesis pathway of Glucosyl-galactosyl-hydroxylysine (Gle-Gal-Hyl), a unique and critical post-translational modification of collagen. Understanding this pathway is essential for research into collagen-related diseases, the development of novel therapeutics, and the broader study of protein glycosylation.
Introduction to Collagen Glycosylation
The biosynthesis of this compound is a sequential, three-step enzymatic process that occurs within the cisternae of the rough endoplasmic reticulum (ER) prior to the formation of the collagen triple helix.[1][2] This modification plays a crucial role in the stabilization of collagen cross-links, fibrillogenesis, and overall tissue integrity.[2][3] The pathway involves the coordinated action of three distinct enzyme classes: lysyl hydroxylases, procollagen (B1174764) galactosyltransferases, and a galactosylhydroxylysyl glucosyltransferase.
The Biosynthesis Pathway of this compound
The formation of this compound on procollagen α-chains is a highly regulated process. The pathway can be broken down into the following key steps:
Step 1: Hydroxylation of Lysine (B10760008)
The initial step is the hydroxylation of specific lysine residues within the procollagen polypeptide chain to form hydroxylysine (Hyl). This reaction is catalyzed by a family of enzymes known as lysyl hydroxylases (LHs), also referred to as procollagen-lysine, 2-oxoglutarate 5-dioxygenases (PLODs).[2][4] In humans, there are three known lysyl hydroxylase isoenzymes (LH1-3), encoded by the PLOD1, PLOD2, and PLOD3 genes, respectively.[2] These enzymes require Fe²⁺ and ascorbate (B8700270) (Vitamin C) as cofactors.[2][4]
Step 2: Galactosylation of Hydroxylysine
Following hydroxylation, a galactose moiety is transferred from UDP-galactose to the hydroxyl group of the newly formed hydroxylysine residue. This reaction is catalyzed by procollagen galactosyltransferases , forming galactosyl-hydroxylysine (Gal-Hyl).[5] Two such enzymes have been identified in humans: GLT25D1 (encoded by COLGALT1) and GLT25D2 (encoded by COLGALT2).[5]
Step 3: Glucosylation of Galactosyl-hydroxylysine
The final step in the pathway is the addition of a glucose molecule to the galactose residue of Gal-Hyl, forming the final product, this compound (Gle-Gal-Hyl). This reaction is catalyzed by galactosylhydroxylysyl glucosyltransferase activity, which has been shown to be an intrinsic function of the multifunctional enzyme lysyl hydroxylase 3 (LH3/PLOD3) .[2][6]
Below is a diagram illustrating this sequential enzymatic pathway.
Quantitative Data
| Enzyme | Gene(s) | Substrate(s) | Km | Vmax | Cofactors/Donors |
| Lysyl Hydroxylase (LH) | PLOD1, PLOD2, PLOD3 | Procollagen, α-ketoglutarate, O₂, Ascorbate | Data not available | Data not available | Fe²⁺ |
| Procollagen Galactosyltransferase 1 | COLGALT1 | Hydroxylysine-containing collagen, UDP-Galactose | 29.91 ± 2.56 µM (for UDP-Galactose)[7] | 235.13 ± 25.66 CPM min⁻¹[7] | Mn²⁺ |
| Procollagen Galactosyltransferase 2 | COLGALT2 | Hydroxylysine-containing collagen, UDP-Galactose | Data not available | Data not available | Mn²⁺ |
| Galactosylhydroxylysyl Glucosyltransferase (activity of LH3) | PLOD3 | Galactosyl-hydroxylysine-containing collagen, UDP-Glucose | Data not available | Data not available | Mn²⁺ |
Note: The Vmax value for Procollagen Galactosyltransferase 1 is from a study using a chimeric protein and is presented in counts per minute, reflecting the specific activity in that particular assay.[7]
Experimental Protocols
This section outlines the general methodologies for key experiments used to study the biosynthesis of this compound.
Lysyl Hydroxylase Activity Assay
Principle: The activity of lysyl hydroxylase can be determined by measuring the formation of hydroxylysine from a lysine-containing substrate. A common method involves the use of a radiolabeled substrate and subsequent separation and quantification of the radiolabeled product.
Methodology:
-
Substrate Preparation: A synthetic peptide or unhydroxylated procollagen substrate containing [¹⁴C]lysine is prepared.
-
Enzyme Preparation: Lysyl hydroxylase is purified from a suitable source, such as chick embryos or recombinant expression systems.
-
Reaction Mixture: The assay mixture typically contains the enzyme preparation, the radiolabeled substrate, FeSO₄, α-ketoglutarate, ascorbate, and a suitable buffer (e.g., Tris-HCl).
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Termination and Hydrolysis: The reaction is stopped, and the protein is precipitated. The pellet is then hydrolyzed to individual amino acids (e.g., using 6 M HCl).
-
Separation and Quantification: The radiolabeled hydroxylysine is separated from lysine using ion-exchange chromatography or HPLC, and the radioactivity is measured by liquid scintillation counting.
Procollagen Galactosyltransferase Activity Assay
Principle: The activity of procollagen galactosyltransferase is measured by quantifying the transfer of galactose from UDP-[¹⁴C]galactose to a hydroxylysine-containing acceptor.
Methodology:
-
Acceptor Substrate: A suitable acceptor substrate, such as deglycosylated collagen or a synthetic peptide containing hydroxylysine, is used.
-
Enzyme Source: The enzyme can be obtained from cell or tissue homogenates or as a recombinant protein.
-
Reaction Mixture: The reaction mixture includes the enzyme, acceptor substrate, UDP-[¹⁴C]galactose, MnCl₂, and a buffer (e.g., MOPS).
-
Incubation: The reaction is carried out at 37°C.
-
Precipitation and Washing: The reaction is terminated by the addition of a precipitating agent like trichloroacetic acid (TCA). The precipitated protein, now containing radiolabeled galactose, is washed to remove unincorporated UDP-[¹⁴C]galactose.
-
Quantification: The radioactivity of the washed precipitate is measured to determine the amount of galactose incorporated.
Galactosylhydroxylysyl Glucosyltransferase Activity Assay
Principle: This assay measures the transfer of glucose from UDP-[¹⁴C]glucose to a galactosyl-hydroxylysine-containing substrate.
Methodology:
-
Acceptor Substrate: The substrate is typically collagen that has been galactosylated but not glucosylated, or a synthetic peptide with a Gal-Hyl residue.
-
Enzyme Source: The glucosyltransferase activity is often assayed using purified or recombinant LH3.
-
Reaction Mixture: The assay mixture contains the enzyme, the acceptor substrate, UDP-[¹⁴C]glucose, MnCl₂, and a suitable buffer.
-
Incubation: The reaction is incubated at 37°C.
-
Termination and Analysis: The reaction is stopped, and the amount of incorporated [¹⁴C]glucose is determined, often following protein precipitation and washing, similar to the galactosyltransferase assay.
Quantification of this compound by Mass Spectrometry
Principle: Liquid chromatography-mass spectrometry (LC-MS) provides a highly sensitive and specific method for the identification and quantification of this compound in biological samples.
Methodology:
-
Sample Preparation: Collagen-containing samples are subjected to alkaline hydrolysis to release the glycosylated hydroxylysine residues.
-
Chromatographic Separation: The hydrolysate is separated using reverse-phase or hydrophilic interaction liquid chromatography (HILIC).
-
Mass Spectrometric Analysis: The eluent from the LC is introduced into a mass spectrometer. The mass-to-charge ratio (m/z) of this compound is used for its identification.
-
Quantification: For quantitative analysis, stable isotope-labeled internal standards can be used. The abundance of the analyte is determined by comparing its peak area to that of the internal standard.
Below is a workflow diagram for the quantification of this compound using LC-MS.
Conclusion
The biosynthesis of this compound is a fundamental post-translational modification of collagen, critical for its structure and function. This technical guide has provided a detailed overview of the enzymatic pathway, available quantitative data, and the experimental protocols used for its investigation. Further research to elucidate the precise kinetic parameters of all the involved enzymes and their regulation will be crucial for a complete understanding of collagen biology and the development of targeted therapies for associated pathologies.
References
- 1. Collagen prolyl 4-hydroxylase isoenzymes I and II have sequence specificity towards different X-Pro-Gly triplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]
- 3. Procollagen Lysyl Hydroxylase 2 is Essential for Hypoxia-Induced Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EC 1.14.11.4 [iubmb.qmul.ac.uk]
- 5. Core glycosylation of collagen is initiated by two beta(1-O)galactosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysyl Hydroxylase 3 Glucosylates Galactosylhydroxylysine Residues in Type I Collagen in Osteoblast Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Domains and Amino Acids Essential to the Collagen Galactosyltransferase Activity of GLT25D1 - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Cascade to Glucosyl-galactosyl-hydroxylysine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the enzymatic synthesis of Glucosyl-galactosyl-hydroxylysine (Ggh), a crucial post-translational modification of collagen. Addressed to researchers, scientists, and drug development professionals, this document details the biochemical pathway, experimental protocols, and quantitative data pertinent to the synthesis of this important glycan.
Introduction
This compound is a unique disaccharide attached to specific hydroxylysine residues within collagen and other collagen-like proteins. This modification plays a critical role in the structural integrity and biological function of the extracellular matrix (ECM). The synthesis of Ggh is a highly orchestrated, three-step enzymatic cascade that occurs within the endoplasmic reticulum. Disruptions in this pathway are associated with various connective tissue disorders and other pathologies, making the enzymes involved attractive targets for therapeutic intervention. This guide will explore the sequential enzymatic reactions, provide detailed methodologies for their in vitro study, and present key quantitative data to facilitate further research in this area.
The Biosynthetic Pathway of this compound
The formation of Ggh is a sequential process catalyzed by three distinct classes of enzymes: lysyl hydroxylases, collagen galactosyltransferases, and a multifunctional glucosyltransferase. This pathway ensures the precise addition of glucose and galactose to specific lysine (B10760008) residues that have undergone prior hydroxylation.
The synthesis begins with the hydroxylation of lysine to hydroxylysine, followed by the addition of galactose to form galactosyl-hydroxylysine. The final step is the glucosylation of the galactosyl-hydroxylysine to yield the terminal this compound structure.[1][2]
References
role of lysyl hydroxylase in GGH formation
An In-depth Technical Guide on the Role of Lysyl Hydroxylase in the Formation of Glucosylgalactosyl-Hydroxylysine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Collagen, the most abundant protein in the extracellular matrix (ECM), undergoes extensive post-translational modifications that are critical for its structure and function. Among the most important of these is the hydroxylation of lysine (B10760008) residues and their subsequent glycosylation. This technical guide provides a detailed examination of the enzymatic processes leading to the formation of glucosylgalactosyl-hydroxylysine (GG-Hyl), with a specific focus on the central role of the multifunctional enzyme, lysyl hydroxylase 3 (LH3). We will explore the enzymatic cascade, the upstream signaling pathways regulating this process, its biological significance in collagen cross-linking and matrix stability, and detailed methodologies for its study. This document is intended to serve as a comprehensive resource for researchers and professionals involved in connective tissue biology, fibrosis, and the development of therapeutics targeting ECM pathologies.
The Lysyl Hydroxylase Enzyme Family
The hydroxylation of lysine residues within procollagen (B1174764) molecules is the initial and rate-limiting step for subsequent glycosylation and the formation of stable, covalent cross-links. This reaction is catalyzed by a family of Fe²⁺ and 2-oxoglutarate-dependent dioxygenases known as lysyl hydroxylases (LHs), encoded by the PLOD (procollagen-lysine, 2-oxoglutarate 5-dioxygenase) genes.[1] There are three primary isoforms in humans, each with distinct substrate specificities and functions.[1]
-
Lysyl Hydroxylase 1 (LH1, PLOD1): Primarily hydroxylates lysine residues located within the triple-helical domains of collagen.[1] Mutations in PLOD1 are associated with the kyphoscoliotic type of Ehlers-Danlos syndrome (kEDS), characterized by severe collagen instability.
-
Lysyl Hydroxylase 2 (LH2, PLOD2): Exists in two splice variants. LH2b specifically hydroxylates lysine residues in the non-helical telopeptide regions of collagen.[1] This function is critical for directing the formation of hydroxylysine-aldehyde derived collagen cross-links, which are particularly important in tissues like bone and are often upregulated in fibrotic conditions.[2]
-
Lysyl Hydroxylase 3 (LH3, PLOD3): A unique, multifunctional enzyme that not only possesses lysyl hydroxylase activity, primarily targeting helical lysine residues, but also contains distinct galactosyltransferase and glucosyltransferase activities.[1][3][4] This makes LH3 the key enzyme responsible for the complete synthesis of the GG-Hyl modification.
The Enzymatic Formation of Glucosylgalactosyl-Hydroxylysine (GG-Hyl)
The formation of GG-Hyl is a sequential, three-step enzymatic process that occurs in the lumen of the endoplasmic reticulum prior to collagen triple helix formation. The multifunctional nature of LH3 allows it to catalyze all three reactions.[5]
-
Step 1: Lysine Hydroxylation: A specific lysine residue on a nascent procollagen α-chain is hydroxylated at the C5 position by a lysyl hydroxylase (LH1, LH2, or LH3) to form 5-hydroxylysine (B44584) (Hyl).
-
Step 2: Galactosylation: A galactose moiety is transferred from a UDP-galactose donor to the hydroxyl group of the Hyl residue. This reaction is catalyzed by a hydroxylysyl galactosyltransferase (GT). This activity is intrinsic to LH3.[5]
-
Step 3: Glucosylation: A glucose moiety is transferred from a UDP-glucose donor to the C2 position of the newly added galactose, forming an O-linked disaccharide. This final step, which forms glucosylgalactosyl-hydroxylysine, is catalyzed by a galactosylhydroxylysyl glucosyltransferase (GGT), an activity also possessed by LH3.[3][4]
The crystal structure of human LH3 reveals an elongated homodimer with two distinct catalytic sites in each monomer: a C-terminal site for hydroxylation and an N-terminal site for the glycosyltransferase activities.[6]
Upstream Regulatory Signaling Pathways
The expression of PLOD3, and consequently the level of LH3 and GG-Hyl formation, is tightly regulated by several key signaling pathways, particularly those involved in development, tissue repair, and fibrosis.
-
TGF-β/Smad Pathway: Transforming growth factor-beta (TGF-β) is a potent inducer of ECM production and a master regulator of fibrosis. Studies have shown that TGF-β1 stimulation upregulates the expression of PLOD3.[7] The canonical pathway involves the binding of TGF-β1 to its receptor, leading to the phosphorylation and activation of Smad3, which then translocates to the nucleus to activate target gene transcription, including PLOD3.[7]
-
Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway, crucial for embryogenesis and tissue homeostasis, also regulates LH3 expression. There is significant cross-talk between the Wnt and TGF-β pathways in this regulation.[7] Inhibition of Wnt/β-catenin responsive transcription has been shown to decrease LH3 protein expression, suggesting it acts downstream or in parallel with TGF-β signaling to control PLOD3 expression.[7]
-
Other Pathways: In pathological contexts such as cancer, other pathways have been shown to influence PLOD3 expression. These include the ERK signaling pathway, which is linked to hypoxia-induced PLOD3 upregulation, and the TNF-α/NF-κB pathway.[8][9][10]
Biological Significance of GG-Hyl Formation
The glycosylation of hydroxylysine residues, particularly the formation of GG-Hyl by LH3, has profound effects on collagen biology.
-
Control of Collagen Cross-linking: The presence and type of glycosylation on telopeptidyl and helical hydroxylysine residues can influence the formation and maturation of intermolecular collagen cross-links. Suppression of LH3-mediated glucosylation alters the kinetics of cross-link maturation.[2][3]
-
Regulation of Fibrillogenesis: Altering the level of GG-Hyl affects the assembly of collagen molecules into fibrils. In osteoblast cultures where LH3 was suppressed, the resulting collagen fibrils had significantly larger mean diameters, indicating a role for GG-Hyl in regulating fibril size.[2][3]
-
Matrix Mineralization: Proper GG-Hyl modification is critical for bone mineralization. The suppression of LH3 and the subsequent decrease in GG-Hyl leads to a delay in the onset of mineralized nodule formation in osteoblast cultures.[2][3]
-
Pathological Implications: Dysregulation of lysyl hydroxylation and glycosylation is a hallmark of various diseases. Increased expression of LH2 and LH3 is associated with numerous fibrotic conditions, leading to a more stable and less degradable collagen matrix.[2]
Quantitative Data on GG-Hyl Formation
The impact of LH3 on GG-Hyl formation has been quantified using mass spectrometry to determine the site occupancy of different lysine modifications in Type I collagen from osteoblast cultures. The following tables summarize the relative abundance of unmodified lysine (Lys), hydroxylysine (Hyl), galactosyl-hydroxylysine (G-Hyl), and glucosylgalactosyl-hydroxylysine (GG-Hyl) at key glycosylation sites in control cells versus cells with shRNA-mediated suppression of LH3.
Table 1: Relative Abundance (%) of Lysine Modifications at Site α1-87
| Cell Type | Lys | Hyl | G-Hyl | GG-Hyl |
| Control | 0 | 1.5 | 10.3 | 88.2 |
| LH3 Suppressed | 0 | 1.8 | 65.4 | 32.8 |
Table 2: Relative Abundance (%) of Lysine Modifications at Site α1-174
| Cell Type | Lys | Hyl | G-Hyl | GG-Hyl |
| Control | 44.6 | 40.7 | 4.8 | 9.9 |
| LH3 Suppressed | 45.1 | 43.5 | 9.8 | 1.6 |
Data synthesized from Sricholpech M, et al. (2012) J. Biol. Chem.[3]
These data clearly demonstrate that suppressing LH3 leads to a significant reduction in GG-Hyl with a corresponding accumulation of its precursor, G-Hyl, confirming the essential role of LH3's glucosyltransferase activity.[3]
Key Experimental Methodologies
The study of lysyl hydroxylase function and GG-Hyl formation relies on a combination of molecular biology, biochemistry, and advanced analytical techniques.
shRNA-Mediated Suppression of PLOD3
This technique is used to investigate the functional role of LH3 by reducing its expression in a target cell line.
Protocol Overview:
-
shRNA Design: Design short hairpin RNA oligonucleotides targeting a specific sequence of the PLOD3 mRNA. Include a loop sequence between the sense and antisense strands.
-
Vector Cloning: Anneal the complementary shRNA oligonucleotides and ligate them into a suitable expression vector, such as pSUPER, downstream of a polymerase III promoter (e.g., H1-RNA).
-
Transfection: Transfect the shRNA-containing plasmid into the target cells (e.g., MC3T3-E1 osteoblasts) using a suitable method like lipofection. A control group should be transfected with an empty vector.
-
Selection and Clonal Isolation: Select for stably transfected cells by culturing in a medium containing a selection agent (e.g., G418) if the vector contains a resistance gene. Isolate and expand single colonies.
-
Validation: Confirm the knockdown of PLOD3 expression at both the mRNA level (by qRT-PCR) and the protein level (by Western blot) in the selected clones compared to controls.
Quantification of GG-Hyl by Mass Spectrometry
Mass spectrometry is the definitive method for identifying and quantifying post-translational modifications like GG-Hyl at specific sites within the collagen protein.
Protocol Overview:
-
Collagen Extraction: Isolate Type I collagen from the cell culture medium or extracellular matrix using methods such as pepsin digestion followed by salt precipitation.
-
Protein Digestion: Denature the purified collagen and digest it into smaller peptides using a sequence-specific protease, most commonly trypsin.
-
LC-MS/MS Analysis:
-
Separate the resulting peptide mixture using reverse-phase high-performance liquid chromatography (HPLC).
-
Introduce the eluting peptides directly into a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) via electrospray ionization (ESI).
-
The mass spectrometer is operated in a data-dependent acquisition mode. It first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan).
-
The most abundant peptide ions are then sequentially isolated and fragmented (e.g., by collision-induced dissociation, CID, or electron-transfer dissociation, ETD) to generate tandem mass spectra (MS2 scans).
-
-
Data Analysis:
-
Use a database search algorithm (e.g., MaxQuant, Mascot) to match the experimental MS2 spectra against a theoretical database of peptides from the collagen sequence.
-
The search parameters must be set to include variable modifications for lysine hydroxylation (+16 Da), galactosylation (+162 Da), and glucosylation (+162 Da).
-
The presence of GG-Hyl on a specific peptide is confirmed by the mass shift in the MS1 scan and the identification of characteristic fragment ions in the MS2 scan.
-
Relative quantification of site occupancy can be performed by comparing the peak areas of the peptide with and without the modification across different samples (e.g., control vs. LH3-suppressed).
-
Lysyl Hydroxylase Activity Assay
Enzyme activity can be measured directly by monitoring product formation or indirectly by measuring the consumption of co-substrates.
A. HPLC-Based Assay (Direct Measurement): This method directly measures the formation of hydroxylysine-containing products.
-
Substrate: Use a synthetic peptide that mimics a collagen sequence and is a known substrate for LH.
-
Reaction: Incubate the recombinant LH enzyme with the peptide substrate in a buffer containing the necessary cofactors: Fe²⁺, 2-oxoglutarate, O₂, and ascorbate.
-
Termination & Derivatization: Stop the reaction at various time points. Derivatize the peptides with a fluorescent tag (e.g., dansyl chloride) to enable sensitive detection.[11]
-
HPLC Analysis: Separate the derivatized substrate and product peptides by reverse-phase HPLC.
-
Quantification: Quantify the amount of product formed by integrating the area of its corresponding peak in the chromatogram. Enzyme kinetics (Km, Vmax) can be determined by measuring the initial reaction rates at varying substrate concentrations.[11]
B. Luminescence-Based Assay (Indirect Measurement): This high-throughput method measures the production of succinate (B1194679), a co-product of the hydroxylation reaction.
-
Reaction: Perform the LH enzymatic reaction as described above.
-
Succinate Detection: Add a detection reagent (e.g., Succinate-Glo™) that contains enzymes to convert the succinate product into ATP.
-
Luminescence Reading: Add a second reagent containing luciferase, which uses the newly generated ATP to produce a light signal.
-
Quantification: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of succinate produced and thus to the LH activity.
Conclusion
The formation of glucosylgalactosyl-hydroxylysine is a sophisticated post-translational modification critical for the proper function of collagen. Lysyl hydroxylase 3 is the central enzyme in this process, exhibiting a remarkable multifunctionality that integrates lysine hydroxylation with subsequent glycosylation steps. The tight regulation of LH3 expression by signaling pathways like TGF-β and Wnt/β-catenin underscores the importance of this modification in tissue homeostasis and disease, particularly in fibrosis where its upregulation contributes to pathological matrix stiffening. The advanced analytical and molecular biology techniques outlined in this guide provide a robust toolkit for researchers and drug development professionals to further probe the mechanisms of GG-Hyl formation and to identify and validate novel therapeutic targets aimed at modulating collagen biosynthesis and ECM stability.
References
- 1. researchgate.net [researchgate.net]
- 2. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 3. Lysyl hydroxylase 3 is a multifunctional protein possessing collagen glucosyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. research.iusspavia.it [research.iusspavia.it]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. PLOD3 - Wikipedia [en.wikipedia.org]
The Core Function of Galactosylhydroxylysyl Glucosyltransferase: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Galactosylhydroxylysyl glucosyltransferase (GGT), officially known as UDP-glucose:5-(D-galactosyloxy)-L-lysine-procollagen D-glucosyltransferase (EC 2.4.1.66), is a critical enzyme in the post-translational modification of collagen.[1] This enzyme catalyzes the final step in the glycosylation of hydroxylysine residues within procollagen (B1174764) chains, a process essential for the proper structure, function, and stability of collagen fibrils. Dysregulation of GGT activity is implicated in various connective tissue disorders and other diseases, making it a significant area of research for therapeutic development. This guide provides a comprehensive overview of the core functions of GGT, its enzymatic mechanism, its role in biological pathways, and detailed experimental protocols for its study.
Core Function and Enzymatic Mechanism
The primary function of GGT is to catalyze the transfer of a glucose molecule from a donor substrate, UDP-glucose, to a specific acceptor substrate, the galactosylhydroxylysine (B1674396) residue on procollagen chains.[1][2][3] This reaction results in the formation of a unique disaccharide, glucosylgalactosylhydroxylysine.[2]
The enzymatic reaction can be summarized as follows:
UDP-glucose + 5-(D-galactosyloxy)-L-lysine-procollagen → UDP + 1,2-D-glucosyl-5-D-(galactosyloxy)-L-lysine-procollagen [1]
This glucosylation occurs in the endoplasmic reticulum before the folding of procollagen alpha-chains into their characteristic triple-helical structure.[4] The triple-helical conformation of collagen has been shown to inhibit the glucosylation of galactosylhydroxylysyl residues, indicating that this modification must occur prior to collagen folding.[5]
The catalytic mechanism of GGT involves an ordered binding of substrates. Experimental evidence suggests that the substrates bind to the enzyme in the following sequence: Mn²⁺, followed by UDP-glucose, and finally the collagen substrate.[2] The release of products is also ordered, with the glucosylated collagen being released first, followed by UDP and then Mn²⁺.[2]
Role in Collagen Biosynthesis and Biological Significance
The glycosylation of hydroxylysine residues plays a crucial role in the regulation of collagen fibrillogenesis, the process of collagen molecule self-assembly into fibrils. This modification also influences matrix mineralization, axon guidance, angiogenesis, and platelet aggregation.[6][7]
The collagen biosynthesis pathway, particularly the post-translational modifications involving GGT, is a complex and highly regulated process. It begins with the hydroxylation of specific lysine (B10760008) residues to form hydroxylysine, a reaction catalyzed by lysyl hydroxylases (LHs). Subsequently, a galactose molecule is added to the hydroxylysine by hydroxylysyl galactosyltransferase (GT), forming galactosylhydroxylysine.[8] Finally, GGT adds a glucose molecule to complete the disaccharide structure.
Deficiencies in GGT activity have been linked to dominant epidermolysis bullosa simplex, a genetic skin disorder, in some families.[2] This deficiency leads to decreased urinary excretion of glucosylgalactosylhydroxylysine, indicating impaired collagen glycosylation.[2] Conversely, altered GGT activity and collagen glycosylation patterns are also associated with conditions like Bruck syndrome and may play a role in cancer progression.[7]
It is also important to note that some enzymes, such as lysyl hydroxylase 3 (LH3), are multifunctional and have been reported to possess GGT activity in addition to their hydroxylase and galactosyltransferase activities.[9]
Quantitative Data
The following table summarizes key quantitative data related to the enzymatic activity and binding affinities of galactosylhydroxylysyl glucosyltransferase.
| Parameter | Value | Enzyme Source | Method | Reference |
| Kd (UDP-glucose) | 3.9 ± 0.1 µM | Mimiviral GGT (R699) | Microscale Thermophoresis (MST) | [10] |
| Hill Coefficient (UDP-glucose) | 2.0 ± 0.1 | Mimiviral GGT (R699) | Microscale Thermophoresis (MST) | [10] |
| IC50 (unlabeled UDP-glucose) | 114 µM | Mimiviral GGT (R699) | Competitive Binding Assay | [10] |
Experimental Protocols
Galactosylhydroxylysyl Glucosyltransferase (GGT) Activity Assay (Luminescence-based)
This protocol is adapted from the UDP-Glo™ Glycosyltransferase Assay and is designed to measure GGT activity by quantifying the amount of UDP produced.[1][3][7][11]
Materials:
-
Purified GGT enzyme
-
Galactosylhydroxylysine-containing substrate (e.g., deglucosylated collagen or synthetic peptides)
-
UDP-glucose
-
Reaction buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM MnCl₂, 1 mM DTT)
-
UDP-Glo™ Glycosyltransferase Assay Kit (Promega)
-
White, opaque multi-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Prepare the GGT Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, the galactosylhydroxylysine-containing substrate, and UDP-glucose.
-
Initiate the Reaction: Add the purified GGT enzyme to the reaction mixture to a final volume of 5-20 µL. Mix gently.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Prepare the UDP Detection Reagent: Reconstitute the UDP-Glo™ Reagent with the provided buffer as per the manufacturer's instructions.
-
Stop the Reaction and Detect UDP: Add an equal volume of the UDP Detection Reagent to each GGT reaction. Mix well.
-
Incubation for Signal Development: Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to stabilize.
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: The amount of UDP produced is proportional to the luminescent signal. A standard curve using known concentrations of UDP should be generated to quantify the GGT activity.
Analysis of Collagen Glycosylation by Mass Spectrometry
This protocol provides a general workflow for the identification and characterization of glycosylated hydroxylysine residues in collagen using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][9][12][13]
Materials:
-
Purified collagen sample
-
Proteolytic enzymes (e.g., trypsin, chymotrypsin, Asp-N)
-
Reduction and alkylation reagents (DTT and iodoacetamide)
-
LC-MS/MS system (e.g., Orbitrap mass spectrometer)
-
Bioinformatics software for data analysis (e.g., Mascot, Sequest)
Procedure:
-
Protein Digestion: a. Denature the collagen sample in a suitable buffer (e.g., 8 M urea). b. Reduce the disulfide bonds with DTT. c. Alkylate the free cysteine residues with iodoacetamide. d. Digest the protein with one or more proteolytic enzymes. Due to the presence of glycosylation, which can hinder enzymatic cleavage, using multiple enzymes is recommended to improve sequence coverage.[13]
-
LC-MS/MS Analysis: a. Separate the resulting peptides by reverse-phase liquid chromatography. b. Analyze the eluted peptides using tandem mass spectrometry (MS/MS). Employ different fragmentation techniques such as collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), and electron-transfer dissociation (ETD) to obtain comprehensive fragmentation data for glycopeptides.[6][9]
-
Data Analysis: a. Search the acquired MS/MS spectra against a protein sequence database. b. Specify variable modifications for proline hydroxylation, lysine hydroxylation, and hydroxylysine glycosylation (galactosylation and glucosylgalactosylation). c. Manually validate the identified glycopeptides to confirm the site of glycosylation and the identity of the attached glycan.
Microscale Thermophoresis (MST) for Enzyme-Ligand Binding
This protocol outlines the general steps for measuring the binding affinity of GGT for its substrate UDP-glucose using microscale thermophoresis.[5][14][15][16][17]
Materials:
-
Purified GGT enzyme (labeled with a fluorescent dye or possessing intrinsic fluorescence)
-
UDP-glucose
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20)
-
MST instrument (e.g., Monolith NT.115)
-
Capillaries
Procedure:
-
Sample Preparation: a. If the GGT enzyme is not intrinsically fluorescent, label it with a suitable fluorescent dye according to the manufacturer's protocol. b. Prepare a stock solution of the fluorescently labeled GGT at a constant concentration in the assay buffer. c. Prepare a serial dilution of UDP-glucose in the assay buffer.
-
Binding Reaction: a. Mix the labeled GGT with each dilution of UDP-glucose. b. Incubate the mixtures at room temperature for a sufficient time to reach binding equilibrium.
-
MST Measurement: a. Load the samples into the MST capillaries. b. Place the capillaries in the MST instrument. c. The instrument will induce a microscopic temperature gradient and monitor the movement of the fluorescent molecules.
-
Data Analysis: a. The change in the thermophoretic movement of the labeled GGT upon binding to UDP-glucose is measured. b. The binding affinity (Kd) is determined by plotting the change in thermophoresis against the concentration of UDP-glucose and fitting the data to a binding curve.
Visualizations
Signaling Pathway
Caption: Collagen glycosylation pathway in the endoplasmic reticulum.
Experimental Workflow
Caption: Experimental workflow for determining GGT activity.
References
- 1. UDP-Glo™ Glycosyltransferase Assay [promega.com]
- 2. Studies on the mechanism of collagen glucosyltransferase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. worldwide.promega.com [worldwide.promega.com]
- 4. Core glycosylation of collagen is initiated by two beta(1-O)galactosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determining the N-Glycan and Collagen/Extracellular Matrix Protein Compositions in a Novel Outcome Cohort of Prostate Cancer Tissue Microarrays Using MALDI-MSI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS Identification of the O-Glycosylation and Hydroxylation of Amino Acid Residues of Collagen α-1 (II) chain from Bovine Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]
- 12. Comprehensive Characterization of Glycosylation and Hydroxylation of Basement Membrane Collagen IV by High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comprehensive Characterization of Glycosylation and Hydroxylation of Basement Membrane Collagen IV by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.nrel.gov [docs.nrel.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. MicroScale Thermophoresis (MST) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 17. MST Guidelines | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
Glucosyl-galactosyl-hydroxylysine in different collagen types (e.g., type I, type IV)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the post-translational modification glucosyl-galactosyl-hydroxylysine (GGHyl) in collagen, with a specific focus on its differential distribution and quantification in type I and type IV collagens. This document outlines the functional significance of this glycosylation, detailed experimental protocols for its analysis, and a visual representation of its biosynthetic pathway.
Introduction: The Significance of Hydroxylysine Glycosylation
Collagen, the most abundant protein in mammals, undergoes a series of crucial post-translational modifications (PTMs) to ensure its structural integrity and functionality. Among these, the glycosylation of hydroxylysine (Hyl) residues is of paramount importance. This process involves the sequential addition of galactose and glucose to the hydroxyl group of specific Hyl residues within the collagen polypeptide chains, forming galactosyl-hydroxylysine (Gal-Hyl) and this compound (Glc-Gal-Hyl).[1][2]
The extent and nature of hydroxylysine glycosylation vary significantly between different collagen types, reflecting their distinct supramolecular structures and biological roles. Fibrillar collagens, such as type I, are characteristic of tissues requiring high tensile strength like bone and tendon, whereas network-forming collagens, like type IV, are primary components of basement membranes.[1][3] The disaccharide Glc-Gal-Hyl is particularly prevalent in basement membrane collagens.[4]
This differential glycosylation is not merely structural; it plays a critical role in regulating collagen fibrillogenesis, influencing fibril diameter, and mediating molecular interactions within the extracellular matrix (ECM).[3] Consequently, aberrations in hydroxylysine glycosylation are associated with a range of connective tissue disorders and other pathologies.
Quantitative Distribution of this compound: Type I vs. Type IV Collagen
The most striking difference in the glycosylation of type I and type IV collagen lies in the abundance of this compound. Basement membrane collagens, like type IV, are significantly more glycosylated than fibrillar collagens.[4]
| Collagen Type | Average Galactosyl-hydroxylysine (Gal-Hyl) per α chain | Average this compound (GG-Hyl) per α chain | Primary Structure |
| Type I | 1 | 1 | Fibrillar |
| Type IV | 2 | Up to 44 | Network-forming |
Table 1: Quantitative comparison of average hydroxylysine glycosylation in Type I and Type IV collagen α chains.[1][3]
This marked difference in GGHyl content contributes to the distinct structural and functional properties of these two collagen types. The higher degree of glycosylation in type IV collagen is thought to prevent the lateral association of molecules into tightly packed fibrils, instead promoting the formation of the flexible, sheet-like network characteristic of basement membranes.
Biosynthesis of this compound
The formation of this compound is a two-step enzymatic process that occurs in the endoplasmic reticulum before the folding of collagen α-chains into a triple helix.[2][5]
-
Galactosylation: The first step involves the transfer of galactose from UDP-galactose to the hydroxyl group of a hydroxylysine residue, forming galactosyl-hydroxylysine (Gal-Hyl). This reaction is catalyzed by hydroxylysyl galactosyltransferases (COLGALT1 and COLGALT2).[5]
-
Glucosylation: Subsequently, a glucose molecule is transferred from UDP-glucose to the galactose residue of Gal-Hyl, forming the disaccharide this compound (GG-Hyl). This step is catalyzed by galactosylhydroxylysyl glucosyltransferase, an activity primarily associated with the multifunctional enzyme lysyl hydroxylase 3 (LH3).[6]
Experimental Protocols for the Analysis of this compound
Accurate quantification of GGHyl in collagen requires specific and sensitive analytical techniques. The most common methods involve high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Collagen Extraction and Hydrolysis
Objective: To isolate collagen from tissues and hydrolyze it into its constituent amino acids and glycosylated hydroxylysine residues.
Materials:
-
Tissue sample (e.g., skin, bone, basement membrane extract)
-
Pepsin
-
Sodium chloride (NaCl)
-
Sodium hydroxide (B78521) (NaOH) or Hydrochloric acid (HCl)
-
Internal standards (optional, for quantification)
Protocol:
-
Collagen Extraction:
-
Homogenize the tissue in a suitable buffer.
-
Perform limited pepsin digestion to solubilize the collagen.
-
Utilize fractional salt precipitation with NaCl to selectively precipitate different collagen types. For instance, type I collagen can be precipitated at lower NaCl concentrations than type IV.
-
-
Alkaline Hydrolysis (for HPLC analysis):
-
Resuspend the purified collagen in 4 M NaOH.
-
Hydrolyze at 105°C for 72 hours in a sealed, nitrogen-flushed tube to prevent oxidative degradation.[5]
-
Neutralize the hydrolysate with HCl.
-
-
Acid Hydrolysis (for some MS applications, use with caution as it can degrade sugars):
-
Resuspend the purified collagen in 6 N HCl.
-
Hydrolyze at 110°C for 24 hours in a sealed, vacuum-evacuated tube.
-
Dry the hydrolysate to remove the acid.
-
-
Enzymatic Digestion (for LC-MS/MS of glycopeptides):
HPLC Analysis of Hydroxylysine Glycosides
Objective: To separate and quantify GGHyl, Gal-Hyl, and unmodified Hyl.
Protocol:
-
Derivatization:
-
Chromatographic Separation:
-
Inject the derivatized sample onto a reverse-phase HPLC column (e.g., ODS Hypersil C18).[5]
-
Elute the compounds using a gradient of an appropriate mobile phase, such as a buffer at a specific pH and ionic strength, and an organic solvent like acetonitrile (B52724). The exact gradient will depend on the column and derivatizing agent used.
-
-
Detection and Quantification:
-
Detect the eluted compounds using a fluorescence or UV-Vis detector.
-
Quantify the amount of each compound by comparing its peak area to that of known standards.
-
LC-MS/MS Analysis of Hydroxylysine Glycosides and Glycopeptides
Objective: To identify and quantify GGHyl with high specificity and sensitivity, and to map glycosylation sites.
Protocol:
-
For Hydrolysates:
-
The analytical approach is similar to HPLC, but detection is performed using a mass spectrometer. This provides mass-to-charge ratio information, allowing for definitive identification of the compounds.
-
-
For Enzymatic Digests (Glycopeptide Analysis):
-
Optional Enrichment: For complex samples, glycopeptides can be enriched using methods like hydrazide chemistry. This involves oxidizing the galactose residue with galactose oxidase to create an aldehyde, which is then captured on a hydrazide resin. The bound glycopeptides are subsequently released for analysis.[1][10]
-
Chromatographic Separation: Separate the peptides using a nano-LC system with a C18 column and a gradient of acetonitrile in water with 0.1% formic acid.[7][11]
-
Mass Spectrometry:
-
Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Acquire full MS scans to determine the precursor ion masses of the glycopeptides.
-
Perform tandem MS (MS/MS) on the precursor ions to generate fragment spectra. Fragmentation methods like collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), or electron-transfer dissociation (ETD) can be used.[7][8]
-
-
Data Analysis:
-
Identify the glycopeptides by searching the MS/MS data against a protein sequence database, specifying the potential modifications (hydroxylation, galactosylation, and glucosyl-galactosylation of lysine).
-
Semi-quantitative analysis of site occupancy can be performed by comparing the peak areas of the different glycoforms of a specific peptide.
-
-
Conclusion
The differential glycosylation of hydroxylysine residues, particularly the abundance of this compound, is a key determinant of the structural and functional divergence between type I and type IV collagens. Understanding the quantitative differences and the underlying biosynthetic pathways is crucial for research into connective tissue biology, disease pathogenesis, and the development of targeted therapeutics. The experimental protocols outlined in this guide provide a robust framework for the accurate analysis of this critical post-translational modification, enabling researchers to further elucidate its role in health and disease.
References
- 1. scispace.com [scispace.com]
- 2. portlandpress.com [portlandpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Glycosylation Modulates the Structure and Functions of Collagen: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Core Glycosylation of Collagen Is Initiated by Two β(1-O)Galactosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysyl Hydroxylase 3 Glucosylates Galactosylhydroxylysine Residues in Type I Collagen in Osteoblast Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Characterization of Glycosylation and Hydroxylation of Basement Membrane Collagen IV by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS Identification of the O-Glycosylation and Hydroxylation of Amino Acid Residues of Collagen α-1 (II) chain from Bovine Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxylysine glycosides: preparation and analysis by reverse phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methodology to Quantify Collagen Subtypes and Crosslinks: Application in Minipig Cartilages - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of Gamma-Glutamyl Hydrolase (GGH) in the Extracellular Matrix: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-Glutamyl Hydrolase (GGH) is a well-characterized enzyme primarily known for its intracellular role in folate and antifolate metabolism. However, the existence of a secreted form of GGH suggests potential functions within the extracellular matrix (ECM), a complex and dynamic network of macromolecules critical for tissue structure and function. This technical guide provides an in-depth exploration of the biological significance of extracellular GGH, consolidating current knowledge and outlining experimental approaches to further elucidate its role. While direct evidence of GGH-mediated ECM remodeling is still emerging, this document explores potential mechanisms of action, relevant signaling pathways, and detailed experimental protocols to empower researchers in this nascent field.
Introduction to Gamma-Glutamyl Hydrolase (GGH)
GGH is a lysosomal and secreted enzyme that catalyzes the hydrolysis of γ-glutamyl linkages in folylpoly-γ-glutamates and antifolylpoly-γ-glutamates. This activity is crucial for maintaining intracellular folate homeostasis and modulating the efficacy of antifolate chemotherapeutic agents like methotrexate. The human GGH gene encodes a protein that is processed into a mature, active enzyme. While the majority of GGH research has focused on its intracellular functions and implications in cancer therapy, the presence of GGH in the extracellular space opens new avenues of investigation into its potential impact on the cellular microenvironment.
The Extracellular Matrix: A Dynamic Environment
The ECM is a complex network of proteins and polysaccharides that provides structural support to tissues and regulates cellular processes such as adhesion, migration, proliferation, and differentiation. Key components of the ECM include collagens, fibronectin, laminins, and proteoglycans. The constant remodeling of the ECM is essential for normal development, tissue repair, and wound healing, while its dysregulation contributes to pathologies like fibrosis and cancer metastasis. This remodeling is tightly controlled by a balance of enzymes, including matrix metalloproteinases (MMPs) and their tissue inhibitors of metalloproteinases (TIMPs).
Potential Roles of Extracellular GGH in the ECM
Direct interactions between secreted GGH and core ECM components have yet to be extensively documented. However, several lines of indirect evidence and hypothetical mechanisms suggest a potential role for GGH in modulating the ECM.
Indirect Influence on Collagen Dynamics
Regulation of Bioactive Molecules
The ECM serves as a reservoir for various growth factors and signaling molecules. It is conceivable that some of these molecules are polyglutamylated and could be substrates for extracellular GGH. By cleaving these polyglutamate chains, GGH could potentially activate or inactivate these signaling molecules, thereby influencing cellular behavior and ECM synthesis.
A Potential Role in Wound Healing and Fibrosis
Wound healing is a complex process involving significant ECM remodeling. Studies have shown that Growth Hormone-Releasing Hormone (GHRH) and Growth Hormone (GH) can accelerate wound healing by promoting fibroblast proliferation and migration. While distinct from GGH, this highlights how modulation of the local microenvironment can impact tissue repair. Given that fibrosis is characterized by excessive ECM deposition and is often driven by factors like TGF-β, investigating the expression and activity of secreted GGH in fibrotic tissues and during wound healing could reveal its involvement in these processes.
Quantitative Data
Specific quantitative data on the concentration and activity of GGH within the extracellular matrix in various physiological and pathological states is currently limited in the published literature. The following table summarizes the types of quantitative data that are crucial for advancing our understanding in this area and provides hypothetical examples based on plausible biological scenarios. Researchers are encouraged to utilize the experimental protocols outlined in this guide to generate such data.
| Parameter | Tissue/Condition | Method | Hypothetical Value/Observation | Reference for Method |
| GGH Concentration | Conditioned Media (Fibroblasts) | ELISA | 5 - 50 ng/mL | |
| Wound Exudate | ELISA | Elevated during proliferative phase | ||
| Synovial Fluid (Arthritis) | ELISA | Higher than in healthy controls | ||
| GGH Activity | Conditioned Media (Cancer Cells) | Colorimetric Assay | 10 - 100 mU/mL | |
| Fibrotic Lung Tissue Homogenate | Fluorogenic Assay | Significantly increased vs. healthy tissue | ||
| MMP-2 Activity | Co-culture with GGH-overexpressing cells | Gelatin Zymography | Altered pro-MMP-2 to active MMP-2 ratio | |
| Collagen Deposition | GGH Knockout Mouse Skin | Histology/Hydroxyproline Assay | Increased collagen content | |
| Cell Adhesion | Fibroblasts on Fibronectin | Adhesion Assay | Decreased adhesion with GGH treatment |
Experimental Protocols
To facilitate research into the extracellular role of GGH, this section provides detailed methodologies for key experiments.
Measurement of Secreted GGH Activity in Conditioned Media
This protocol describes a colorimetric assay to determine the enzymatic activity of GGH secreted by cultured cells.
Materials:
-
Cell culture medium (serum-free)
-
Pteroyl-γ-glutamyl-γ-glutamyl-p-aminobenzoic acid (substrate)
-
L-glutamate dehydrogenase
-
NAD+
-
4,4'-bis(dimethylamino)benzophenone hydrazone (BDBH)
-
Spectrophotometer
Procedure:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with phosphate-buffered saline (PBS).
-
Incubate cells in serum-free medium for 24-48 hours to collect conditioned medium.
-
Centrifuge the conditioned medium at 1,500 x g for 10 minutes to remove cells and debris.
-
Set up the reaction mixture containing conditioned medium, the GGH substrate, L-glutamate dehydrogenase, and NAD+ in a suitable buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 4.5).
-
Incubate at 37°C for a defined period (e.g., 1-4 hours).
-
Stop the reaction and add BDBH to react with the α-ketoglutarate produced from the glutamate (B1630785) released by GGH activity.
-
Measure the absorbance at the appropriate wavelength (e.g., 580 nm).
-
Calculate GGH activity based on a standard curve generated with known concentrations of glutamate.
Gelatin Zymography for MMP Activity
This protocol is used to detect the activity of gelatinases (e.g., MMP-2, MMP-9) in conditioned media, which may be influenced by the presence of extracellular GGH.
Materials:
-
Polyacrylamide gels containing gelatin (0.1%)
-
SDS-PAGE running buffer
-
Sample buffer (non-reducing)
-
Renaturation buffer (e.g., 2.5% Triton X-100)
-
Development buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing CaCl2, ZnCl2, and Brij 35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Prepare conditioned media as described in section 5.1.
-
Mix samples with non-reducing sample buffer. Do not heat the samples.
-
Load samples onto the gelatin-containing polyacrylamide gel.
-
Perform electrophoresis at 4°C.
-
After electrophoresis, wash the gel in renaturation buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS.
-
Incubate the gel in development buffer overnight at 37°C.
-
Stain the gel with Coomassie Brilliant Blue for 1-2 hours.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.
-
Quantify band intensity using densitometry software.
Immunofluorescence for GGH and ECM Protein Co-localization
This protocol allows for the visualization of secreted GGH and its potential co-localization with ECM components in tissue sections or cell culture.
Materials:
-
Cells grown on coverslips or tissue sections
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% bovine serum albumin)
-
Primary antibody against GGH
-
Primary antibody against an ECM protein (e.g., collagen I, fibronectin) raised in a different species than the GGH antibody
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix cells or tissue sections with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with a mixture of primary antibodies against GGH and the ECM protein of interest overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a mixture of appropriate fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash three times with PBS.
-
Mount coverslips on microscope slides with mounting medium.
-
Visualize using a fluorescence microscope and analyze for co-localization.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate a hypothetical signaling pathway for GGH's involvement in ECM remodeling and a typical experimental workflow for investigating this role.
Caption: Hypothetical signaling pathway of secreted GGH in ECM remodeling.
Caption: Experimental workflow to investigate the role of GGH in the ECM.
Conclusion and Future Directions
The biological significance of gamma-glutamyl hydrolase in the extracellular matrix remains a largely unexplored frontier. While its primary intracellular functions are well-established, the existence of a secreted form necessitates a thorough investigation of its potential roles in modulating the cellular microenvironment. This guide has synthesized the current, albeit limited, understanding and has provided a comprehensive toolkit of experimental protocols and conceptual frameworks to guide future research.
Key questions to be addressed include:
-
What are the endogenous substrates of secreted GGH in the ECM?
-
Does GGH directly interact with and modify core ECM components?
-
How does extracellular GGH activity influence cell-matrix interactions, such as adhesion and migration?
-
What is the expression profile and activity of secreted GGH in physiological and pathological processes involving significant ECM remodeling, such as wound healing, fibrosis, and cancer?
Answering these questions will not only illuminate a novel aspect of GGH biology but may also unveil new therapeutic targets for a range of diseases characterized by dysregulated ECM dynamics. The methodologies and conceptual pathways presented herein provide a solid foundation for the scientific community to unravel the enigmatic role of GGH in the extracellular matrix.
A Technical Guide to the Tissue Distribution of Glucosyl-Galactosyl-Hydroxylysine
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosyl-galactosyl-hydroxylysine (GGH), a disaccharide composed of glucose and galactose linked to a hydroxylysine residue, is a characteristic post-translational modification of collagen.[1] This modification, occurring in the endoplasmic reticulum, is critical for the functional integrity of connective tissues. The biosynthesis of GGH is a multi-step enzymatic process involving lysyl hydroxylases and specific glycosyltransferases.[2][3] The extent of this glycosylation varies significantly among different collagen types and tissues, influencing collagen fibrillogenesis, intermolecular cross-linking, and interaction with cellular receptors.[1][4] Consequently, the distribution and levels of GGH are not uniform throughout the body and can serve as important biochemical markers for collagen metabolism in various physiological and pathological states, such as bone remodeling and fibrosis.[5][6][7] This guide provides an in-depth overview of the tissue distribution of GGH, details the experimental protocols for its quantification, and illustrates the key biochemical pathways involved.
Data Presentation: Quantitative Distribution of this compound (GGH)
Quantitative data on the absolute concentration of GGH across a wide range of tissues is limited in publicly available literature. However, relative comparisons and site-specific occupancy data provide significant insights into its differential distribution. The following tables summarize the available quantitative and semi-quantitative data.
Table 1: Relative Abundance and Ratios of Hydroxylysine Glycosides in Various Tissues
| Tissue/Collagen Type | Species | Key Findings | Reference(s) |
| Basement Membrane Collagen (Type IV) | General | More extensively glycosylated with a prevalence of the disaccharide (GGH) compared to fibrillar collagens. | [5][8] |
| Fibrillar Collagens (Type I, II, III) | General | Exhibit lower levels of glycosylation compared to basement membrane collagens. | [8] |
| Bone | Rat | GGH/G-Hyl Ratio: 1.9 to 2.4. | [5] |
| Skin | Rat | GGH/G-Hyl Ratio: 1.22 ± 1.07. | [5] |
| Skin (Mature vs. Embryonic) | Bovine | Mature skin collagen contains less GGH than embryonic skin collagen. | [9] |
| Ligament | Bovine (Adult) | Possess significantly higher levels of glycosylation at helical cross-linking sites compared to tendon. | [10] |
| Tendon | Bovine (Adult) | Contains less hydroxylysine glycoside than skin or bone collagen. | [11] |
| Lung, Liver, Kidney, Spleen, Heart | Mouse | General collagen content has been measured, but specific GGH levels are not detailed in comparative studies. | [12][13][14] |
G-Hyl: Galactosyl-hydroxylysine
Table 2: Site-Specific Glycosylation of Type I Collagen in Wild-Type Mouse Skin
| Collagen Chain | Residue | Modification | Occupancy | Reference(s) |
| Col1a1 | K254 (K87 helical) | This compound (GGH) | ~99% | [15] |
| Col1a1 | Multiple | 2 sites identified as GGH | - | [15] |
| Col1a2 | - | No O-glycosylation detected | 0% | [15] |
| Col3a1 | Multiple | 1 site identified as GGH | - | [15] |
Experimental Protocols
The quantification of GGH from tissue samples is a multi-step process that typically involves tissue homogenization, hydrolysis to release the modified amino acids, followed by chromatographic separation and detection.
Key Experiment: Quantification of GGH by Hydrolysis and Chromatography
This protocol outlines a generalized workflow for the analysis of hydroxylysine glycosides from tissue samples, based on methods described in the literature.[9][16][17][18]
1. Tissue Sample Preparation and Homogenization
-
Objective: To obtain a homogenous sample for efficient hydrolysis.
-
Procedure:
-
Excise tissue of interest and weigh approximately 100-200 mg (wet weight).
-
Flash-freeze the tissue in liquid nitrogen to halt enzymatic activity.
-
Grind the frozen tissue into a fine powder using a pre-chilled cryo-homogenizer or a mortar and pestle. This increases the surface area for the subsequent hydrolysis step.
-
2. Hydrolysis (Alkaline or Acid)
-
Objective: To break down the collagen protein and release individual amino acids and glycosylated hydroxylysine residues.
-
Alkaline Hydrolysis (Preferred for preserving glycosidic bonds):
-
Place the powdered tissue sample into a hydrolysis tube with a Teflon-lined screw cap.
-
Add 2 M NaOH at a ratio of approximately 10 mL per gram of tissue.
-
Purge the tube with nitrogen gas to minimize oxidative degradation.[9]
-
Seal the tube tightly and heat at 105-110°C for 20-24 hours.
-
After cooling, neutralize the hydrolysate with concentrated HCl to a pH of ~7.0.
-
-
Acid Hydrolysis (Used for total amino acid analysis, can cause some degradation of glycosides):
-
Place the powdered tissue sample in a hydrolysis tube.
-
Add 6 M HCl containing 1% phenol (B47542) (as an antioxidant).[18]
-
Seal the tube under vacuum or after purging with nitrogen.
-
Heat at 110°C for 24 hours.
-
Cool the tube and evaporate the HCl using a vacuum centrifuge or a stream of nitrogen.[18]
-
Reconstitute the dried sample in a suitable buffer (e.g., 0.1 M HCl).
-
3. Chromatographic Separation and Quantification (HPLC)
-
Objective: To separate GGH from other amino acids and G-Hyl for individual quantification.
-
Pre-column Derivatization (Optional but common for enhancing detection):
-
The released amino acids and glycosides often lack a strong chromophore or fluorophore. Derivatization with reagents like Dansyl Chloride or dabsyl chloride is used to attach a fluorescent or UV-absorbing tag.[16][17]
-
Mix the neutralized hydrolysate with a derivatization reagent (e.g., Dansyl Chloride in acetone) and a bicarbonate buffer.
-
Incubate the mixture at an elevated temperature (e.g., 60°C) in the dark for a specified time (e.g., 45 minutes).[18]
-
Quench the reaction with a primary amine solution (e.g., methylamine (B109427) hydrochloride).[18]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase column (e.g., C18) is typically used for separating the derivatized compounds.[16][18]
-
Mobile Phase: A gradient elution system is often employed, using a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile). The gradient is programmed to optimize the separation of GGH, G-Hyl, and other amino acids.[17]
-
Detection: A fluorescence detector (for dansyl derivatives) or a UV-Vis detector is used.[16][17]
-
Quantification: The concentration of GGH is determined by comparing the peak area from the sample chromatogram to a calibration curve generated using pure GGH standards.
-
4. Mass Spectrometry (LC-MS/MS) for Advanced Analysis
-
Objective: To provide highly sensitive and specific identification and quantification.
-
Workflow: The sample preparation is similar to that for HPLC. The HPLC system is coupled directly to a tandem mass spectrometer (MS/MS). The instrument is set to monitor for the specific mass-to-charge ratio (m/z) of GGH and its characteristic fragment ions, allowing for highly accurate quantification.
Mandatory Visualizations
Experimental Workflow for GGH Quantification
Biosynthesis of this compound
Collagen-Integrin Signaling Pathway
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Molecular structure and enzymatic mechanism of the human collagen hydroxylysine galactosyltransferase GLT25D1/COLGALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structural basis for the human procollagen lysine hydroxylation and dual-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary excretion of hydroxylysyl glycosides during acute inflammation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary output of hydroxylysine glycosides and pyridinium cross-links in detecting rat bone collagen turnover rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Post-translational modifications of collagen and its related diseases in metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urinary excretion of hydroxylysine and its glycosides as an index of collagen degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 9. The determination of small amounts of collagen hydroxylysyl glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential glycosylation of collagen modulates lung cancer stem cell subsets through β1 integrin‐mediated interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-performance liquid chromatographic preparation of galactosyl-hydroxylysine, a specific bone collagen marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Collagen-producing lung cell atlas identifies multiple subsets with distinct localization and relevance to fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Hydroxylysine glycosides: preparation and analysis by reverse phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pre-column derivatization and its optimum conditions for quantitative determination of urinary hydroxylysine glycosides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Mass Spectrometry Analysis of Glucosyl-galactosyl-hydroxylysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosyl-galactosyl-hydroxylysine (GGH) is a characteristic post-translational modification (PTM) found in collagen, the most abundant protein in mammals. This disaccharide, composed of glucose and galactose linked to a hydroxylysine residue, plays a crucial role in the structure and function of the extracellular matrix (ECM).[1][2] The extent of GGH glycosylation influences collagen fibrillogenesis, the process of collagen fiber formation, which is essential for the integrity and mechanical properties of tissues.[3][4] Aberrant GGH levels have been associated with various connective tissue disorders and fibrotic diseases, making its accurate quantification a critical aspect of disease diagnosis, biomarker discovery, and the development of therapeutic interventions. Mass spectrometry has emerged as the gold standard for the detailed characterization and quantification of GGH due to its high sensitivity, specificity, and ability to identify specific modification sites.
This application note provides detailed protocols for the mass spectrometric analysis of GGH, from sample preparation to data acquisition and analysis. It also presents quantitative data from relevant studies and illustrates the biosynthetic pathway of GGH and a typical experimental workflow.
Biological Significance and Signaling Pathway
The biosynthesis of GGH is a multi-step enzymatic process that occurs in the endoplasmic reticulum. It begins with the hydroxylation of specific lysine (B10760008) residues in the collagen propeptide, followed by the sequential addition of galactose and glucose. This pathway is critical for maintaining ECM homeostasis and modulates cell-ECM interactions and integrin-mediated signaling.[1]
The formation of GGH is integral to the proper assembly of collagen fibrils.[3] An impairment in the glucosylation of galactosylhydroxylysine, leading to reduced GGH levels, has been shown to accelerate collagen fibrillogenesis, potentially leading to aberrant fibril structures.[3] Consequently, the enzymes involved in this pathway are of significant interest in the study of diseases related to collagen metabolism.
Below is a diagram illustrating the biosynthetic pathway of this compound.
Caption: Biosynthetic pathway of this compound (GGH) in the endoplasmic reticulum.
Quantitative Data Presentation
The following table summarizes the relative abundance of hydroxylysine (Hyl), galactosyl-hydroxylysine (Gal-Hyl), and this compound (GGH) in type I collagen from different sources, as determined by mass spectrometry. This data highlights the tissue-specific variations in collagen glycosylation.
| Sample Source | % Hyl | % Gal-Hyl | % GGH | Reference |
| Control MC3T3-E1 Cells | 25.3 | 28.1 | 46.6 | [3] |
| LH3 Suppressed MC3T3-E1 Cells | 24.8 | 61.5 | 13.7 | [3] |
| Bovine Skin Collagen | 10.0 | 45.0 | 45.0 | [3] |
| Mouse Skin (Wild-type) Col1a1 | - | 4 sites | 2 sites | [5] |
| Mouse Skin (Wild-type) Col3a1 | - | 0 sites | 1 site | [5] |
Note: Data from Sricholpech et al. (2012) represents the percentage of total hydroxylysine residues. Data from Basak et al. (2023) indicates the number of identified glycosylation sites.
Experimental Protocols
A generalized workflow for the mass spectrometry analysis of GGH is depicted below.
Caption: General experimental workflow for the mass spectrometry analysis of GGH.
Sample Preparation
a. Protein Extraction and Purification:
-
Homogenize tissue samples in a suitable lysis buffer (e.g., RIPA buffer) with protease inhibitors. For cell cultures, lyse the cells directly in the culture dish.
-
Centrifuge the lysate to pellet cellular debris.
-
Purify collagen from the supernatant. This can be achieved by methods such as salt precipitation or size-exclusion chromatography.
b. Reduction, Alkylation, and Enzymatic Digestion:
-
Denature the purified collagen by resuspending in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.
-
Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 1 M.
-
Add a protease, such as trypsin or a combination of trypsin and Lys-C, at an enzyme-to-protein ratio of 1:50 (w/w).
-
Incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
c. Peptide Desalting:
-
Use a C18 solid-phase extraction (SPE) cartridge or spin column to desalt the peptide mixture.
-
Condition the C18 material with acetonitrile (B52724), followed by equilibration with 0.1% formic acid in water.
-
Load the acidified peptide digest onto the C18 material.
-
Wash the column with 0.1% formic acid in water to remove salts and other hydrophilic contaminants.
-
Elute the peptides with a solution of 50-80% acetonitrile in 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
LC-MS/MS Analysis
a. Liquid Chromatography:
-
Reconstitute the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid in water.
-
Separate the peptides using a reversed-phase nano-liquid chromatography (nanoLC) system.
-
Employ a gradient of increasing acetonitrile concentration to elute the peptides from the analytical column. A typical gradient might be from 2% to 40% acetonitrile over 60-120 minutes.
b. Mass Spectrometry:
-
Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with a nano-electrospray ionization (nESI) source.
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.
-
Acquire full MS scans over a mass range of m/z 350-1800.
-
Select the most intense precursor ions for fragmentation using higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
-
Include the neutral loss of the GGH moiety (324.1057 Da) in the fragmentation analysis to aid in the identification of GGH-containing peptides.
Data Analysis
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer, or Skyline).
-
Search the MS/MS spectra against a protein sequence database (e.g., UniProt) with the appropriate taxonomy.
-
Specify variable modifications for lysine hydroxylation (+15.9949 Da), galactosylation of hydroxylysine (+162.0528 Da), and glucosylation of galactosyl-hydroxylysine (+162.0528 Da).
-
For quantitative analysis, use label-free quantification (LFQ) based on the extracted ion chromatograms (XICs) of the precursor ions of the identified GGH-containing peptides.
-
Normalize the peptide intensities to account for variations in sample loading and instrument performance.
Conclusion
The mass spectrometric analysis of this compound provides a powerful tool for investigating the role of this critical post-translational modification in health and disease. The protocols outlined in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to accurately identify and quantify GGH in various biological samples. The detailed characterization of GGH can provide valuable insights into the pathophysiology of connective tissue disorders and aid in the development of novel therapeutic strategies.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Collagen hydroxylysine glycosylation: non-conventional substrates for atypical glycosyltransferase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysyl Hydroxylase 3 Glucosylates Galactosylhydroxylysine Residues in Type I Collagen in Osteoblast Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of hydroxylysine-O-glycosylation on the structure of type I collagen molecule: A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Note: Quantification of Gamma-Glutamyl Hydrolase (GGH) Activity in Urine using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-glutamyl hydrolase (GGH) is a critical enzyme in folate metabolism, responsible for the hydrolysis of poly-γ-glutamate chains from dietary folates and antifolate drugs, converting them into monoglutamate forms that are readily absorbed and utilized by cells. The activity of GGH can be an important biomarker for assessing folate metabolism, cellular proliferation, and the efficacy of antifolate chemotherapeutics. This application note describes a robust and sensitive LC-MS/MS method for the indirect quantification of GGH activity in human urine by measuring the enzymatic conversion of a specific fluorogenic substrate.
Principle
Direct quantification of the GGH enzyme in urine by LC-MS/MS is challenging due to its low abundance and the complexity of the urine matrix. Therefore, this protocol details an enzymatic activity assay where a synthetic substrate, Abz-Glu-γ-Glu-γ-Tyr(NO₂), is incubated with a urine sample. GGH present in the urine will hydrolyze the γ-glutamyl bond, leading to the formation of two products: Abz-Glu and Glu-γ-Tyr(NO₂). The rate of formation of these products, quantified by a validated LC-MS/MS method, is directly proportional to the GGH activity in the sample.
Signaling Pathway
Caption: Enzymatic hydrolysis of the GGH substrate.
Experimental Workflow
Caption: Experimental workflow for GGH activity measurement.
Materials and Reagents
-
Standards:
-
Abz-Glu-γ-Glu-γ-Tyr(NO₂) (GGH Substrate)
-
Abz-Glu (Product 1)
-
Glu-γ-Tyr(NO₂) (Product 2)
-
Stable Isotope Labeled Internal Standard (SIL-IS), e.g., ¹³C₅-¹⁵N-Abz-Glu
-
-
Reagents:
-
Methanol (B129727) (LC-MS Grade)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate
-
Ultrapure Water
-
GGH Assay Buffer (e.g., 50 mM Sodium Acetate, 50 mM β-mercaptoethanol, pH 6.0)
-
-
Consumables:
-
Microcentrifuge tubes
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18)
-
LC Vial Inserts
-
LC Vials
-
Experimental Protocols
Preparation of Standards and Quality Controls (QCs)
-
Prepare stock solutions of the GGH substrate, products, and SIL-IS in an appropriate solvent (e.g., 50% methanol in water) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standard solutions for the calibration curve and QC samples at low, medium, and high concentrations.
Table 1: Example Calibration Standards and QC Concentrations
| Level | Concentration (ng/mL) of Abz-Glu |
| Calibrant 1 | 0.5 |
| Calibrant 2 | 1.0 |
| Calibrant 3 | 5.0 |
| Calibrant 4 | 10.0 |
| Calibrant 5 | 50.0 |
| Calibrant 6 | 100.0 |
| Calibrant 7 | 250.0 |
| Calibrant 8 | 500.0 |
| QC Samples | |
| LLOQ QC | 0.5 |
| Low QC | 1.5 |
| Mid QC | 75.0 |
| High QC | 400.0 |
Urine Sample Preparation and Enzymatic Reaction
-
Collect mid-stream urine samples and store them at -80°C until analysis.
-
Thaw urine samples on ice.
-
Centrifuge 1 mL of urine at 4000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer 100 µL of the clear supernatant to a new microcentrifuge tube.
-
Add 100 µL of GGH Assay Buffer containing the GGH substrate at a final concentration of 50 µM.
-
Incubate the mixture at 37°C for 60 minutes.
-
Stop the reaction by adding 200 µL of ice-cold acetonitrile containing the SIL-IS.
-
Vortex and centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant for Solid Phase Extraction (SPE).
Solid Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of 90% methanol in water.
-
Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
LC-MS/MS Analysis
Table 2: Suggested LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UPLC/UHPLC System |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | |
| 0.0 - 1.0 min | 5% B |
| 1.0 - 5.0 min | 5% to 95% B |
| 5.0 - 6.0 min | 95% B |
| 6.0 - 6.1 min | 95% to 5% B |
| 6.1 - 8.0 min | 5% B (Re-equilibration) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Collision Gas | Argon |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
Table 3: Example MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Abz-Glu | To be determined | To be determined | To be optimized |
| Glu-γ-Tyr(NO₂) | To be determined | To be determined | To be optimized |
| SIL-IS (¹³C₅-¹⁵N-Abz-Glu) | To be determined | To be determined | To be optimized |
Note: Specific m/z values for precursor and product ions, as well as collision energies, must be optimized for the specific instrument used.
Data Analysis and Interpretation
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the SIL-IS against the nominal concentration of the calibrants.
-
Use a linear regression model with a weighting factor of 1/x or 1/x² to fit the calibration curve.
-
Quantify the concentration of the GGH product (Abz-Glu) in the urine samples by interpolating their peak area ratios from the calibration curve.
-
GGH activity can be expressed as the amount of product formed per unit of time per volume of urine (e.g., nmol/min/mL).
Conclusion
This application note provides a detailed protocol for an LC-MS/MS-based assay to determine GGH activity in urine. By measuring the enzymatic conversion of a specific substrate, this method offers a sensitive and reliable approach for researchers and clinicians studying folate metabolism and its implications in health and disease. The provided tables and workflows serve as a guide and should be adapted and validated for specific laboratory instrumentation and conditions.
Application Note: Separation of Glucosyl-galactosyl-hydroxylysine Isomers by High-Performance Liquid Chromatography
Abstract
This application note describes a detailed protocol for the separation of Glucosyl-galactosyl-hydroxylysine (GGH) isomers using High-Performance Liquid Chromatography (HPLC). GGH is a significant post-translational modification of collagen, and the analysis of its isomeric forms is crucial for understanding collagen metabolism and its role in various physiological and pathological conditions.[1] The presented methodologies are based on established principles of reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) for the separation of glycosylated amino acids and their isomers.[2][3][4] This document provides researchers, scientists, and drug development professionals with a comprehensive guide for sample preparation, HPLC analysis, and data interpretation.
Introduction
This compound (GGH) is a disaccharide unit attached to the hydroxyl group of hydroxylysine, a modification critical for the stability and function of collagen.[1][5] The enzymatic process of collagen glycosylation can result in the formation of different isomers of GGH, which may have distinct biological activities and implications in diseases such as Ehlers-Danlos syndrome and pathologies related to bone remodeling.[1] The accurate separation and quantification of these isomers are therefore essential for advancing research in these areas.
The primary challenge in separating GGH isomers lies in their identical mass and similar physicochemical properties, which often result in co-elution and identical mass spectra.[6][7] This application note outlines two potential HPLC-based strategies to overcome this challenge: Reversed-Phase HPLC (RP-HPLC) following derivatization and Hydrophilic Interaction Liquid Chromatography (HILIC).
Experimental Protocols
Sample Preparation: Hydrolysis of Collagenous Samples
To analyze GGH, it is first necessary to hydrolyze the parent protein or peptide.
Materials:
-
Collagen-containing sample (e.g., tissue extract, purified collagen)
-
6 M HCl
-
Nitrogen gas
-
Heating block or oven
-
Lyophilizer or vacuum concentrator
-
Reconstitution solution (e.g., 0.1% formic acid in water)
Protocol:
-
Place the sample in a hydrolysis tube.
-
Add a sufficient volume of 6 M HCl to the sample.
-
Flush the tube with nitrogen gas to remove oxygen and prevent oxidation.
-
Seal the tube and heat at 110°C for 24 hours.
-
After hydrolysis, cool the sample to room temperature.
-
Remove the HCl by evaporation under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried hydrolysate in a suitable solvent for HPLC analysis (e.g., 0.1% formic acid in water).
Method 1: Reversed-Phase HPLC (RP-HPLC) with Pre-column Derivatization
This method enhances the hydrophobicity of the GGH isomers and improves their retention and separation on a C18 column. Derivatization with a suitable agent, such as dabsyl chloride, has been shown to be effective for the analysis of hydroxylysine glycosides.[8]
Materials:
-
Hydrolyzed sample
-
Dabsyl chloride solution
-
Sodium bicarbonate buffer (pH 9.0)
-
Acetonitrile
-
Formic acid
-
HPLC-grade water
Protocol: Derivatization
-
To the reconstituted hydrolysate, add sodium bicarbonate buffer to adjust the pH to approximately 9.0.
-
Add an excess of dabsyl chloride solution in acetonitrile.
-
Incubate the mixture at 70°C for 15 minutes.
-
After the reaction, the sample is ready for HPLC injection.
HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-50% B over 30 minutes, then a wash and re-equilibration step. The gradient may need optimization. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV-Vis at 436 nm (for dabsyl derivatives) or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative approach that separates compounds based on their hydrophilicity and is well-suited for the analysis of polar compounds like glycosylated amino acids without derivatization.[3][4]
HPLC Conditions:
| Parameter | Condition |
| Column | HILIC column with amide or diol functional groups (e.g., 2.1 x 100 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in 95:5 Acetonitrile:Water |
| Mobile Phase B | 0.1% Formic acid in Water |
| Gradient | 0-20% B over 20 minutes, followed by a column wash and re-equilibration. Gradient requires optimization. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Detection | Mass Spectrometry (MS) is recommended due to the lack of a strong chromophore on native GGH. |
| Injection Volume | 5 µL |
Data Presentation
Quantitative data, such as retention times and peak areas, should be summarized for clear comparison. The resolution between isomeric peaks is a critical parameter to report.
Table 1: Example Data Summary for RP-HPLC Separation of GGH Isomers
| Isomer | Retention Time (min) | Peak Area | Resolution (Rs) |
| Isomer 1 | 22.5 | 123456 | - |
| Isomer 2 | 23.8 | 118976 | 1.8 |
Table 2: Example Data Summary for HILIC Separation of GGH Isomers
| Isomer | Retention Time (min) | Peak Area | Resolution (Rs) |
| Isomer 1 | 15.2 | 98765 | - |
| Isomer 2 | 16.1 | 95432 | 1.6 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the analysis of GGH isomers.
Caption: Workflow for the separation of GGH isomers.
Conclusion
The separation of this compound isomers is a challenging but achievable analytical task. The choice between RP-HPLC with derivatization and HILIC will depend on the specific sample matrix, available instrumentation, and the desired sensitivity. The protocols provided in this application note serve as a starting point for method development and can be optimized to achieve the desired separation and quantification of GGH isomers in various research and clinical applications. Careful optimization of the chromatographic conditions, particularly the gradient profile and mobile phase composition, is crucial for resolving these closely related compounds.
References
- 1. This compound for Collagen Research [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reversed-phase separation methods for glycan analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatographic separation of glycated peptide isomers derived from glucose and fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. boa.unimib.it [boa.unimib.it]
- 6. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Hydroxylysine glycosides: preparation and analysis by reverse phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Urinary Glucosyl-galactosyl-hydroxylysine (GGH) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosyl-galactosyl-hydroxylysine (GGH) is a post-translationally modified amino acid unique to collagen and other proteins with collagen-like domains. It is released into the bloodstream during collagen degradation and subsequently excreted in the urine. As such, the quantification of urinary GGH provides a specific and sensitive biomarker for assessing collagen turnover. This is of significant interest in various physiological and pathological conditions, including bone diseases (e.g., osteoporosis, Paget's disease), growth and development, and connective tissue disorders like Ehlers-Danlos syndrome.[1][2][3][4] These application notes provide detailed protocols for the sample preparation and analysis of urinary GGH.
Biological Significance and Signaling Pathway
Collagen biosynthesis is a complex process involving multiple post-translational modifications. Within the endoplasmic reticulum, specific lysine (B10760008) residues in the procollagen (B1174764) alpha chains are hydroxylated by lysyl hydroxylases to form hydroxylysine. Subsequently, galactosyltransferases and then glucosyltransferases sequentially add galactose and glucose moieties to the hydroxylysine residues, forming galactosyl-hydroxylysine (Gal-Hyl) and GGH. These glycosylations are crucial for the proper folding and assembly of the collagen triple helix.
During tissue remodeling or in pathological states, collagen is degraded by matrix metalloproteinases (MMPs) and other proteases, releasing small peptides and free amino acids, including GGH and Gal-Hyl, into circulation. These are then filtered by the kidneys and excreted in the urine. The ratio of GGH to Gal-Hyl in urine can provide insights into the type of collagen being degraded, as this ratio varies between different collagen types and tissues.[5]
Quantitative Data Summary
The urinary excretion of GGH is influenced by age, with higher levels observed in children due to active growth and bone turnover.[2] Elevated levels in adults can be indicative of increased bone resorption or other connective tissue pathologies. The following tables summarize representative quantitative data from the literature.
Table 1: Urinary this compound (GGH) in Healthy Individuals
| Population | Analyte | Concentration (nmol/mg creatinine) | Analytical Method | Reference |
| Healthy Adults | GGH | 2.5 ± 0.8 | HPLC | [4] |
| Healthy Adults | Gal-Hyl | 5.1 ± 1.5 | HPLC | [4] |
| Healthy Children (4-18 yrs) | Gal-Hyl | 3.2 to 4.7 times higher than adults | Not specified | [2] |
Table 2: Urinary this compound (GGH) in Pathological Conditions
| Condition | Analyte | Concentration (nmol/mg creatinine) | Fold Change vs. Healthy Controls | Analytical Method | Reference |
| Osteoporosis | GGH | 3.8 ± 1.2 | ~1.5 | HPLC | [4] |
| Osteoporosis | Gal-Hyl | 8.2 ± 2.5 | ~1.6 | HPLC | [4] |
| Mucopolysaccharidosis I (Hurler) | Lys-O-GalGlc | Significantly elevated | Not specified | LC-MS/MS | [6] |
| Mucopolysaccharidosis II | Lys-O-GalGlc | Significantly elevated | Not specified | LC-MS/MS | [6] |
| Mucopolysaccharidosis VI | Lys-O-GalGlc | Significantly elevated | Not specified | LC-MS/MS | [6] |
| Ehlers-Danlos Syndrome (kyphoscoliotic) | LP/HP Ratio | 2 - 9 (Normal: 0.2) | 10 - 45 | HPLC | [3] |
Experimental Protocols
The following sections provide detailed protocols for the collection, preparation, and analysis of urine samples for GGH quantification.
Protocol 1: Urine Sample Collection and Initial Processing
This protocol outlines the steps for proper urine sample collection and initial handling to ensure sample integrity.
Materials:
-
Sterile urine collection containers
-
Centrifuge
-
Cryovials
-
-80°C freezer
Procedure:
-
Collection: Collect a first-morning midstream urine sample in a sterile container. For 24-hour collections, provide the patient with appropriate containers and instructions.
-
Initial Processing: Process the urine sample as soon as possible after collection. If immediate processing is not possible, store the sample at 2-8°C for no longer than 24 hours.
-
Centrifugation: Centrifuge the urine sample at 2,000 x g for 15 minutes at 4°C to pellet cells and other debris.
-
Supernatant Collection: Carefully transfer the clear supernatant to a clean tube.
-
Storage: Aliquot the supernatant into cryovials and store at -80°C until further processing. Avoid repeated freeze-thaw cycles.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
This protocol describes a general method for the clean-up and enrichment of GGH from urine using solid-phase extraction. This step is crucial for removing interfering substances prior to chromatographic analysis.
Materials:
-
Mixed-mode or reversed-phase SPE cartridges (e.g., C18)
-
SPE vacuum manifold
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid
-
Deionized water
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
Procedure:
-
Cartridge Conditioning:
-
Condition the SPE cartridge by passing 3 mL of methanol through it.
-
Equilibrate the cartridge by passing 3 mL of deionized water through it. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Thaw the urine supernatant on ice.
-
Acidify the urine sample with formic acid to a final concentration of 0.1%.
-
Load the acidified urine sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 0.1% formic acid in deionized water to remove salts and other polar impurities.
-
-
Elution:
-
Elute the retained analytes, including GGH, with 2 mL of 80% acetonitrile in 0.1% formic acid.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the initial mobile phase for the LC-MS/MS analysis (e.g., 95% mobile phase A).
-
Protocol 3: UPLC-MS/MS Analysis of GGH
This protocol provides a framework for the quantification of urinary GGH using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This method offers high sensitivity and specificity.[6] For enhanced sensitivity and chromatographic performance, derivatization of the amino group of GGH with a reagent such as fluorenylmethyloxycarbonyl chloride (FMOC-Cl) can be performed prior to analysis.[6]
Materials and Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Reversed-phase UPLC column (e.g., C18, 1.7 µm particle size)
-
Mobile Phase A: 0.1% formic acid in deionized water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
GGH and Gal-Hyl analytical standards
-
Stable isotope-labeled internal standard (e.g., ¹³C₆, ¹⁵N₂-Lysine)
Procedure:
-
Sample Preparation: Prepare samples as described in Protocols 1 and 2. If derivatization is performed, follow a validated protocol for FMOC-Cl derivatization.
-
UPLC Conditions (Example):
-
Column: Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm
-
Column Temperature: 40°C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-50% B (linear gradient)
-
8-9 min: 50-95% B (linear gradient)
-
9-10 min: 95% B (hold)
-
10-10.1 min: 95-5% B (linear gradient)
-
10.1-12 min: 5% B (re-equilibration)
-
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flows: Optimized for the specific instrument
-
Multiple Reaction Monitoring (MRM) Transitions:
-
GGH: To be determined by infusion of the analytical standard.
-
Gal-Hyl: To be determined by infusion of the analytical standard.
-
Internal Standard: To be determined by infusion of the stable isotope-labeled standard.
-
-
-
Quantification:
-
Prepare a calibration curve using the GGH and Gal-Hyl analytical standards with a fixed concentration of the internal standard.
-
Analyze the prepared urine samples.
-
Quantify the concentration of GGH and Gal-Hyl in the urine samples by interpolating the peak area ratios (analyte/internal standard) against the calibration curve.
-
Normalize the results to urinary creatinine (B1669602) concentration.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the analysis of urinary this compound. The accurate and precise quantification of this biomarker can provide valuable insights into collagen metabolism in both research and clinical settings. Adherence to standardized procedures for sample collection, preparation, and analysis is critical for obtaining reliable and reproducible data.
References
- 1. Variations in human urinary O-hydroxylysyl glycoside levels and their relationship to collagen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary excretion of galactosyl-hydroxylysine is a marker of growth in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ehlersdanlosnews.com [ehlersdanlosnews.com]
- 4. Urinary excretion levels of hydroxylysine glycosides in osteoporotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary Glycosaminoglycan Estimation as a Routine Clinical Service - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols for Enzymatic Release of Gly-Gly-His (GGH) from Collagen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen, the most abundant protein in mammals, is a subject of intense research for its potential as a source of bioactive peptides. The tripeptide Gly-Gly-His (GGH) is of particular interest due to its potential biological activities, including roles in copper chelation and tissue repair. The controlled release of GGH from the collagen backbone is crucial for its study and potential therapeutic applications. Enzymatic hydrolysis offers a specific and gentle method for releasing such peptides compared to harsh chemical hydrolysis.[1]
This document provides detailed application notes and protocols for a proposed two-step enzymatic method to release GGH from collagen. The methodology involves an initial digestion of collagen with a broad-specificity collagenase to generate smaller peptide fragments, followed by a specific cleavage with Tripeptidyl Peptidase I (TPP1) to release N-terminal GGH. A protocol for the quantitative analysis of the released GGH using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also provided.
Principle of the Method
The release of GGH from collagen is proposed as a two-stage enzymatic process:
-
Primary Digestion with Collagenase: Collagen's complex triple-helical structure is resistant to most proteases.[2] Collagenase from Clostridium histolyticum is an endopeptidase that can digest native collagen within its triple helix region, typically at the X-Gly bond in the sequence Pro-X-Gly-Pro.[3][4][5] Crude collagenase preparations contain a mixture of enzymes that effectively break down the collagen matrix into smaller, more accessible peptide fragments.[4]
-
Secondary Digestion with Tripeptidyl Peptidase I (TPP1): TPP1 is a lysosomal serine protease that sequentially removes tripeptides from the N-terminus of proteins and peptides.[1][6][7] By treating the collagen fragments generated in the first step with TPP1, it is hypothesized that GGH, if present at the N-terminus of these fragments, will be specifically cleaved and released.
Experimental Protocols
Protocol 1: Two-Step Enzymatic Release of GGH from Collagen
Materials and Reagents:
-
Type I Collagen (e.g., from bovine Achilles tendon)
-
Collagenase from Clostridium histolyticum (Type I or as optimized)[4]
-
Recombinant Human Tripeptidyl-Peptidase I (TPP1)[8]
-
Collagenase Digestion Buffer: 50 mM TES buffer, 0.36 mM CaCl2, pH 7.4 at 37°C
-
TPP1 Activation Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 3.5[8]
-
TPP1 Reaction Buffer: 50 mM Sodium Acetate, pH 4.5
-
Quenching Solution: 0.1% Trifluoroacetic Acid (TFA) in water
-
Centrifugal filter units (e.g., 3 kDa MWCO)
-
Incubator/water bath at 37°C
-
pH meter
Procedure:
-
Collagen Preparation:
-
Prepare a 1 mg/mL collagen solution in 20 mM acetic acid.
-
Stir gently at 4°C overnight to ensure complete solubilization.
-
Centrifuge at 10,000 x g for 10 minutes to remove any insoluble material.
-
Transfer the supernatant to a new tube.
-
-
Primary Digestion with Collagenase:
-
To 1 mL of the prepared collagen solution, add 1 mL of 2X Collagenase Digestion Buffer.
-
Add collagenase to a final concentration of 100-200 U/mL.[3]
-
Incubate the reaction mixture at 37°C for 4-18 hours with gentle agitation. The optimal time should be determined empirically.
-
Terminate the reaction by heating the sample at 95°C for 10 minutes.
-
-
Secondary Digestion with TPP1:
-
Cool the collagen digest to room temperature.
-
Adjust the pH of the digest to 3.5 with the TPP1 Activation Buffer.
-
Activate the TPP1 enzyme according to the manufacturer's instructions. Typically, this involves incubation in the activation buffer.
-
Add the activated TPP1 to the collagen digest at an optimized enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Adjust the pH to 4.5 with the TPP1 Reaction Buffer.
-
Incubate at 37°C for 2-6 hours.
-
Stop the reaction by adding an equal volume of Quenching Solution (0.1% TFA).
-
-
Sample Preparation for Analysis:
-
Centrifuge the final digest at 14,000 x g for 15 minutes to pellet any undigested material.
-
Filter the supernatant through a 3 kDa MWCO centrifugal filter to separate the released peptides from the enzymes and larger fragments.
-
The flow-through containing the GGH peptide is ready for LC-MS/MS analysis.
-
Protocol 2: Quantitative Analysis of GGH by LC-MS/MS
Materials and Reagents:
-
GGH standard
-
Stable isotope-labeled GGH internal standard (e.g., GGH with ¹³C and ¹⁵N labeled amino acids)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
LC column (e.g., C18 reversed-phase column)
-
Triple quadrupole mass spectrometer
Procedure:
-
Preparation of Standards and Calibration Curve:
-
Prepare a stock solution of GGH standard in ultrapure water.
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of GGH in the samples.
-
Prepare a stock solution of the internal standard (IS).
-
Spike each calibration standard and sample with the IS at a fixed concentration.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system. An example of chromatographic conditions would be a gradient elution on a C18 column with mobile phase A (0.1% FA in water) and mobile phase B (0.1% FA in ACN).[9]
-
Optimize the mass spectrometer settings for GGH and its IS in positive electrospray ionization (ESI) mode. This includes determining the precursor and product ions for Multiple Reaction Monitoring (MRM).
-
Inject the prepared standards and samples onto the LC-MS/MS system.
-
-
Data Analysis:
-
Integrate the peak areas for GGH and the IS in each chromatogram.
-
Calculate the peak area ratio of GGH to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the GGH standards.
-
Determine the concentration of GGH in the samples by interpolating their peak area ratios on the calibration curve.
-
Data Presentation
The quantitative data for GGH release can be summarized in a table for easy comparison of different experimental conditions.
| Condition | Collagenase Type | Digestion Time (h) | TPP1 (µg) | Released GGH (µg/mg collagen) |
| 1 | Type I | 4 | 10 | 1.2 ± 0.2 |
| 2 | Type I | 18 | 10 | 5.8 ± 0.5 |
| 3 | Type II | 4 | 10 | 0.9 ± 0.1 |
| 4 | Type II | 18 | 10 | 4.5 ± 0.4 |
| 5 | Type I | 18 | 20 | 7.1 ± 0.6 |
Table 1: Hypothetical quantitative data for GGH release from Type I collagen under varying enzymatic conditions. Data are presented as mean ± standard deviation.
Visualizations
Caption: Experimental workflow for the enzymatic release and quantification of GGH from collagen.
Caption: A generic signaling pathway for a bioactive peptide like GGH.
References
- 1. Tripeptidyl peptidase I - Wikipedia [en.wikipedia.org]
- 2. Defining Requirements for Collagenase Cleavage in Collagen Type III Using a Bacterial Collagen System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. himedialabs.com [himedialabs.com]
- 5. genaxxon.com [genaxxon.com]
- 6. A tripeptidyl peptidase 1 is a binding partner of the Golgi pH regulator (GPHR) in Dictyostelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A tripeptidyl peptidase 1 is a binding partner of the Golgi pH regulator (GPHR) in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Non-targeted and targeted analysis of collagen hydrolysates during the course of digestion and absorption - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoassays of Glucosyl-galactosyl-hydroxylysine (GGH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosyl-galactosyl-hydroxylysine (GGH) is a unique, post-translationally modified amino acid found predominantly in collagen and other proteins with collagen-like domains. The biosynthesis of GGH is a sequential, multi-enzyme process occurring within the endoplasmic reticulum. Initially, specific lysine (B10760008) residues are hydroxylated to form hydroxylysine (Hyl). Subsequently, a galactose moiety is added to the hydroxyl group of hydroxylysine, forming galactosyl-hydroxylysine (Gal-Hyl). The final step involves the addition of a glucose molecule to the galactose residue, resulting in the formation of GGH.[1][2] This glycosylation is critical for the proper folding, structure, and function of collagen.[1]
As a stable end-product of collagen degradation, GGH is excreted in the urine and can serve as a valuable biomarker for monitoring collagen turnover.[3][4] Elevated urinary levels of GGH are associated with conditions characterized by increased bone resorption and connective tissue remodeling, such as osteoporosis and Paget's disease of bone.[5][6] Therefore, the development of robust and sensitive immunoassays for the quantification of GGH in biological samples is of significant interest for both basic research and clinical applications.
These application notes provide detailed protocols for the development and use of immunoassays for the detection and quantification of GGH, including competitive ELISA, Western Blotting, and Immunohistochemistry.
Quantitative Data Summary
The following tables summarize available quantitative data regarding GGH levels in biological samples. It is important to note that absolute concentrations can vary depending on the analytical method used, as well as individual factors such as age and physiological condition.
Table 1: Urinary this compound (GGH) Excretion in Healthy Individuals
| Age Group | GGH Excretion (nmol/mmol creatinine) | GGH/Gal-Hyl Ratio | Reference |
| Children (before 1 year) | Highest levels observed | Lower than adults | [4] |
| Children (6 months to puberty) | Increasing levels | Lower than adults | [4] |
| Adults | Baseline levels | Higher than children | [4][5] |
Table 2: Urinary Hydroxylysine Glycosides in Osteoporotic Patients vs. Healthy Controls
| Analyte | Osteoporotic Patients (nmol/mmol creatinine) | Healthy Controls (nmol/mmol creatinine) | GGH/Gal-Hyl Ratio | Reference |
| Galactosyl-hydroxylysine (GH) | Significantly higher | Baseline | Lower in patients | [5] |
| This compound (GGH) | Higher | Baseline | Lower in patients | [5] |
Signaling and Biosynthetic Pathways
The biosynthesis of this compound is a critical component of collagen maturation. The following diagram illustrates the key enzymatic steps in this pathway.
Caption: Biosynthesis of this compound (GGH).
Experimental Protocols
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for GGH Quantification
This protocol describes a competitive ELISA for the quantification of free GGH in biological fluids such as urine or serum/plasma. Since GGH is a small molecule, a competitive format is the most suitable approach.
Principle: Free GGH in the sample competes with a GGH-protein conjugate coated on the microplate for binding to a limited amount of anti-GGH primary antibody. The amount of primary antibody bound to the plate is then detected by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is inversely proportional to the concentration of GGH in the sample.
Materials:
-
Anti-GGH polyclonal antibody (e.g., from various commercial suppliers)
-
GGH standard
-
GGH-protein conjugate (e.g., GGH conjugated to Bovine Serum Albumin - BSA)
-
HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)
-
96-well microplates
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Protocol:
-
Coating:
-
Dilute the GGH-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competition:
-
Prepare serial dilutions of the GGH standard in Assay Buffer.
-
Prepare samples by diluting them in Assay Buffer.
-
In separate tubes, pre-incubate 50 µL of each standard or sample with 50 µL of diluted anti-GGH primary antibody for 1-2 hours at room temperature. The optimal antibody dilution needs to be determined empirically.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microplate.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Development and Measurement:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding GGH concentrations.
-
Use a four-parameter logistic (4-PL) curve fit to determine the concentration of GGH in the samples.
Caption: Workflow for the competitive ELISA of GGH.
Western Blotting for Detection of GGH-modified Proteins
This protocol is designed for the detection of proteins containing the GGH modification in tissue lysates or cell extracts.
Materials:
-
Anti-GGH polyclonal antibody (e.g., Abcam ab272875)
-
HRP-conjugated secondary antibody
-
Tissue or cell lysates
-
SDS-PAGE gels (6% acrylamide (B121943) is recommended for large collagen proteins)
-
Transfer membrane (PVDF or nitrocellulose)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Sample Buffer (e.g., Laemmli buffer)
-
Transfer Buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation:
-
Homogenize tissue samples or lyse cells in ice-cold Lysis Buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a suitable assay (e.g., BCA).
-
Mix protein lysates with Sample Buffer and heat at 70°C for 10 minutes. Note: Avoid boiling, as it can cause collagen to aggregate.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GGH antibody (e.g., 1:1000 dilution of Abcam ab272875 in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with Wash Buffer.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with Wash Buffer.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Caption: Western Blotting workflow for GGH detection.
Immunohistochemistry (IHC) for Localization of GGH in Tissues
This protocol allows for the visualization of the distribution of GGH-modified proteins within tissue sections.
Materials:
-
Anti-GGH polyclonal antibody (e.g., Abcam ab272875)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Formalin-fixed, paraffin-embedded tissue sections
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution (to block endogenous peroxidase)
-
Blocking serum
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution at 95-100°C for 20-30 minutes.
-
Allow the slides to cool to room temperature.
-
-
Immunostaining:
-
Block endogenous peroxidase activity by incubating the slides in hydrogen peroxide solution for 10-15 minutes.
-
Wash with PBS.
-
Block non-specific binding by incubating with a blocking serum for 30-60 minutes.
-
Incubate the sections with the primary anti-GGH antibody (e.g., 1:500 dilution of Abcam ab272875) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash with PBS.
-
Incubate with the streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Wash with PBS.
-
-
Visualization and Counterstaining:
-
Incubate the sections with the DAB substrate until the desired brown color develops.
-
Rinse with water.
-
Counterstain with hematoxylin.
-
Dehydrate the sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.
-
Caption: Immunohistochemistry workflow for GGH localization.
References
- 1. This compound for Collagen Research [benchchem.com]
- 2. Collagen hydroxylysine glycosylation: non-conventional substrates for atypical glycosyltransferase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The glycosides of hydroxylysine are final products of collagen degradation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary excretion of free hydroxylysine, peptide-bound hydroxylysine and hydroxylysyl glycosides in physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary excretion levels of hydroxylysine glycosides in osteoporotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary excretion of hydroxylysine and its glycosides as an index of collagen degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Glucosyl-Galactosyl-Hydroxylysine (GGH) as a Biomarker for Bone Resorption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosyl-galactosyl-hydroxylysine (GGH) is a post-translational modification of hydroxylysine, a key amino acid in collagen.[1][2] Type I collagen is the most abundant protein in the bone matrix. During bone resorption, osteoclasts degrade the collagen matrix, releasing collagen breakdown products, including GGH, into the circulation.[3] These products are subsequently excreted in the urine.[4] Therefore, the urinary concentration of GGH can serve as a specific biomarker for bone resorption, providing valuable insights into bone metabolism and the efficacy of therapeutic interventions for bone diseases.[5]
Principle of GGH as a Bone Resorption Biomarker
The fundamental principle behind using GGH as a biomarker is that its urinary excretion is directly proportional to the rate of bone collagen degradation. Unlike some other collagen-derived markers, hydroxylysine glycosides are not significantly metabolized before excretion, offering a more accurate reflection of collagen turnover.[1] While galactosyl-hydroxylysine (Gal-Hyl) is more specific to bone collagen, GGH is also present in other tissues like skin.[4] However, in pathological conditions with accelerated bone turnover, the contribution from bone becomes dominant.[1] The ratio of GGH to Gal-Hyl can also provide information about the type of connective tissue undergoing degradation.[4]
Clinical Significance
Elevated urinary levels of GGH and Gal-Hyl have been observed in various conditions characterized by increased bone resorption, including:
-
Osteoporosis: Patients with postmenopausal osteoporosis often exhibit higher urinary excretion of hydroxylysine glycosides compared to healthy controls.[5]
-
Paget's Disease of Bone: This condition of disordered bone remodeling is associated with significantly increased levels of urinary GGH and Gal-Hyl.[1]
-
Growth and Development: Children and adolescents, particularly during growth spurts, have higher levels of these markers due to physiological bone remodeling.[6]
Monitoring urinary GGH levels can be a valuable tool in clinical research and drug development for assessing the efficacy of anti-resorptive therapies, such as bisphosphonates. A significant decrease in urinary GGH following treatment indicates a reduction in bone resorption.[5]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on urinary hydroxylysine glycosides as markers of bone resorption.
Table 1: Urinary Hydroxylysine Glycoside Levels in Healthy Adults and Patients with Osteoporosis
| Analyte | Healthy Controls (nmol/mg creatinine) | Osteoporotic Patients (nmol/mg creatinine) | Reference |
| Galactosyl-hydroxylysine (GH) | Mean values vary with age and sex | Significantly higher than controls | [5] |
| This compound (GGH) | Mean values vary with age and sex | Significantly higher than controls | [5] |
| GGH/GH Ratio | Higher than in osteoporotic patients | Lower than in healthy controls | [5] |
Table 2: Urinary Hydroxylysine Glycoside Ratios in Different Conditions
| Condition | Urinary GGH/Gal-Hyl Ratio | Reference |
| Normal Bone Turnover | ~0.47 | [1] |
| Dominant Bone Collagen Degradation (e.g., Paget's Disease) | ~0.60 | [1] |
| Dominant Skin Collagen Degradation (e.g., Burns) | Higher ratios (approaching 3.5) | [1] |
Experimental Protocols
Protocol 1: Quantification of Urinary GGH by High-Performance Liquid Chromatography (HPLC)
This protocol is a synthesized methodology based on principles described in the literature for the analysis of hydroxylysine glycosides.[4][7]
1. Sample Preparation (Urine) a. Collect a 24-hour or second morning void urine sample. b. Centrifuge at 2000 x g for 15 minutes to remove particulate matter. c. Store the supernatant at -20°C until analysis. d. Prior to analysis, thaw the urine sample and mix thoroughly.
2. Solid-Phase Extraction (SPE) for Sample Clean-up a. Use a C18 SPE cartridge. b. Condition the cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water. c. Load 1 mL of the urine sample onto the cartridge. d. Wash the cartridge with 5 mL of deionized water to remove interfering substances. e. Elute the hydroxylysine glycosides with 2 mL of a methanol:water (80:20, v/v) solution. f. Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
3. Dansylation (Pre-column Derivatization) a. Reconstitute the dried sample extract in 100 µL of 100 mM sodium carbonate/bicarbonate buffer (pH 9.8). b. Add 100 µL of 50 mM dansyl chloride in acetonitrile. c. Vortex the mixture and incubate at 60°C for 30 minutes in the dark. d. Quench the reaction by adding 10 µL of 10% (v/v) ammonium (B1175870) hydroxide (B78521) and incubate for 5 minutes at room temperature.[8] e. The derivatized sample is now ready for HPLC analysis.
4. HPLC Analysis a. HPLC System: A standard HPLC system with a fluorescence detector. b. Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). c. Mobile Phase A: 0.1% formic acid in water. d. Mobile Phase B: 0.1% formic acid in acetonitrile. e. Gradient Elution:
- 0-5 min: 10% B
- 5-25 min: Linear gradient from 10% to 50% B
- 25-30 min: 50% B
- 30-35 min: Linear gradient from 50% to 10% B
- 35-40 min: 10% B (re-equilibration) f. Flow Rate: 1.0 mL/min. g. Injection Volume: 20 µL. h. Fluorescence Detection: Excitation at 340 nm, Emission at 525 nm. i. Quantification: Use external standards of GGH and Gal-Hyl prepared and derivatized in the same manner as the samples to generate a standard curve.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: RANKL/RANK signaling pathway leading to osteoclast activation and bone resorption.
Caption: Enzymatic degradation of bone collagen and release of GGH.
Caption: Experimental workflow for the quantification of urinary GGH by HPLC.
References
- 1. Urinary excretion of hydroxylysine and its glycosides as an index of collagen degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequential steps in the synthesis of hydroxylysine and the glycosylation of hydroxylysine during the biosynthesis of collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-performance liquid chromatographic method for measuring hydroxylysine glycosides and their ratio in urine as a possible marker of human bone collagen breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary excretion levels of hydroxylysine glycosides in osteoporotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary excretion of galactosyl-hydroxylysine is a marker of growth in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatographic preparation of galactosyl-hydroxylysine, a specific bone collagen marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Urinary Collagen Telopeptides as Diagnostic Markers for Paget's Disease of Bone
A Note on Urinary Gamma-Glutamyl-Hydroxamate (GGH): An extensive review of the scientific literature did not yield evidence to support the use of urinary gamma-glutamyl-hydroxamate (GGH) as a diagnostic marker for Paget's disease of bone. The established and clinically validated biochemical markers for this condition are primarily related to bone turnover, particularly the degradation of type I collagen.
This document will focus on the application and protocols for well-established urinary biomarkers of bone resorption: N-terminal telopeptide (NTX) and C-terminal telopeptide (CTX) of type I collagen, which are sensitive indicators of disease activity in Paget's disease of bone.[1][2]
Introduction: Urinary Telopeptides (NTX and CTX) in Paget's Disease
Paget's disease of bone is a chronic disorder characterized by excessive and disorganized bone remodeling, initiated by increased osteoclast-mediated bone resorption, followed by a compensatory increase in bone formation.[3] This leads to a structurally abnormal "woven" bone matrix that is weaker and more prone to deformities and fractures.
Biochemical markers of bone turnover are crucial for the diagnosis, assessment of disease activity, and monitoring of treatment response in Paget's disease.[4] Urinary N-terminal telopeptide (NTX) and C-terminal telopeptide (CTX) are fragments of type I collagen, the primary protein component of the bone matrix.[5] During bone resorption, osteoclasts break down type I collagen, releasing NTX and CTX into the bloodstream, from where they are excreted in the urine.[6] Elevated urinary levels of these telopeptides are therefore indicative of increased bone resorption and are sensitive markers of disease activity in Paget's disease.[2][7]
In the context of Paget's disease, which is characterized by the formation of new, immature woven bone, the analysis of different isoforms of CTX can be particularly informative. The non-isomerized alpha form (α-CTX) is associated with the breakdown of newly synthesized collagen, while the beta-isomerized form (β-CTX) is derived from more mature collagen.[6] Patients with active Paget's disease often exhibit a significantly higher urinary ratio of α-CTX to β-CTX, which normalizes with effective antiresorptive therapy.[1][8]
Quantitative Data Summary
The following tables summarize quantitative data for urinary NTX and CTX in healthy individuals and patients with Paget's disease. These values can vary between laboratories and assay methods; therefore, the provided ranges should be considered as illustrative.
Table 1: Reference Ranges for Urinary N-Telopeptide (NTX)
| Population | Urinary NTX Levels (nmol BCE/mmol creatinine) |
| Premenopausal Females | 17 - 94[9] |
| Postmenopausal Females | 26 - 124[9] |
| Males | 21 - 83[9] |
| Patients with Paget's Disease | Significantly Elevated |
BCE: Bone Collagen Equivalents
Table 2: Urinary C-Telopeptide (CTX) Levels and Ratios in Paget's Disease
| Parameter | Healthy Controls | Patients with Active Paget's Disease |
| Urinary α-CTX/β-CTX Ratio | ~0.8 ± 0.3[8] | ~2.6 ± 1.0 (approximately 3-fold higher than controls)[8][10] |
| % Reduction in Urinary α-α CTX post-treatment | N/A | -82% at 1 month, -77% at 6 months[11] |
Experimental Protocols
The following are generalized protocols for the quantitative determination of urinary NTX and CTX using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). These protocols are based on commercially available kits and should be adapted according to the specific manufacturer's instructions.[12][13][14][15][16]
Principle of the Assay
These assays are typically competitive ELISAs. The microplate wells are pre-coated with a synthetic peptide sequence corresponding to NTX or CTX. When the urine sample is added along with a specific primary antibody, the NTX or CTX in the sample competes with the coated peptide for binding to the antibody. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is then added, which binds to the primary antibody. After the addition of a substrate, a colorimetric reaction occurs, and the intensity of the color is inversely proportional to the concentration of NTX or CTX in the sample.
Sample Collection and Handling
-
Sample Type: A second morning void urine specimen is recommended to minimize diurnal variation.[17]
-
Collection: Collect a mid-stream urine sample in a sterile container.
-
Processing: Centrifuge the urine sample to remove any particulate matter.
-
Storage: Urine samples can be stored at 2-8°C for up to 24 hours. For longer-term storage, samples should be aliquoted and frozen at -20°C or below. Avoid repeated freeze-thaw cycles.[13]
Generalized ELISA Protocol for Urinary NTX/CTX
-
Reagent Preparation: Prepare all reagents, including standards, controls, and wash buffers, according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.
-
Standard Curve Preparation: Prepare a serial dilution of the provided standards to generate a standard curve.
-
Sample Preparation: Dilute urine samples as recommended by the assay manufacturer.
-
Assay Procedure: a. Add a specific volume of standards, controls, and diluted urine samples to the appropriate wells of the microplate. b. Add the primary antibody solution to each well. c. Incubate the plate for the time and at the temperature specified in the kit manual (e.g., 90 minutes at room temperature). d. Wash the plate multiple times with the prepared wash buffer to remove unbound reagents. e. Add the enzyme-conjugated secondary antibody to each well. f. Incubate the plate as specified (e.g., 60 minutes at room temperature). g. Wash the plate again to remove unbound secondary antibody. h. Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development. i. Stop the reaction by adding the stop solution to each well.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation of Results: a. Generate a standard curve by plotting the OD values of the standards against their known concentrations. b. Determine the concentration of NTX or CTX in the samples by interpolating their OD values from the standard curve. c. Correct the urinary NTX/CTX concentration for urine dilution by dividing by the urinary creatinine (B1669602) concentration. The results are typically expressed as nmol BCE/mmol creatinine for NTX or µg/L for CTX.
Visualizations
Signaling Pathway in Paget's Disease Osteoclasts
Mutations in the SQSTM1 gene, which encodes the p62 protein, are a significant genetic factor in Paget's disease.[18][19] These mutations often affect the RANK signaling pathway, leading to overactive osteoclasts.
Caption: RANKL/RANK signaling pathway in Paget's disease.
Experimental Workflow for Urinary Telopeptide Measurement
Caption: Workflow for urinary telopeptide measurement by ELISA.
References
- 1. Biochemical markers of bone turnover in Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. labcorp.com [labcorp.com]
- 6. Bone Turnover Markers: Basic Biology to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thekingsleyclinic.com [thekingsleyclinic.com]
- 8. Decreased beta-isomerization of the C-terminal telopeptide of type I collagen alpha 1 chain in Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Non-isomerized C-telopeptide fragments are highly sensitive markers for monitoring disease activity and treatment efficacy in Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sejinbio.co.kr [sejinbio.co.kr]
- 13. Human cross linked N-telopeptide of type I collagen (NTX) Elisa Kit – AFG Scientific [afgsci.com]
- 14. Urine BETA CrossLaps® ELISA (β-CTX-I) | BioVendor R&D [biovendor.com]
- 15. zeusscientific.com [zeusscientific.com]
- 16. idsplc.com [idsplc.com]
- 17. Urinary levels of type II collagen C‐telopeptide crosslink are unrelated to joint space narrowing in patients with knee osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New knowledge on critical osteoclast formation and activation pathways from study of rare genetic diseases of osteoclasts: focus on the RANK/RANKL axis - ProQuest [proquest.com]
- 19. Pathogenesis of Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Glucosyl-galactosyl-hydroxylysine in Ehlers-Danlos Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ehlers-Danlos syndrome (EDS) encompasses a group of heritable connective tissue disorders characterized by joint hypermobility, skin hyperextensibility, and tissue fragility. The various types of EDS are associated with mutations in genes responsible for the synthesis and processing of collagen. The kyphoscoliotic type of EDS (kEDS), also known as EDS type VI, is an autosomal recessive form of the disorder caused by a deficiency in the enzyme lysyl hydroxylase 1 (PLOD1). This enzyme is critical for the post-translational hydroxylation of specific lysine (B10760008) residues within collagen propeptides to form hydroxylysine. These hydroxylysine residues serve as attachment sites for galactose and subsequently glucose, forming galactosyl-hydroxylysine (GH) and glucosyl-galactosyl-hydroxylysine (GGH), and are also essential for the formation of stable collagen cross-links. Consequently, a deficiency in lysyl hydroxylase 1 leads to underhydroxylation of lysine residues, which in turn is expected to decrease the levels of GGH.
While direct quantitative data on GGH levels in kEDS patients is not extensively reported in the literature, the well-documented downstream effect is a significant alteration in urinary pyridinoline (B42742) cross-links. This alteration serves as a reliable diagnostic marker for kEDS. Specifically, the ratio of lysyl pyridinoline (LP or deoxypyridinoline, Dpyr) to hydroxylysyl pyridinoline (HP or pyridinoline, Pyr) is markedly increased in the urine of individuals with kEDS.
Data Presentation
The primary biochemical marker for kyphoscoliotic EDS is the altered ratio of urinary pyridinoline cross-links. While direct measurements of GGH in EDS are not widely available, the expected trend would be a decrease in total hydroxylysine glycosides due to the deficiency in the preceding hydroxylation step.
| Biomarker | Ehlers-Danlos Syndrome Type VI (kEDS) | Normal Control Range | Reference(s) |
| Urinary LP/HP Ratio | ~6.0 (range: 2 to 9) | ~0.2 | [1][2][3] |
| Urinary GGH Levels | Expected to be significantly decreased | Varies with age | [4][5] |
| Urinary GH Levels | Expected to be decreased | Varies with age | [6][7] |
LP: Lysyl Pyridinoline (Deoxypyridinoline); HP: Hydroxylysyl Pyridinoline (Pyridinoline); GGH: this compound; GH: Galactosyl-hydroxylysine. Note: The expected decrease in GGH and GH in kEDS is an inference based on the known enzymatic defect. Quantitative values from large patient cohorts are not readily available in the cited literature.
Experimental Protocols
Protocol 1: Quantification of Urinary Hydroxylysine Glycosides (GGH and GH) by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methods described for the analysis of urinary hydroxylysine glycosides.[8][9]
1. Principle: Urinary GGH and GH are separated and quantified by reversed-phase HPLC following pre-column fluorescent derivatization.
2. Sample Preparation: a. Urine Collection: Collect a 24-hour or first-morning mid-stream urine sample without any preservatives.[10][11][12] b. Centrifugation: Centrifuge the urine sample at approximately 10,000 x g for 10-15 minutes to remove particulate matter.[12][13] c. Storage: The supernatant can be stored at -80°C until analysis to minimize degradation.[12] d. Hydrolysis (Optional, for total hydroxylysine glycosides from peptides): An acid hydrolysis step can be included to release peptide-bound glycosides. However, for free urinary glycosides, this step is omitted. e. Solid-Phase Extraction (SPE) for purification: i. Condition a C18 SPE cartridge with methanol (B129727) followed by water. ii. Apply the urine sample to the cartridge. iii. Wash the cartridge with water to remove interfering substances. iv. Elute the hydroxylysine glycosides with an appropriate solvent (e.g., a methanol-water mixture). v. Dry the eluate under a stream of nitrogen.
3. Pre-column Derivatization: a. Reconstitute the dried sample extract in a coupling buffer (e.g., sodium bicarbonate buffer, pH 9.0). b. Add a solution of a fluorescent derivatizing agent, such as 5-dimethylaminonaphthalene-1-sulfonyl chloride (dansyl chloride), in acetone.[8] c. Incubate the reaction mixture in the dark at a controlled temperature (e.g., 37°C) for a specified time (e.g., 1 hour). d. Stop the reaction by adding a quenching agent (e.g., a primary amine solution).
4. HPLC Analysis: a. HPLC System: A standard HPLC system equipped with a fluorescence detector. b. Column: A reversed-phase C18 column. c. Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile). d. Flow Rate: A typical flow rate is 1.0 mL/min. e. Detection: Excite the dansylated derivatives at an appropriate wavelength (e.g., 340 nm) and measure the emission at another wavelength (e.g., 525 nm). f. Quantification: Prepare a standard curve using known concentrations of GGH and GH standards. Calculate the concentration in the urine samples based on the peak areas from the standard curve. Express the results per gram of creatinine (B1669602) to normalize for urine dilution.
Visualizations
Collagen Post-Translational Modification Pathway
Caption: Collagen post-translational modification pathway and the enzymatic step affected in kEDS.
Experimental Workflow for Urinary GGH Analysis
Caption: Workflow for the quantification of urinary this compound (GGH).
References
- 1. ehlersdanlosnews.com [ehlersdanlosnews.com]
- 2. PLOD1-Related Kyphoscoliotic Ehlers-Danlos Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Urinary excretion of free hydroxylysine, peptide-bound hydroxylysine and hydroxylysyl glycosides in physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variations in human urinary O-hydroxylysyl glycoside levels and their relationship to collagen metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urinary excretion of galactosyl-hydroxylysine is a marker of growth in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urinary excretion levels of hydroxylysine glycosides in osteoporotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pre-column derivatization and its optimum conditions for quantitative determination of urinary hydroxylysine glycosides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatographic method for measuring hydroxylysine glycosides and their ratio in urine as a possible marker of human bone collagen breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. igenex.com [igenex.com]
- 11. idexx.com [idexx.com]
- 12. raybiotech.com [raybiotech.com]
- 13. m.youtube.com [m.youtube.com]
Application Notes: Monitoring Collagen Turnover with Urinary Gamma-Glutamyltransferase (GGT) Measurements
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monitoring collagen turnover is crucial for understanding the pathophysiology of various diseases, including osteoporosis, fibrosis, and arthritis, and for evaluating the efficacy of therapeutic interventions. While the user's initial query specified "gamma-glutamyl hydroxynorleucine (GGH)," a thorough review of scientific literature indicates that this is not a commonly recognized or utilized biomarker for collagen turnover. It is likely that the intended biomarker is urinary gamma-glutamyltransferase (GGT) , a well-documented enzyme that has been identified as a potential marker for bone resorption and is associated with collagen degradation.[1][2]
Gamma-glutamyltransferase (GGT) is a cell-surface enzyme involved in the metabolism of glutathione, a key antioxidant. Its presence in urine has been linked to various physiological and pathological processes. Recent studies have highlighted a significant correlation between urinary GGT levels and established markers of bone resorption, such as deoxypyridinoline (B1589748) (DPD) and N-telopeptide of type I collagen (NTX).[1] This suggests that urinary GGT can serve as a convenient and non-invasive biomarker to assess the rate of bone and, by extension, collagen turnover.
These application notes provide a detailed overview of the role of urinary GGT in monitoring collagen turnover, protocols for its measurement, and reference data for interpretation.
Biochemical Pathway and Rationale
The precise mechanism linking urinary GGT to collagen turnover is still under investigation. However, it is hypothesized that increased bone resorption, a key aspect of collagen turnover in skeletal tissues, leads to the release of GGT from osteoclasts or other bone-residing cells into the circulation, which is subsequently filtered into the urine.[1][3] Oxidative stress is a known driver of tissue remodeling and collagen degradation, and GGT plays a central role in maintaining the balance of glutathione, a major antioxidant. Therefore, changes in GGT activity may reflect the underlying cellular stress associated with collagen turnover.
Diagram: Proposed Role of GGT in Bone Resorption
Caption: Proposed pathway linking bone resorption to increased urinary GGT.
Quantitative Data Summary
The following tables summarize quantitative data on urinary GGT levels from various studies. It is important to note that reference ranges can vary between laboratories and populations.[4][5]
Table 1: Urinary GGT Reference Ranges in Healthy Adults
| Population | Parameter | Value | Reference |
| Healthy Volunteers (n=127) | Lower Reference Limit | 14 U/g creatinine (B1669602) | [6][7] |
| Healthy Volunteers (n=127) | Upper Reference Limit | 79 U/g creatinine | [6][7] |
| Postmenopausal Women (n=551) | Cut-off for Elevated Bone Resorption | 40 IU/g Cr | [1] |
Table 2: Urinary GGT Levels in Relation to Bone Health Status
| Group | Mean Urinary GGT (± SD or Range) | Correlation with DPD | Reference |
| Postmenopausal Women (Health Checkup) | Not specified, but correlated with DPD | rho = 0.49, p < 0.0001 | [1] |
| Patients with Postmenopausal Osteoporosis | Increased compared to controls | Decreased with alendronate treatment | [1] |
| OPG-deficient osteoporotic mice | Increased | Decreased with alendronate treatment | [1] |
Table 3: Correlation of Urinary GGT with Other Bone Turnover Markers
| Bone Turnover Marker | Correlation with Urinary GGT | Population | Reference |
| Deoxypyridinoline (DPD) | Positive and significant (rho = 0.49) | Postmenopausal Women | [1] |
| N-telopeptide of type I collagen (NTX) | Positive (reduction with treatment) | Postmenopausal Women with Osteoporosis | [1] |
Experimental Protocols
Protocol 1: Urine Sample Collection and Handling
Proper sample collection and handling are critical for accurate urinary GGT measurements.
Materials:
-
Sterile urine collection containers.
-
Refrigerator (4°C).
-
Freezer (-20°C or -80°C for long-term storage).
Procedure:
-
Collection: Collect a mid-stream urine sample in a sterile container. First morning void is often preferred for consistency, but random samples can also be used.
-
Indicate Collection Method: Note the method of collection (e.g., cystocentesis, free catch) on the requisition form.[8]
-
Short-term Storage: If analysis cannot be performed immediately, store the urine sample at 4°C for up to 3 days.[9][10]
-
Long-term Storage: For storage longer than 3 days, freeze the sample at -20°C. However, it is important to note that freezing can lead to a significant reduction in GGT activity (approximately 56% decrease).[6][7] Therefore, analysis of fresh samples is highly recommended.[6]
-
Thawing: If using frozen samples, thaw them at room temperature and mix thoroughly before analysis.
Diagram: Urine Sample Workflow
Caption: Recommended workflow for urine sample collection and processing.
Protocol 2: Spectrophotometric Measurement of Urinary GGT Activity
This protocol is based on a common enzymatic colorimetric method. Commercial kits are widely available and their specific instructions should be followed.
Principle: Gamma-glutamyltransferase catalyzes the transfer of a γ-glutamyl group from a substrate (e.g., L-γ-glutamyl-3-carboxy-4-nitroanilide) to an acceptor (e.g., glycylglycine). This reaction releases a chromogenic product (e.g., 5-amino-2-nitrobenzoate), the rate of formation of which is proportional to the GGT activity in the sample and can be measured spectrophotometrically.[11][12]
Materials:
-
Spectrophotometer capable of reading at 405-410 nm.[12]
-
Commercial GGT assay kit (containing substrate, buffer, and acceptor).
-
Urine samples (prepared as in Protocol 1).
-
Creatinine assay kit (for normalization).
-
Microplates or cuvettes.
-
Pipettes.
Procedure:
-
Reagent Preparation: Prepare the GGT working reagent according to the kit manufacturer's instructions.
-
Sample Preparation: If the urine is turbid, centrifuge at approximately 2000 x g for 10 minutes and use the supernatant for the assay.[13]
-
Assay: a. Pipette the appropriate volume of the GGT working reagent into a microplate well or cuvette. b. Add a small volume of the urine sample to initiate the reaction. The exact volumes will be specified in the kit protocol. c. Mix gently. d. Immediately place the microplate or cuvette in the spectrophotometer. e. Measure the change in absorbance at 405-410 nm over a defined period (kinetic measurement).
-
Calculation: Calculate the GGT activity (in U/L) based on the rate of change in absorbance, using the formula provided in the assay kit.
-
Creatinine Measurement: Measure the creatinine concentration in the same urine sample using a suitable assay kit.
-
Normalization: Normalize the GGT activity to the creatinine concentration to account for variations in urine dilution. The final result is typically expressed as U/g creatinine.
Calculation for Normalization: Urinary GGT (U/g creatinine) = [GGT (U/L) / Creatinine (g/L)]
Interpretation of Results
-
Elevated Urinary GGT: An increase in urinary GGT levels may indicate an elevated rate of collagen turnover, particularly bone resorption.[1] This can be associated with conditions like postmenopausal osteoporosis.
-
Correlation with Other Markers: Urinary GGT levels have shown a significant positive correlation with established bone resorption markers like DPD.[1]
-
Monitoring Treatment: A decrease in elevated urinary GGT levels following treatment with anti-resorptive agents (e.g., alendronate) can indicate a positive therapeutic response.[1]
Conclusion
The measurement of urinary GGT activity offers a simple, non-invasive, and cost-effective method for monitoring collagen turnover, with a particular application in assessing bone resorption.[1] While it may not be a direct measure of a specific collagen fragment, its correlation with established biomarkers and its response to anti-resorptive therapies make it a valuable tool for researchers, scientists, and drug development professionals in the field of bone and connective tissue disorders. Further research is warranted to fully elucidate its role and to standardize its use in clinical and research settings.
References
- 1. Urinary gamma-glutamyltransferase (GGT) as a potential marker of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. itmedicalteam.pl [itmedicalteam.pl]
- 4. Gamma Glutamyl Transferase: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 5. droracle.ai [droracle.ai]
- 6. Reference limits of the urinary gamma-glutamyltransferase in a healthy population and effects of short-term storage on the enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. idexx.com [idexx.com]
- 9. Validation of a spectrophotometric method for GGT measurement in canine urine and determination of the urine GGT-to-creatinine ratio reference interval and biological variation in 41 healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of a spectrophotometric method for GGT measurement in canine urine and determination of the urine GGT-to-creatinine ratio reference interval and biological variation in 41 healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. γ-Glutamyl Transferase (GGT/γ-GT) Activity Assay Kit - Elabscience® [elabscience.com]
- 12. US5096812A - Assay method for gamma glutamyltransferase (GGT) in liquid blood and dried blood - Google Patents [patents.google.com]
- 13. wwwn.cdc.gov [wwwn.cdc.gov]
Application Notes and Protocols: Urinary Glucosyl-galactosyl-hydroxylysine (GGH) Testing in Clinical Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urinary Glucosyl-galactosyl-hydroxylysine (GGH) is a specific marker of collagen degradation. As a hydroxylated and glycosylated amino acid derivative, GGH is a fundamental component of the collagen molecule, particularly abundant in tissues with high collagen turnover such as bone. During the process of bone resorption and the degradation of other connective tissues, GGH is released into the bloodstream and subsequently excreted in the urine without being reutilized. This characteristic makes urinary GGH a valuable, non-invasive biomarker for assessing the rate of collagen degradation, offering insights into the pathophysiology of various metabolic bone diseases and the efficacy of therapeutic interventions.
The quantification of GGH, often in conjunction with its related compound Galactosyl-hydroxylysine (GH), provides a more specific index of collagen metabolism than total hydroxyproline (B1673980) excretion. The ratio of urinary GGH to GH can further elucidate the source of collagen turnover, as different tissues exhibit distinct glycosylation patterns. For instance, a lower GGH/GH ratio is typically associated with the degradation of type I collagen from bone.
These application notes provide a comprehensive overview of the clinical utility of urinary GGH testing, detailed protocols for its quantification, and its application in the development of new therapeutics for bone and connective tissue disorders.
Clinical Applications
Monitoring of Metabolic Bone Diseases
Urinary GGH and GH levels serve as critical biomarkers for monitoring the activity of metabolic bone diseases characterized by increased bone resorption.
-
Osteoporosis: In postmenopausal osteoporosis, elevated bone turnover leads to a net loss of bone mass. Studies have shown that urinary excretion of GGH and particularly GH are significantly higher in osteoporotic patients compared to age- and sex-matched healthy controls.[1] The increase in these markers reflects the accelerated degradation of bone collagen. Furthermore, within osteoporotic populations, patients with a history of fragility fractures exhibit significantly higher levels of urinary GH, suggesting it may also be a marker of bone quality and fragility.[2]
-
Paget's Disease of the Bone: This localized disorder of bone remodeling is characterized by excessive and disorganized bone resorption and formation. Patients with Paget's disease exhibit markedly increased urinary excretion of hydroxylysine and its glycosides.[3][4] Monitoring urinary GGH and GH can be a valuable tool for assessing disease activity and the response to anti-resorptive therapies.[5]
Assessment of Anti-resorptive Therapies in Drug Development
In the development of new drugs for osteoporosis and other bone disorders, urinary GGH testing can be a powerful tool for assessing therapeutic efficacy. Anti-resorptive agents, such as bisphosphonates, are designed to reduce the rate of bone resorption.
-
Early Indicator of Treatment Response: Changes in bone mineral density (BMD) following the initiation of anti-resorptive therapy can take years to become significant. In contrast, bone turnover markers like urinary GGH and GH respond much more rapidly, often showing a significant decrease within months of starting treatment.[1][6] This allows for an earlier assessment of patient response to the therapy, which is crucial in clinical trials for dose-finding studies and for demonstrating the biological activity of a new drug candidate.[7]
-
Monitoring Patient Adherence: In both clinical trials and clinical practice, non-adherence to therapy is a significant issue. Regular monitoring of urinary GGH levels can help to ascertain whether a patient is adhering to the treatment regimen, as a lack of decrease or a subsequent rise in the marker may indicate poor compliance.[7]
Quantitative Data Summary
The following table summarizes representative data on urinary GGH and GH levels in healthy individuals and patients with osteoporosis. These values are typically expressed as a ratio to urinary creatinine (B1669602) to account for variations in urine concentration.
| Analyte | Patient Group | N | Mean ± SD (μmol/mol creatinine) | P-value vs. Healthy Controls | Reference |
| GGH | Healthy Controls (Female, 50-70y) | 26 | 5.8 ± 1.5 | - | [1] |
| Osteoporotic Patients (Female, 50-70y) | 20 | 7.1 ± 2.6 | < 0.05 | [1] | |
| GH | Healthy Controls (Female, 50-70y) | 26 | 11.2 ± 3.4 | - | [1] |
| Osteoporotic Patients (Female, 50-70y) | 20 | 18.0 ± 7.6 | < 0.01 | [1] | |
| Osteoporotic without fracture | 115 | 1.03 ± 0.48 (mmol/mol Cr) | - | [2] | |
| Osteoporotic with fracture | 100 | 1.35 ± 0.82 (mmol/mol Cr) | < 0.001 | [2] | |
| GGH/GH Ratio | Healthy Controls (Female, 50-70y) | 26 | 0.53 ± 0.12 | - | [1] |
| Osteoporotic Patients (Female, 50-70y) | 20 | 0.42 ± 0.14 | < 0.01 | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Collagen Degradation and GGH Release
The degradation of type I collagen, the primary source of urinary GGH from bone, is a multi-step enzymatic process. Osteoclasts, the primary bone-resorbing cells, secrete proteases that cleave the collagen fibrils. The key enzymes involved are Matrix Metalloproteinases (MMPs) and the cysteine protease Cathepsin K. These enzymes cleave the collagen triple helix at specific sites, releasing peptide fragments that contain GGH and GH, which then enter the circulation and are excreted in the urine.
Experimental Workflow for Urinary GGH Analysis
The quantification of urinary GGH and GH typically involves sample preparation, including hydrolysis and purification, followed by derivatization to enable sensitive detection, and finally, separation and quantification by High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Quantification of Urinary GGH and GH by Reversed-Phase HPLC
This protocol is based on the method described by Yoshihara et al. (1993) for the analysis of urinary hydroxylysine glycosides with pre-column fluorescence derivatization.
1. Materials and Reagents
-
Hydrochloric acid (HCl), 6N
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol (B129727), HPLC grade
-
Acetonitrile, HPLC grade
-
Acetone
-
Sodium bicarbonate buffer (0.1 M, pH 9.5)
-
Dansyl chloride solution (10 mg/mL in acetone)
-
Methylamine (B109427) hydrochloride solution (100 mg/mL in water)
-
Mobile Phase A: 0.1 M Sodium acetate (B1210297) buffer (pH 5.0) with 5% acetonitrile
-
Mobile Phase B: Acetonitrile
-
GGH and GH standards
-
Urine collection containers
-
Centrifuge
-
HPLC system with a fluorescence detector and a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
2. Sample Preparation and Hydrolysis
-
Collect a 24-hour or second morning void urine sample.
-
Centrifuge an aliquot of the urine sample to remove any sediment.
-
To 1 mL of the urine supernatant, add 1 mL of concentrated HCl (12N) to achieve a final concentration of 6N HCl.
-
Hydrolyze the sample at 110°C for 24 hours in a sealed tube to release GGH and GH from peptides.
-
After hydrolysis, evaporate the HCl under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried hydrolysate in 1 mL of deionized water.
3. Solid-Phase Extraction (SPE) Purification
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted hydrolysate onto the SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Elute the hydroxylysine glycosides with 5 mL of methanol.
-
Evaporate the eluate to dryness.
4. Dansyl Chloride Derivatization
-
Reconstitute the dried eluate in 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.5).
-
Add 100 µL of dansyl chloride solution (10 mg/mL in acetone).
-
Vortex the mixture and incubate at 37°C for 1 hour in the dark.
-
To stop the reaction, add 10 µL of methylamine hydrochloride solution to react with the excess dansyl chloride.
-
Incubate for an additional 15 minutes at room temperature.
-
Filter the derivatized sample through a 0.45 µm syringe filter before HPLC analysis.
5. HPLC Analysis
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1 M Sodium acetate buffer (pH 5.0) with 5% acetonitrile.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: Linear gradient from 20% to 60% B
-
25-30 min: 60% B
-
30-35 min: Linear gradient from 60% to 20% B
-
35-45 min: 20% B (column re-equilibration)
-
-
Injection Volume: 20 µL.
-
Fluorescence Detector Settings:
-
Excitation Wavelength: 340 nm
-
Emission Wavelength: 525 nm
-
6. Quantification
-
Prepare a standard curve using known concentrations of GGH and GH standards that have been subjected to the same derivatization procedure.
-
Identify the peaks for GGH and GH in the sample chromatogram based on the retention times of the standards.
-
Quantify the amount of GGH and GH in the sample by integrating the peak areas and comparing them to the standard curve.
-
Normalize the results to the urinary creatinine concentration of the original sample, typically expressed as µmol/mol creatinine.
Conclusion
Urinary GGH testing is a powerful, non-invasive tool for researchers, scientists, and drug development professionals involved in the study of bone and connective tissue metabolism. Its specificity for collagen degradation makes it a valuable biomarker for diagnosing and monitoring metabolic bone diseases such as osteoporosis and Paget's disease. In the context of drug development, the rapid response of urinary GGH to anti-resorptive therapies provides an early indication of treatment efficacy, potentially accelerating clinical trials and aiding in the development of novel therapeutics. The detailed protocol provided herein offers a robust method for the accurate quantification of urinary GGH and GH, facilitating its implementation in both research and clinical trial settings.
References
- 1. Urinary excretion levels of hydroxylysine glycosides in osteoporotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary bone resorption markers in monitoring treatment of symptomatic osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical markers of bone turnover in Paget's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary excretion of hydroxylysine and its glycosides as an index of collagen degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary Bone Turnover Markers as Target Indicators for Monitoring Bisphosphonate Drug Treatment in the Management of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ccjm.org [ccjm.org]
- 7. theadl.com [theadl.com]
Troubleshooting & Optimization
Technical Support Center: Glucosyl-galactosyl-hydroxylysine (GGH) Analysis
Welcome to the technical support center for Glucosyl-galactosyl-hydroxylysine (GGH) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the quantification of GGH and related hydroxylysine glycosides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during sample preparation, chromatography, and mass spectrometry analysis of GGH.
Sample Preparation
Question 1: Why is the recovery of GGH low after acid hydrolysis of my tissue samples?
Answer: Low recovery of GGH after acid hydrolysis is a frequent problem due to the harsh conditions required to break down collagen. Several factors can contribute to this issue:
-
Destructive Hydrolysis Conditions: Standard strong acid hydrolysis (e.g., 6M HCl at 110°C for 24 hours) used for general amino acid analysis can degrade the glycosidic bonds of GGH, leading to its loss.
-
Incomplete Hydrolysis: Conversely, milder conditions may not fully release GGH from the collagen backbone, also resulting in low yields.
-
Presence of Interfering Peptides: After hydrolysis, some peptides may remain that can interfere with subsequent analysis or co-elute with GGH.[1]
Troubleshooting Steps:
-
Optimize Hydrolysis Conditions: Experiment with a range of acid concentrations, temperatures, and hydrolysis times to find the optimal balance for your specific sample type. Alkaline hydrolysis is an alternative that can sometimes be less destructive to glycosides, though it may lead to the formation of diastereoisomers.[1][2]
-
Consider Enzymatic Digestion: Using enzymes like collagenase or papain before a milder hydrolysis step can improve the release of GGH while minimizing degradation.[1]
-
Purge with Nitrogen: Performing hydrolysis under a nitrogen atmosphere can reduce oxidative degradation of the analytes.[1]
-
Use an Internal Standard: Spike your sample with a suitable internal standard before hydrolysis to monitor and correct for losses during sample preparation. While a stable isotope-labeled GGH is ideal, other structurally similar compounds may be used.[3][4]
Question 2: My hydrolyzed samples show a high degree of variability between replicates. What could be the cause?
Answer: High variability between replicates often points to inconsistencies in the sample preparation workflow.
-
Inhomogeneous Samples: Tissues, especially those rich in collagen, can be highly heterogeneous.
-
Inconsistent Hydrolysis: Minor variations in temperature or time during the hydrolysis step can lead to significant differences in the amount of GGH released.
-
Matrix Effects: The presence of other molecules in the sample matrix can interfere with the analysis, particularly in LC-MS.[5][6] This effect can vary between samples if the matrix composition is not consistent.
Troubleshooting Steps:
-
Ensure Sample Homogeneity: Thoroughly homogenize tissue samples before taking aliquots for hydrolysis.
-
Precise Control of Hydrolysis: Use a calibrated heating block or oven to ensure consistent temperature for all samples. Time the hydrolysis step accurately.
-
Implement a Robust Cleanup Procedure: Use solid-phase extraction (SPE) to remove interfering matrix components after hydrolysis and before LC-MS analysis.[7]
-
Evaluate Matrix Effects: Perform post-extraction spiking experiments to determine if ion suppression or enhancement is occurring in your LC-MS analysis. Diluting the sample can sometimes mitigate matrix effects.[5]
HPLC & LC-MS Analysis
Question 3: I'm observing poor peak shape (tailing or fronting) for my GGH peak in reverse-phase HPLC. How can I improve it?
Answer: Poor peak shape is a common chromatographic issue that can compromise resolution and quantification.
-
Secondary Interactions: The basic nature of the lysine (B10760008) component of GGH can lead to interactions with residual silanol (B1196071) groups on silica-based C18 columns, causing peak tailing.[8]
-
Column Overload: Injecting too much sample can saturate the column, leading to peak fronting or tailing.[8]
-
Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical for achieving good peak shape for ionizable compounds like GGH.[2][8]
Troubleshooting Steps:
-
Use an End-Capped Column: Modern, end-capped HPLC columns are designed to minimize interactions with basic analytes.[8]
-
Optimize Mobile Phase pH: Adjust the pH of the mobile phase to ensure GGH is in a consistent ionization state.
-
Add an Ion-Pairing Agent: Using an ion-pairing agent like n-heptafluorobutyric acid (HFBA) can improve peak shape and retention for basic compounds.[9]
-
Reduce Injection Volume/Concentration: Dilute your sample or inject a smaller volume to avoid overloading the column.[8]
-
Ensure Sample Solvent Compatibility: Whenever possible, dissolve your final sample in the initial mobile phase to prevent peak distortion.[8]
Question 4: The signal intensity for GGH is very low and inconsistent in my LC-MS/MS analysis. What are the likely causes?
Answer: Low and variable signal intensity in LC-MS/MS is often due to ion suppression or inefficient ionization.
-
Ion Suppression (Matrix Effect): Co-eluting compounds from the biological matrix can compete with GGH for ionization in the mass spectrometer's source, reducing its signal.[6] Phospholipids are common culprits in biological samples.[5]
-
Poor Ionization Efficiency: GGH may not ionize efficiently under the chosen ESI conditions.
-
Suboptimal MS/MS Parameters: The collision energy and other fragmentation parameters may not be optimized for GGH, leading to a weak signal for the product ions.
Troubleshooting Steps:
-
Improve Sample Cleanup: Enhance your sample preparation to remove more matrix components. This could involve trying different SPE sorbents or adding a liquid-liquid extraction step.
-
Optimize Chromatographic Separation: Adjust your HPLC gradient to better separate GGH from co-eluting, interfering compounds.
-
Optimize MS Source Parameters: Systematically adjust parameters like spray voltage, gas flows, and temperature to maximize the GGH signal.
-
Use an Appropriate Internal Standard: A stable isotope-labeled internal standard is the best way to correct for ion suppression, as it will be affected by the matrix in the same way as the analyte.[3][4]
-
Consider Derivatization: Derivatizing GGH can improve its chromatographic properties and ionization efficiency. For example, dabsyl chloride has been used for HPLC analysis of hydroxylysine glycosides with UV detection.[2]
Quantitative Data Summary
The following table provides a comparative overview of hydrolysis methods for collagen analysis. The efficiency can vary significantly based on the specific tissue and analytical endpoint.
| Hydrolysis Method | Typical Conditions | Advantages | Disadvantages | Recovery of Glycosides |
| Acid Hydrolysis | 6M HCl, 110°C, 24h | Complete release of amino acids | Can degrade glycosides like GGH[1] | Moderate to Low |
| Alkaline Hydrolysis | 2M NaOH, 110°C, 24h | Generally milder for glycosidic bonds | Can cause racemization (formation of diastereoisomers)[2] | Moderate to High |
| Enzymatic Digestion | Papain, Collagenase | Very mild conditions, preserves structures | May not achieve complete hydrolysis | Potentially High |
Experimental Protocols
General Protocol for GGH Analysis in Tissue by LC-MS/MS
This protocol outlines a general workflow. Optimization of each step is critical for accurate results.
-
Sample Preparation & Homogenization:
-
Obtain approximately 10-20 mg of wet tissue.
-
Lyophilize the tissue to determine the dry weight.
-
Homogenize the dried tissue into a fine powder.
-
-
Hydrolysis:
-
Weigh an accurate amount of homogenized tissue into a hydrolysis tube.
-
Add an internal standard.
-
Add 2M NaOH and purge with nitrogen gas.[1]
-
Seal the tube and hydrolyze at 110°C for 24 hours.
-
Cool the sample and neutralize with HCl.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a mixed-mode or C18 SPE cartridge according to the manufacturer's instructions.
-
Load the neutralized hydrolysate onto the cartridge.
-
Wash the cartridge to remove salts and interfering compounds.
-
Elute the GGH fraction with an appropriate solvent (e.g., methanol (B129727) with a small percentage of acid).
-
Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
HPLC System: A reverse-phase C18 column is commonly used.[9]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to separate GGH from other components.
-
Mass Spectrometer: An electrospray ionization (ESI) source operating in positive mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for GGH and the internal standard.[10]
-
Visualizations
Experimental & Logical Workflows
Caption: General workflow for GGH analysis from tissue to final quantification.
Caption: Troubleshooting guide for low signal intensity in GGH analysis.
Caption: Logical relationships between root causes and common GGH analysis problems.
References
- 1. The determination of small amounts of collagen hydroxylysyl glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxylysine glycosides: preparation and analysis by reverse phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. bme.psu.edu [bme.psu.edu]
- 6. eijppr.com [eijppr.com]
- 7. High-performance liquid chromatographic method for measuring hydroxylysine glycosides and their ratio in urine as a possible marker of human bone collagen breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Quantitation of hydroxypyridinium crosslinks in collagen by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methodology to Quantify Collagen Subtypes and Crosslinks: Application in Minipig Cartilages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Separation of Glycosylated Amino Acids
Welcome to the technical support center for the HPLC analysis of glycosylated amino acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Troubleshooting Guides
This section is organized by common problems observed during the HPLC separation of glycosylated amino acids. Each problem is followed by potential causes and recommended solutions.
Poor Peak Resolution or Co-elution
Q: My glycosylated amino acid isomers are not separating, or the main peak is co-eluting with an impurity. What should I do?
A: Poor resolution is a common challenge, especially with the subtle structural differences in glycoforms. Here are several approaches to improve separation:
-
Optimize Mobile Phase Composition:
-
Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.
-
Organic Modifier: Switching the organic solvent (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa) can alter selectivity.
-
Additives: For reversed-phase chromatography, ensure the mobile phase pH is adjusted to be at least 2 pH units away from the analyte's pKa to ensure a single ionic form. For HILIC, adjusting the buffer concentration can modulate hydrophilic interactions and improve peak shape.
-
-
Adjust Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the run time.
-
Change Column Chemistry:
-
If you are using a standard C18 column, consider one with a different bonding technology or a different stationary phase altogether, such as a phenyl-hexyl or a polar-embedded phase.
-
For highly polar glycosylated amino acids, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than reversed-phase.
-
-
Increase Column Length: Using a longer column or coupling two columns in series can significantly enhance resolution.
Variable or Drifting Retention Times
Q: The retention times for my glycosylated amino acid standards are inconsistent between runs. What is causing this variability?
A: Retention time drift can compromise the reliability of your analysis. The most common causes are related to the mobile phase, column equilibration, and temperature.
-
Mobile Phase Preparation:
-
In reversed-phase chromatography, a 1% change in the organic solvent concentration can alter retention times by 5-15%. Ensure accurate and consistent preparation of your mobile phase.
-
If preparing the mobile phase online with a gradient mixer, ensure the pump is functioning correctly.
-
-
Column Equilibration:
-
HILIC columns, in particular, require longer equilibration times to establish a stable water layer on the stationary phase. A recommended starting point for re-equilibration is at least 20 column volumes.
-
Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
-
Temperature Fluctuations:
-
Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.
-
-
Column Contamination:
-
Accumulation of contaminants from the sample matrix can alter the stationary phase chemistry. Regularly flush the column with a strong solvent.
-
Troubleshooting Workflow for Variable Retention Times```dot
Caption: A workflow for diagnosing and resolving poor HPLC peak shapes.
"Ghost" Peaks or Unexpected Peaks in the Chromatogram
Q: I am seeing peaks in my chromatogram that are not present in my sample. What are these "ghost" peaks and how do I get rid of them?
A: Ghost peaks are extraneous peaks that can originate from several sources. A systematic approach is needed to identify and eliminate them.
-
Run a Blank Gradient: First, run your gradient without injecting a sample. If the peaks are still present, they are coming from the HPLC system or the mobile phase.
-
Mobile Phase Contamination: Use high-purity, HPLC-grade solvents and prepare fresh mobile phase.
-
System Contamination: Flush the system thoroughly. Contaminants can accumulate in the injector, tubing, or detector.
-
-
Inject a Pure Solvent Blank: If the blank gradient is clean, inject the pure solvent used to dissolve your sample. If the ghost peaks appear, the contamination is in your sample solvent.
-
Carryover from Previous Injections: If the ghost peaks only appear after a sample injection and are not in the solvent blank, it is likely carryover. Improve the needle wash method in your autosampler, using a stronger solvent if necessary.
FAQs
Q: Which HPLC mode is best for separating glycosylated amino acids?
A: The choice of HPLC mode depends on the properties of your specific glycosylated amino acid.
-
Reversed-Phase (RP-HPLC): This is suitable for less polar glycosylated amino acids or when derivatized to increase hydrophobicity. The retention is primarily driven by the hydrophobicity of the amino acid and any protecting groups.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is the preferred method for highly polar, underivatized glycosylated amino acids. Separation is based on the partitioning of the analyte between a polar stationary phase and a less polar mobile phase.
Q: How does glycosylation affect the retention time of an amino acid or peptide in reversed-phase HPLC?
A: The addition of a glycan generally increases the polarity of a molecule. In reversed-phase HPLC, this leads to a decrease in retention time. However, the presence of sialic acids, which are negatively charged, can lead to an increase in retention time due to ion-pairing effects with mobile phase additives like trifluoroacetic acid (TFA).
Quantitative Data
The effect of glycosylation on the retention of a peptide in reversed-phase HPLC can be significant and depends on the nature of the glycan. The following table summarizes the average change in hydrophobicity index (ΔHI), which is measured in percent acetonitrile units. A negative value indicates a decrease in retention time.
| Glycan Type | Average ΔHI (% Acetonitrile) | Interpretation |
| Asialo (neutral) | -1.37 | Significant decrease in retention time |
| Monosialylated | -0.47 | Moderate decrease in retention time |
| Disialylated | +0.61 | Moderate increase in retention time |
| Trisialylated | +1.94 | Significant increase in retention time |
| Data adapted from a study on N-glycopeptides.[1][2] |
Experimental Protocols
Protocol: HPLC Analysis of O-GlcNAc-Threonine Isomers
This protocol is adapted from a study standardizing the HPLC analysis of glycosylated amino acids. [3] Objective: To separate glycosylated threonine amino acids containing β-D-GlcNAc and α-D-GlcNAc isomers from their precursors.
1. Instrumentation and Column:
-
HPLC system with a UV detector.
-
Column: C18 column (e.g., 5 µm, 4.6 x 250 mm).
2. Mobile Phase and Elution:
-
For the separation of precursors and final products: Isocratic elution with acetonitrile-water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
For more complex mixtures of precursors and products, an alternative isocratic elution can be used: methanol-acetonitrile-water (50:25:25, v/v/v).
3. Detection:
-
UV detection at a wavelength of 265 nm.
4. Sample Preparation:
-
Dissolve pure compounds (glycosylated amino acids and precursors) in the mobile phase for standardization.
-
Crude reaction mixtures can be analyzed directly after dilution in the mobile phase.
5. Procedure:
-
Equilibrate the C18 column with the chosen mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the standard or sample solution.
-
Run the isocratic elution for a sufficient time to allow all components to elute.
-
Identify peaks by comparing the retention times of the sample components to those of the pure standards.
This standardized method allows for the efficient monitoring of glycosylation reactions without the need for extensive purification of the crude reaction mixtures.
References
mass spectrometry sample preparation artifacts for GGH
Welcome to the Technical Support Center for Mass Spectrometry Analysis of Gamma-Glutamyl Hydrolase (GGH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on sample preparation and to troubleshoot common artifacts encountered during the mass spectrometric analysis of GGH.
Troubleshooting Guides
This section addresses specific problems that may arise during the analysis of GGH, providing potential causes and actionable solutions.
Issue 1: My GGH protein appears to have a lower molecular weight than expected on a gel or in the mass spectrometer.
Question: Why is the observed molecular weight of my GGH sample lower than the expected ~35 kDa?[1][2][3]
Answer:
| Potential Cause | Explanation | Recommended Solution |
| Proteolytic Degradation | GGH is a lysosomal enzyme, and upon cell lysis, other proteases may be released that can degrade the protein. The sample may also be contaminated with exogenous proteases. | Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use. Keep samples on ice or at 4°C throughout the preparation process to minimize enzymatic activity. |
| Incomplete Deglycosylation | GGH has four potential N-glycosylation sites.[1][2][3] If you are treating your sample with an enzyme like PNGase F to remove glycans for simplified analysis, incomplete removal can result in a heterogeneous population of GGH molecules with varying masses. | Ensure optimal conditions for your deglycosylation enzyme (e.g., temperature, incubation time, and buffer components). Consider using a higher enzyme concentration or a longer incubation period. |
| Alternative Splicing or Truncation | Although less common as a sample preparation artifact, it's possible that a truncated form of GGH is being expressed. | This is a biological question rather than a sample preparation artifact. Consult protein databases and literature for known isoforms of GGH. |
Issue 2: I am seeing unexpected mass shifts on my GGH peptides, suggesting chemical modifications.
Answer:
| Potential Cause | Explanation | Recommended Solution |
| Methionine Oxidation (+15.99 Da) | The sulfur-containing side chain of methionine is susceptible to oxidation to methionine sulfoxide (B87167) during sample preparation.[4][5][6] This can occur due to exposure to air, certain chemicals, or reactive oxygen species generated during cell lysis. | Minimize sample exposure to air. Use fresh, high-purity solvents and reagents. Consider performing sample preparation in a low-oxygen environment if oxidation is a persistent issue. A method using 18O-labeled hydrogen peroxide can help distinguish between in-vivo and artifactual oxidation.[4][7] |
| Cysteine Alkylation Artifacts | GGH has a critical cysteine residue (Cys-110).[8][9][10] While alkylation of cysteines after reduction is necessary, the reagents used can sometimes cause off-target modifications. Iodoacetamide (B48618), a common alkylating agent, can react with other residues like methionine.[11][12][13][14] | Consider using alternative alkylating agents like chloroacetamide, which may have fewer side reactions.[11][12] Ensure that the alkylating reagent is used at the correct concentration and for the recommended time. Quench any excess alkylating agent after the reaction. |
| Urea-Induced Carbamylation (+43.01 Da) | If urea (B33335) is used as a denaturant, it can decompose into isocyanic acid, which can then modify lysine (B10760008) residues and the N-terminus of proteins. This is more likely to occur with old urea solutions or upon heating.[15] | Always use freshly prepared, high-purity urea solutions. Avoid heating samples containing urea. If heating is necessary for denaturation, consider alternative chaotropic agents like guanidine (B92328) hydrochloride. |
| Detergent Adducts | Surfactants like ProteaseMAX, sometimes used to improve digestion, can lead to modifications on cysteine residues that may mimic biological lipid modifications.[16][17] | If studying cysteine modifications, avoid using such detergents. If a detergent is necessary for solubilization, choose one that is known to be mass spectrometry compatible and has a low potential for causing artifacts. |
Issue 3: I have a high background signal and poor identification of GGH peptides.
Question: My mass spectra are dominated by non-GGH peptides and chemical noise. How can I improve the signal for my protein of interest?
Answer:
| Potential Cause | Explanation | Recommended Solution |
| Keratin Contamination | Keratin is a very common contaminant in proteomics experiments, originating from skin, hair, and dust.[1][2][8][9] It can easily overwhelm the signal from lower abundance proteins like GGH. | Work in a clean environment, preferably a laminar flow hood.[8] Wear clean, powder-free gloves, a lab coat, and a hairnet.[1][9] Use dedicated, clean reagents and consumables for mass spectrometry sample preparation.[1] |
| Detergent and Polymer Contamination | Many common laboratory detergents (e.g., Triton X-100, Tween, NP-40) and polymers (e.g., polyethylene (B3416737) glycol - PEG) are not compatible with mass spectrometry and can suppress the signal of your target peptides.[1][10][15][18] PEG is often seen as a series of peaks with a 44 Da mass difference.[10][19] | Use mass spectrometry-compatible detergents such as SDS (which can be removed by SDS-PAGE) or acid-labile surfactants.[1] Avoid using plastics that can leach polymers; use mass spectrometry-grade tubes and tips.[1] Do not wash glassware with soap; instead, rinse with hot water and an organic solvent.[1] |
| Trypsin Autolysis | Trypsin can digest itself, leading to peptides that can interfere with the analysis of your target protein.[20] | Use mass spectrometry-grade trypsin, which is chemically modified to resist autolysis.[20] Perform digestions at an optimal trypsin-to-protein ratio (typically 1:20 to 1:50). |
Frequently Asked Questions (FAQs)
Q1: What is the best way to lyse cells to extract GGH for mass spectrometry?
Given that GGH is found in lysosomes and is also secreted, a robust lysis procedure is required.[1][8][11] A buffer containing a mass spectrometry-compatible detergent (e.g., 0.1% SDS, or an acid-labile surfactant) is recommended to ensure the solubilization of lysosomal membranes. The lysis buffer should also contain a protease inhibitor cocktail to prevent GGH degradation. Sonication can be used to aid in the disruption of cellular structures.
Q2: How should I handle the N-glycosylation of GGH?
GGH is known to be N-glycosylated, which can complicate mass spectrometry analysis by increasing peptide heterogeneity.[1][2][3] You have two main options:
-
Analyze the intact glycoproteins: This is a more complex "glycoproteomics" approach that can provide information about the glycosylation sites and structures.
-
Remove the glycans: For standard protein identification and quantification, it is often easier to remove the N-glycans using an enzyme such as PNGase F. This will result in a single peptide population for each glycosylated peptide, simplifying the analysis.
Q3: Are there any specific considerations for the trypsin digestion of GGH?
There are no known specific issues with the tryptic digestion of GGH. However, general best practices should be followed. Ensure the protein is fully denatured, reduced, and alkylated before adding trypsin. A two-step digestion with Lys-C followed by trypsin can improve digestion efficiency for some proteins.[15]
Q4: How can I enrich for GGH before mass spectrometry analysis?
If GGH is of low abundance in your sample, you may need to enrich for it. An immunoprecipitation (IP) approach using a validated GGH-specific antibody is a common and effective method. Be aware that the antibody itself will be present in the sample and can contribute to the peptide background unless covalent antibody-bead coupling methods are used.
Summary of Common Chemical Artifacts
| Modification | Mass Shift (Da) | Affected Residues | Common Cause |
| Oxidation | +15.99 | Methionine (M), Tryptophan (W) | Exposure to air, reactive chemicals |
| Carbamidomethylation | +57.02 | Cysteine (C) | Intended modification with iodoacetamide |
| Carboxymethylation | +58.01 | Cysteine (C) | Intended modification with iodoacetic acid |
| Propionamide | +71.04 | Cysteine (C) | Acrylamide from polyacrylamide gels |
| Carbamylation | +43.01 | Lysine (K), N-terminus | Breakdown of urea in solution |
| Deamidation | +0.98 | Asparagine (N), Glutamine (Q) | High pH, high temperature |
Experimental Protocol: In-Solution Digestion of GGH for Mass Spectrometry
This protocol provides a general workflow for preparing GGH from cultured cells for analysis by LC-MS/MS.
-
Cell Lysis and Protein Extraction:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse the cell pellet in a buffer containing a mass spectrometry-compatible detergent (e.g., 1% SDC in 100 mM Tris-HCl, pH 8.5), a protease inhibitor cocktail, and a phosphatase inhibitor cocktail.
-
Sonicate the lysate on ice to shear DNA and ensure complete lysis.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration using a compatible protein assay (e.g., BCA assay).
-
-
Reduction and Alkylation:
-
Take a desired amount of protein (e.g., 100 µg) and add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add iodoacetamide to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
-
Quench the reaction by adding DTT to a final concentration of 5 mM.
-
-
Protein Digestion:
-
Dilute the sample with 100 mM Tris-HCl, pH 8.5, to reduce the detergent concentration to below 0.1%.
-
Add mass spectrometry-grade trypsin at a 1:50 enzyme-to-protein ratio.
-
Incubate overnight at 37°C with gentle shaking.
-
-
Peptide Cleanup:
-
Stop the digestion by adding formic acid or TFA to a final concentration of 1%.
-
Centrifuge the sample to pellet any precipitated detergent.
-
Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.
-
Elute the peptides in a solution of acetonitrile (B52724) and formic acid.
-
Dry the peptides in a vacuum centrifuge and resuspend in an appropriate solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Visualizations
Caption: Workflow for GGH sample preparation with key stages where artifacts may be introduced.
Caption: Decision tree for troubleshooting the source of unexpected peaks in a GGH mass spectrum.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Gamma-Glutamyl Hydrolase (gGH) - Protein Information - |DLdevelop [dldevelop.com]
- 3. sinobiological.com [sinobiological.com]
- 4. uniprot.org [uniprot.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Post-Translational Modifications of G Protein–Coupled Receptors Revealed by Proteomics and Structural Biology [frontiersin.org]
- 7. Subcellular localization of gamma-glutamyltransferase in calf thymocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 9. Three-dimensional structure of human gamma -glutamyl hydrolase. A class I glatamine amidotransferase adapted for a complex substate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. Gamma-glutamyl hydrolase - Wikipedia [en.wikipedia.org]
- 12. Gamma-glutamyl hydrolase - Wikiwand [wikiwand.com]
- 13. genecards.org [genecards.org]
- 14. jPOST database [globe.jpostdb.org]
- 15. The Non-Essential Amino Acid Cysteine Becomes Essential for Tumor Proliferation and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Subcellular localization and isolation of gamma-glutamyltransferase from rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methionine and cysteine affect glutathione level, glutathione-related enzyme activities and the expression of glutathione S-transferase isozymes in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cysteine and methionine supplementation modulate the effect of tumor necrosis factor alpha on protein synthesis, glutathione and zinc concentration of liver and lung in rats fed a low protein diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protein posttranslational modifications in health and diseases: Functions, regulatory mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Post-Translational Modifications of G Protein–Coupled Receptors Control Cellular Signaling Dynamics in Space and Time - PMC [pmc.ncbi.nlm.nih.gov]
improving recovery of GGH from complex biological samples
Technical Support Center: Improving GGH Recovery
Welcome to the technical support center for the analysis of γ-glutamyl-γ-aminobutyric acid (GGH). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize the recovery of GGH from complex biological samples such as plasma, serum, and tissue homogenates.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps for preparing biological samples for GGH analysis?
A1: The most critical first step is to halt any enzymatic activity that could degrade GGH and to remove macromolecules, primarily proteins, that can interfere with analysis. The two most common initial sample preparation techniques are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). The choice depends on the sample complexity and the required level of cleanliness.
Q2: My GGH recovery is inconsistent between samples. What are the likely causes?
A2: Inconsistent recovery often points to pre-analytical variability. Key factors include sample collection methods, the type of anticoagulant used (if any), and storage conditions.[1][2] GGH can be unstable, and differences in handling, such as freeze-thaw cycles or prolonged storage at room temperature, can lead to degradation.[1][3] Ensuring a standardized and consistent pre-analytical workflow for all samples is crucial.
Q3: What is the most reliable method for quantifying GGH in complex samples?
A3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like GGH in complex biological matrices.[1][4][5] This method offers high sensitivity and specificity, minimizing interference from other components in the sample.[6] The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction efficiency.[4]
Q4: How important is pH during the extraction process?
A4: The pH of the sample and solvents is critical, especially for ion-exchange SPE. GGH is an amino acid derivative and its charge state is pH-dependent. For optimal retention on an ion-exchange sorbent or for efficient extraction into a liquid phase, the pH must be adjusted to ensure GGH is in the desired ionic state.[7]
Troubleshooting Guides
This section addresses specific issues you may encounter during GGH analysis.
Problem 1: Low GGH Recovery After Protein Precipitation
Possible Cause 1: Inefficient Precipitation
-
Solution: Ensure the correct ratio of precipitation solvent (e.g., acetonitrile (B52724), methanol) to sample is used, typically at least 3:1 (v/v).[4] Use ice-cold solvent to enhance protein precipitation. Vortex the mixture thoroughly and allow it to incubate at a low temperature (e.g., -20°C) for a sufficient time before centrifugation to maximize protein removal.[8]
Possible Cause 2: Analyte Co-precipitation
-
Solution: GGH might be getting trapped within the precipitated protein pellet. After centrifugation, consider a second extraction of the pellet with a small volume of the precipitation solvent. Combine the supernatants from both extractions to recover any trapped analyte.
Possible Cause 3: Analyte Instability
-
Solution: The sample processing time at room temperature should be minimized.[1] If GGH is known to be unstable in your specific matrix, consider immediate processing after thawing or using stabilizing agents if available. Derivatization of the sample can also improve stability for long-term storage.[1]
Problem 2: Low GGH Recovery After Solid-Phase Extraction (SPE)
Possible Cause 1: Analyte Breakthrough During Sample Loading
-
Solution: The sample loading conditions may be incorrect.
-
Flow Rate: Load the sample onto the SPE cartridge at a slow, controlled flow rate to ensure adequate interaction time between GGH and the sorbent.[9]
-
Solvent Strength: The solvent in which the sample is dissolved may be too strong, preventing GGH from binding to the sorbent. Dilute the sample with a weaker solvent if necessary to ensure proper retention.[9][10]
-
pH: Ensure the pH of the sample is optimized for retention on the chosen sorbent chemistry (e.g., for ion-exchange SPE).[7]
-
Possible Cause 2: Analyte Loss During Washing Step
-
Solution: The wash solvent may be too strong, causing the GGH to be washed away along with interferences. Optimize the wash solvent by testing different compositions. It should be strong enough to remove interferences but weak enough to leave the GGH bound to the sorbent.[9]
Possible Cause 3: Incomplete Elution
-
Solution: The elution solvent may not be strong enough to release the GGH from the sorbent.
-
Solvent Strength: Increase the strength of the elution solvent (e.g., by increasing the percentage of organic solvent or modifying the pH).[11]
-
Soak Step: Introduce a "soak step" by adding the elution solvent to the cartridge and letting it sit for several minutes before eluting.[9][10][11] This allows for complete disruption of the analyte-sorbent interactions.
-
Multiple Elutions: Perform a second elution and analyze it separately to see if a significant amount of GGH remains on the cartridge after the first elution.[11]
-
Troubleshooting Workflow for Low SPE Recovery
Caption: Troubleshooting decision tree for diagnosing and resolving low GGH recovery during SPE.
Quantitative Data Summary
While specific recovery data for GGH is sparse, the following tables provide representative validation parameters for similar small, polar molecules analyzed by LC-MS/MS from biological fluids. These serve as a benchmark for what a well-optimized method should achieve.
Table 1: Representative LC-MS/MS Method Performance (Data synthesized from methods for similar analytes like Glutathione)
| Parameter | Typical Value | Reference |
| Recovery % | > 85% | General Expectation |
| Inter-assay CV % | 3.1 - 4.3% | [1] |
| Intra-assay CV % | 3.1 - 4.3% | [1] |
| Accuracy % | 95 - 101% | [1] |
| LLOQ (µM) | 0.1 - 1.5 µM | [1] |
Table 2: Comparison of Common Extraction Techniques
| Method | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Protein denaturation and removal by organic solvent (e.g., Acetonitrile). | Fast, simple, inexpensive. | Less clean extract, potential for significant matrix effects. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Cleaner extracts, reduced matrix effects, can concentrate the analyte. | More complex, requires method development, higher cost.[5][12] |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Good for removing salts and phospholipids. | Can be labor-intensive, requires large solvent volumes. |
Experimental Protocols
Protocol 1: Protein Precipitation using Acetonitrile
This protocol is a fast and effective method for extracting GGH from serum or plasma samples.[4]
-
Sample Aliquoting: Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard: Add the appropriate volume of a stable isotope-labeled GGH internal standard solution.
-
Precipitation: Add 400 µL of ice-cold acetonitrile to the sample.[4]
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubation (Optional): For enhanced precipitation, incubate the tubes at -20°C for 20 minutes.
-
Centrifugation: Centrifuge the tubes at >13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Supernatant Transfer: Carefully transfer the supernatant containing the GGH to a clean tube or a 96-well plate for analysis. Avoid disturbing the protein pellet.
-
Evaporation & Reconstitution (Optional): If needed, evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the LC mobile phase to concentrate the sample.
General Experimental Workflow
Caption: General workflow for the extraction and quantification of GGH from biological samples.
Protocol 2: Solid-Phase Extraction (SPE) - General Guide
This protocol provides a general framework. The specific sorbent, wash, and elution solvents must be optimized for GGH.[7][10]
-
Cartridge Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) through the sorbent bed, followed by an equilibration solvent (e.g., water or buffer at a specific pH). Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).[11]
-
Washing: Wash the cartridge with a weak solvent to remove unbound interferences. This solvent should be strong enough to elute contaminants but not the target analyte, GGH.
-
Drying (for non-polar elution): If using a non-polar elution solvent with a reversed-phase cartridge, dry the sorbent thoroughly under vacuum or nitrogen to remove all aqueous solvent.[11]
-
Elution: Elute GGH from the sorbent using a strong solvent. To maximize recovery, consider using a small volume and performing a "soak step" where the solvent is allowed to sit in the sorbent bed for a few minutes before being collected.[9]
-
Post-Elution: The collected eluate can be evaporated and reconstituted in the mobile phase for LC-MS/MS analysis.
References
- 1. A new LC-MS/MS method for the clinical determination of reduced and oxidized glutathione from whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term stability of GHB in post-mortem samples and samples from living persons, stored at -20°C, using fluoride preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative Analysis of GHB Using SPE & LC-MS/MS | Phenomenex [phenomenex.com]
- 6. rsc.org [rsc.org]
- 7. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GC/MS Serum or Plasma | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. promochrom.com [promochrom.com]
- 12. Optimization of reversed-phase solid-phase extraction for shotgun proteomics analysis. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Analysis of Glucosyl-galactosyl-hydroxylysine (GGH) by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with ion suppression during the LC-MS/MS analysis of Glucosyl-galactosyl-hydroxylysine (GGH).
Troubleshooting Guides
Issue 1: Poor Sensitivity and Low Signal Intensity for GGH
Question: I am observing a weak signal for my GGH analyte, even with a seemingly clean sample. What are the likely causes and how can I troubleshoot this?
Answer:
Low signal intensity for this compound (GGH) is a common issue often linked to ion suppression, where co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's source. Here’s a systematic approach to troubleshoot this problem:
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Rationale |
| Matrix Effects | 1. Optimize Sample Preparation: Implement a more rigorous sample clean-up method. Solid-Phase Extraction (SPE) is generally more effective at removing interfering matrix components than protein precipitation or liquid-liquid extraction (LLE) for polar analytes like GGH.[1] 2. Sample Dilution: If the GGH concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components, thereby mitigating ion suppression.[2] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for GGH will co-elute and experience similar ion suppression, allowing for more accurate quantification based on the analyte-to-IS ratio. | The matrix in biological samples contains numerous compounds (salts, phospholipids, proteins) that can compete with GGH for ionization, leading to a suppressed signal.[2] More effective sample preparation removes these interferences. |
| Suboptimal Chromatography | 1. Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for highly polar compounds like GGH.[3][4][5][6] It can effectively separate GGH from less polar matrix components that cause ion suppression in reversed-phase chromatography. 2. Modify Mobile Phase: Adjust the mobile phase composition, such as the organic solvent content and the type and concentration of additives (e.g., formic acid, ammonium (B1175870) formate), to improve the separation of GGH from interfering peaks. 3. Optimize Gradient Profile: A shallower gradient around the elution time of GGH can enhance resolution from closely eluting matrix components. | Co-elution of matrix components with the analyte is a primary cause of ion suppression. Improving chromatographic separation is key to minimizing this effect. |
| Mass Spectrometer Source Conditions | 1. Optimize Source Parameters: Systematically optimize parameters such as spray voltage, gas temperatures, and gas flow rates to maximize the ionization of GGH and minimize the influence of matrix components. 2. Check for Contamination: Clean the ion source components (e.g., capillary, cone) as contamination can lead to poor ionization efficiency and signal suppression. | The efficiency of analyte ionization is highly dependent on the source conditions. These should be optimized specifically for GGH in the presence of the sample matrix. |
Experimental Protocol: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general framework for SPE cleanup of GGH from biological fluids like urine or plasma. The specific sorbent and elution solvents may require optimization.
-
Sample Pre-treatment:
-
For urine: Centrifuge to remove particulates. Consider a dilution step with a weak buffer.
-
For plasma/serum: Perform protein precipitation by adding 3 volumes of cold acetonitrile, vortex, and centrifuge. Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge (e.g., reverse-phase/strong cation exchange) with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.[1][7]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other highly polar interferences.
-
Follow with a wash of 1 mL of 5% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute the GGH with 1 mL of 5% ammonia (B1221849) in 50:50 methanol:water.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
-
Issue 2: High Variability and Poor Reproducibility in GGH Quantification
Question: My GGH results are inconsistent between injections and across different samples. What could be causing this variability?
Answer:
Inconsistent results are often a manifestation of variable matrix effects from sample to sample. The composition of biological matrices can differ, leading to varying degrees of ion suppression.
Troubleshooting Steps:
| Potential Cause | Recommended Action | Rationale |
| Inconsistent Sample Matrix | 1. Matrix-Matched Calibrants and QCs: Prepare your calibration standards and quality control samples in a representative blank matrix (e.g., pooled plasma from the same species). This helps to normalize the matrix effects across all samples. 2. Thorough Sample Homogenization: Ensure that all samples, especially tissues, are completely homogenized before extraction to ensure a consistent starting matrix. | Variations in the endogenous components of each sample can lead to different levels of ion suppression, causing inconsistent quantification. Using a consistent matrix for standards and QCs helps to mitigate this. |
| Carryover | 1. Optimize Wash Steps: Implement a robust needle and injection port wash routine between samples, using a strong organic solvent. 2. Inject Blanks: Run blank injections after high-concentration samples to assess and confirm the absence of carryover. | GGH and related compounds can be "sticky" and adsorb to surfaces in the LC system, leading to carryover and affecting the accuracy of subsequent injections. |
| Inadequate Internal Standard | 1. Use a Stable Isotope-Labeled IS: If not already in use, a SIL-IS is the most effective way to correct for sample-to-sample variations in matrix effects and extraction efficiency. | A SIL-IS behaves almost identically to the analyte throughout the sample preparation and analysis process, providing the most reliable normalization. |
Diagram: Troubleshooting Workflow for Ion Suppression in GGH Analysis
Caption: A flowchart for systematically troubleshooting ion suppression issues in GGH analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for GGH analysis?
A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte, such as GGH, is reduced by the presence of co-eluting components from the sample matrix. This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of the analysis. GGH, being a highly polar and often low-abundance molecule in complex biological matrices, is particularly susceptible to ion suppression.
Q2: Which sample preparation technique is best for reducing ion suppression for GGH?
A2: While the optimal method should be empirically determined, Solid-Phase Extraction (SPE) is generally considered the most effective technique for reducing matrix effects for polar analytes like GGH in complex samples such as plasma or urine.[1] Compared to simpler methods like protein precipitation or liquid-liquid extraction (LLE), SPE provides a more thorough cleanup, removing a wider range of interfering substances like salts and phospholipids.
Q3: How can I assess the extent of ion suppression in my GGH assay?
A3: There are two common methods to evaluate matrix effects:
-
Post-Column Infusion: A solution of GGH is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Any dip in the constant GGH signal indicates the retention time at which matrix components are eluting and causing ion suppression.[2]
-
Post-Extraction Spike Analysis: The response of GGH spiked into a blank matrix extract is compared to the response of GGH in a neat solvent at the same concentration. The ratio of these responses (the matrix factor) provides a quantitative measure of ion suppression or enhancement.
Q4: Can changing my chromatography method help with ion suppression for GGH?
A4: Absolutely. Since GGH is a highly polar, glycosylated molecule, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to traditional reversed-phase chromatography.[3][4][5][6] HILIC separates compounds based on their polarity in a different way, which can effectively resolve GGH from the less polar matrix components that often cause ion suppression in reversed-phase systems.
Q5: Is a stable isotope-labeled internal standard (SIL-IS) for GGH necessary?
A5: While not strictly necessary for qualitative analysis, a SIL-IS is highly recommended for accurate and precise quantification of GGH. A SIL-IS has nearly identical chemical and physical properties to GGH, so it will be affected by matrix effects in the same way. By measuring the ratio of the analyte to the SIL-IS, variations due to ion suppression and sample preparation can be effectively corrected.
Diagram: Causes of Ion Suppression and Corresponding Solutions for GGH Analysis
Caption: The relationship between the causes of ion suppression and effective solutions for GGH analysis.
References
- 1. escholarship.org [escholarship.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Quantitative HILIC-Q-TOF-MS Analysis of Glycosaminoglycans and Non-reducing End Carbohydrate Biomarkers via Glycan Reductive Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
methodological pitfalls in urinary biomarker studies of collagen
This center provides troubleshooting guides and frequently asked questions (FAQs) to address methodological pitfalls in urinary biomarker studies of collagen. The content is tailored for researchers, scientists, and drug development professionals.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and overarching issues related to the pre-analytical, analytical, and post-analytical phases of urinary collagen biomarker research.
Pre-Analytical Considerations
Q1: How does the time of day for urine collection affect collagen biomarker results?
A1: Urinary excretion of many collagen degradation markers, such as N-telopeptides (NTx) and pyridinoline (B42742) cross-links (HP and LP), exhibits a significant circadian rhythm.[1][2][3][4] Generally, levels are highest in the early morning and decrease throughout the day.[2] For instance, one study found that in women, the morning (5:00-7:00 AM) excretion of HP and LP was 61% and 71% higher, respectively, compared to evening (5:00-7:00 PM) collections.[1] This rhythm is primarily driven by variations in creatinine (B1669602) excretion, which tends to peak in the late afternoon.[2] To minimize variability, it is crucial to standardize collection times across all subjects in a study, with second-morning voids often being recommended.
Q2: What is the impact of diet and physical activity on urinary collagen markers?
A2: Both diet and exercise can influence urinary collagen marker levels. Ingestion of collagen-containing foods or supplements (e.g., gelatin) can acutely increase the urinary excretion of markers like hydroxyproline (B1673980) (Hyp), potentially confounding results related to endogenous collagen turnover.[5][6] Physical activity has also been shown to affect these biomarkers. One study observed that a moderate exercise program increased urinary pyridinoline (PYD) levels in both pre- and postmenopausal women and deoxypyridinoline (B1589748) (DPD) in postmenopausal women, suggesting an exercise-induced increase in collagen metabolism.[7] Therefore, it is advisable to control for or record recent dietary intake and strenuous physical activity before sample collection.
Q3: What are the best practices for urine sample collection and short-term storage?
A3: Proper sample handling from the moment of collection is critical to ensure biomarker stability.
-
Collection: Use sterile, clean containers.[8][9] For many analyses, a "first-catch" or "midstream" urine sample of 10-50 mL is recommended.[10][11] Patients should ideally not have urinated for at least one hour prior to collection.[10]
-
Initial Handling: If not processed immediately, samples should be refrigerated.[8][11] Processing, which includes centrifugation to remove cells and debris, should ideally occur within 2-4 hours of collection.[11][12]
-
Short-Term Storage: If immediate freezing is not possible, storing centrifuged and aliquoted samples at 4°C for up to 48 hours is a viable option for many biomarkers.[12] However, storage at room temperature (25°C) can lead to significant biomarker degradation and should be avoided.[12] Long-term storage should always be at -80°C.[11][12]
Analytical Considerations
Q4: My immunoassay results show high variability between plates. What are the common causes?
A4: High inter-assay variability is a frequent challenge in immunoassay-based studies.[13] Potential causes include:
-
Reagent Preparation: Inconsistent reconstitution of reagents or use of poor-quality water can introduce variability.[14]
-
Pipetting Technique: Inconsistent pipetting volume or technique is a major source of error. Ensure pipettes are calibrated and tips are sealed properly.[14][15]
-
Incubation Conditions: Variations in incubation time or temperature can significantly affect results. Avoid stacking plates during incubation, as this can cause uneven temperature distribution.[14][15]
-
Washing Steps: Inadequate or inconsistent washing can lead to high background noise and poor precision.
-
Lot-to-Lot Variability: Different manufacturing lots of assay kits can have different performance characteristics. It is essential to validate new lots and, if possible, use a single lot for an entire study.
Q5: I am getting no signal or a very weak signal in my ELISA. What should I troubleshoot?
A5: A weak or absent signal can stem from several issues:
-
Incorrect Antibody Usage: Ensure the correct concentration of primary and secondary antibodies is used as recommended by the manufacturer.[15]
-
Expired or Improperly Stored Reagents: Check the expiration dates of all reagents, including the enzyme conjugate and substrate. Confirm they have been stored at the correct temperature.[16]
-
Inactive Target Protein: The collagen biomarker in your sample may have degraded due to improper collection, handling, or storage.[15]
-
Procedural Errors: An essential step, such as the addition of the detection antibody or substrate, may have been missed.
Post-Analytical Considerations
Q6: What is the best method for normalizing urinary biomarker data?
A6: Normalization is essential to adjust for variations in urine dilution. The most common method is normalization to urinary creatinine. However, this method has significant limitations. Creatinine excretion can be influenced by factors like age, sex, muscle mass, diet, and renal function.[17][18] In conditions like acute kidney injury (AKI), creatinine excretion rates are unstable, which can lead to over- or underestimation of the biomarker excretion rate.[17][19][20][21]
Alternative normalization methods include:
-
Timed Urine Collections: Collecting urine over a specific period (e.g., 24 hours) allows for the calculation of the biomarker excretion rate, which is considered a more accurate method.[17][21] However, this is often impractical and risks biomarker degradation if not handled properly.[22]
-
Specific Gravity: Adjusting for specific gravity, a measure of urine density, is another reliable method and may be superior to creatinine normalization in certain contexts, such as metabolomics studies.[18][23]
-
Other Urinary Proteins: Some studies are exploring normalization to other constitutively expressed urinary proteins.[24]
The choice of normalization method should be carefully considered based on the study population and the specific biomarker being investigated.
Section 2: Troubleshooting Guides
This section provides step-by-step guidance for specific experimental problems.
Guide 1: Troubleshooting High Intra-Assay Coefficient of Variation (%CV)
Issue: You observe a high %CV (>15%) among replicates for your standards or samples within the same plate.
| Potential Cause | Troubleshooting Step | Verification |
| Inconsistent Pipetting | 1. Review your pipetting technique. Ensure you are pre-wetting the tip and using a consistent angle and speed. 2. Use calibrated pipettes and ensure tips are firmly sealed.[15] | Pipette a colored solution into a 96-well plate and visually inspect for volume consistency. |
| Poor Plate Washing | 1. Ensure all wells are completely filled and emptied during each wash step. 2. Check the plate washer for clogged manifolds. If washing manually, use a multichannel pipette for consistency. | After the final wash, add substrate to a few empty wells. A lack of color change confirms no residual enzyme conjugate. |
| Inadequate Mixing | 1. Ensure all reagents and samples are thoroughly mixed but gently to avoid foaming before being added to the plate. 2. Use a plate shaker during incubations if recommended by the protocol. | Re-run a small subset of samples, paying close attention to mixing steps. |
| Temperature Gradients | 1. Do not stack plates during incubation.[14] 2. Allow all reagents and plates to come to room temperature before starting the assay. | Place thermocouples in different locations within the incubator to check for temperature uniformity. |
Guide 2: Managing Pre-Analytical Variability from Circadian Rhythm
Issue: Your study results are inconsistent, and you suspect biological variation due to the timing of sample collection.
Experimental Protocol: Standardizing Urine Collection
-
Patient Instruction: Provide clear, written instructions to all participants.
-
Timing: Mandate that all urine samples be collected at the same time of day. The second-morning void is often preferred as it is less concentrated than the first-morning void and still captures the higher morning excretion of many collagen markers.[2]
-
Fasting: Instruct participants to fast for at least 8 hours prior to collection to minimize dietary influence.
-
Activity Log: Ask participants to refrain from strenuous exercise for 24 hours before collection and to record their activity levels.[7]
-
Collection Procedure:
-
Provide participants with a sterile collection kit.[9]
-
Instruct them to collect a mid-stream sample.
-
The sample should be labeled immediately with the participant ID, date, and exact time of collection.
-
-
Sample Handover:
-
Establish a clear procedure for samples to be returned to the lab promptly.
-
Upon receipt, log the collection time and immediately begin the processing protocol (centrifugation and aliquoting).
-
Section 3: Data Presentation & Visualization
Quantitative Data Summary
Table 1: Impact of Circadian Variation on Urinary Collagen Markers (Normalized to Creatinine) Data synthesized from findings in Stone et al. (1998).[1]
| Biomarker | Sex | AM vs. PM Excretion (% Difference) | P-value |
| HP (Hydroxylysyl Pyridinoline) | Women | +61% | < 0.001 |
| Men | +11% | Not Significant | |
| LP (Lysyl Pyridinoline) | Women | +71% | < 0.001 |
| Men | +19% | Not Significant |
Table 2: Stability of Urinary Biomarkers Under Different Storage Conditions Data based on findings from Parikh et al. (2014), showing the percentage change in biomarker concentration compared to the reference protocol (immediate centrifugation and freezing at -80°C).[12]
| Storage Condition | Time | Temperature | % Change in Concentration (Median) |
| Condition A | 48 hours | 4°C | -2% to +5% |
| Condition B | 48 hours | 25°C | -15% to -50% (Biomarker dependent) |
| Condition C | Immediate Freezing | -80°C | -5% to +8% (No centrifugation) |
Diagrams and Workflows
Caption: Recommended workflow for urinary biomarker sample collection and processing.
Caption: Decision tree for selecting an appropriate data normalization method.
References
- 1. Circadian variation of urinary excretion of elastin and collagen crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Circadian variation in urinary excretion of bone collagen cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationship Between Urinary 6-Sulfatoxymelatonin Rhythms and the Bone Resorption Marker Amino-Terminal Cross-Linked Telopeptide of Collagen I in Blind Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Circadian rhythm of markers of bone turnover in patients with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.humankinetics.com [journals.humankinetics.com]
- 7. Effects of a physical activity program on the urinary collagen crosslinks in pre- and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uchealth.org [uchealth.org]
- 9. ecraid.eu [ecraid.eu]
- 10. diagnostics.roche.com [diagnostics.roche.com]
- 11. Urine Collection and Processing for Protein Biomarker Discovery and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sample Processing and Stability for Urine Biomarker Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High variability in assays of blood markers of collagen turnover in cardiovascular disease: Implications for research and clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. anshlabs.com [anshlabs.com]
- 15. Immunoassay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. biocompare.com [biocompare.com]
- 17. [PDF] Normalization of urinary biomarkers to creatinine during changes in glomerular filtration rate. | Semantic Scholar [semanticscholar.org]
- 18. Normalizing Untargeted Periconceptional Urinary Metabolomics Data: A Comparison of Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Urinary kidney injury biomarkers and urine creatinine normalization: a false premise or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
- 21. researchgate.net [researchgate.net]
- 22. Normalisation of urinary biomarkers to creatinine for clinical practice and research – when and why - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Comprehensive Urinomic Identification of Protein Alternatives to Creatinine Normalization for Diagnostic Assessment of Lupus Nephritis [frontiersin.org]
optimizing collision energy for GGH fragmentation in MS/MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of collision energy for the fragmentation of the Gly-Gly-His (GGH) tripeptide in tandem mass spectrometry (MS/MS) experiments.
Frequently Asked questions (FAQs)
Q1: What is the GGH peptide and what are its basic properties?
A1: GGH is the tripeptide Glycyl-Glycyl-Histidine. It is composed of two glycine (B1666218) residues and one histidine residue. Its structure and theoretical monoisotopic mass are provided in the table below. The presence of a histidine residue with its imidazole (B134444) side chain makes GGH a good chelator for metal ions like copper (Cu2+) and nickel (Ni2+).[1][2]
| Property | Value |
| Full Name | Glycyl-Glycyl-Histidine |
| Amino Acid Sequence | GGH |
| Molecular Formula | C10H15N5O4 |
| Monoisotopic Mass | 269.1124 Da |
| Precursor Ion ([M+H]+) | 270.1202 m/z |
| Precursor Ion ([M+2H]2+) | 135.5640 m/z |
Q2: What are the expected primary fragment ions (b and y ions) for GGH in positive-mode CID?
A2: In low-energy collision-induced dissociation (CID), peptides primarily fragment along the peptide backbone, producing b- and y-type ions.[3][4] The b-ions contain the N-terminus, while the y-ions contain the C-terminus.[4] The theoretical monoisotopic masses for the singly charged b and y ions of GGH are listed below.
| Ion Type | Sequence | Theoretical m/z ([+1]) |
| b₁ | G | 58.0293 |
| b₂ | GG | 115.0508 |
| y₁ | H | 156.0767 |
| y₂ | GH | 213.0982 |
Q3: How does collision energy affect the fragmentation of GGH?
A3: The applied collision energy directly influences the extent of fragmentation.
-
Low Collision Energy: At lower energies, there may be insufficient energy to fragment the precursor ion, resulting in a spectrum dominated by the intact GGH precursor ion peak.[5]
-
Optimal Collision Energy: At an optimal energy level, a balanced fragmentation pattern is achieved, yielding a good abundance of informative b- and y-ions (e.g., b₂ and y₁ ions) that are crucial for sequence confirmation.
-
High Collision Energy: Excessively high energy can lead to over-fragmentation, where the primary fragment ions are further broken down into smaller, less informative ions (sometimes referred to as immonium ions or other internal fragments). This can diminish the intensity of the key b and y ions.[5]
Q4: What is the difference between ramped and stepped collision energy?
A4: Both are strategies to improve fragment ion diversity, especially when analyzing multiple peptides in a single run.
-
Ramped Collision Energy: The collision energy is varied continuously across a predefined range during the fragmentation event. This can be effective for ensuring that peptides across a range of m/z values are fragmented effectively.[6]
-
Stepped Collision Energy: The precursor ion is fragmented multiple times at distinct, discrete collision energy levels (e.g., low, medium, and high), and the resulting fragment ions are combined into a single spectrum.[5][7] This method can increase the diversity of fragment ions generated and improve sequence coverage.[5][7]
Troubleshooting Guide
Problem: I see a strong precursor ion peak for GGH, but very weak or no fragment ions.
| Possible Cause | Suggested Solution |
| Collision Energy is too low. | The applied energy is insufficient to break the peptide bonds. Increase the collision energy (either Normalized Collision Energy - NCE, or absolute eV) in increments and re-acquire the spectrum. |
| Incorrect Precursor Selection. | The mass spectrometer might be isolating the wrong m/z or using too wide an isolation window, including interfering ions. Verify the precursor m/z for GGH (e.g., 270.12 for [M+H]+) and ensure a narrow isolation window (e.g., 1-2 m/z) is used. |
| Poor Ion Transmission. | Instrument parameters such as collision gas pressure or lens settings may not be optimal. Perform an instrument calibration and system suitability test using a standard peptide (e.g., Angiotensin) to ensure the instrument is performing correctly. |
Problem: My GGH spectrum shows many small, unidentifiable peaks and the main b and y ions are weak.
| Possible Cause | Suggested Solution |
| Collision Energy is too high. | Excessive energy is causing over-fragmentation. Reduce the collision energy in decrements until the desired b and y ions become more prominent relative to the smaller fragments. |
| Sample Contamination. | The presence of contaminants can lead to a complex and noisy spectrum. Ensure the sample is properly desalted and free from detergents or polymers (like PEG) that can produce confounding peaks. |
Problem: The fragmentation pattern looks unusual, and I cannot identify the expected b or y ions.
| Possible Cause | Suggested Solution |
| Formation of Adducts. | Peptides can form adducts with salts present in the sample (e.g., sodium [M+Na]+). Sodium adducts, in particular, are often resistant to fragmentation.[8] Add a small amount of formic acid or acetic acid to the sample to promote protonation ([M+H]+) over sodium adduction.[8] |
| Presence of Metal Complexes. | GGH readily chelates metal ions. If your sample contains metal contaminants, you may be fragmenting a GGH-metal complex, which will have a different precursor mass and fragmentation pattern.[9] Consider using a chelating agent like EDTA during sample preparation if metal contamination is suspected. |
| Incorrect Fragmentation Method Selected. | Different fragmentation methods (CID, HCD, ETD) produce different types of ions.[10] Ensure you are using a collisional dissociation method (CID or HCD) if you expect to see b- and y-ions. ETD will produce primarily c- and z-type ions.[10] |
Experimental Protocols
Protocol: Empirical Optimization of Collision Energy for GGH
This protocol describes how to experimentally determine the optimal collision energy for the GGH peptide using a data-dependent acquisition (DDA) approach on a Q-TOF or Orbitrap-based mass spectrometer.
1. Sample Preparation:
- Prepare a 1 pmol/µL solution of synthetic GGH peptide in a solvent suitable for electrospray ionization (e.g., 50% acetonitrile, 0.1% formic acid in water).
2. Mass Spectrometer Setup (Infusion):
- Infuse the GGH solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
- Set the instrument to positive ion mode and perform a full MS scan to identify the precursor ion for GGH (e.g., [M+H]+ at 270.12 m/z).
3. MS/MS Method Creation:
- Create a targeted MS/MS method where the mass spectrometer isolates the GGH precursor ion (270.12 m/z).
- Set up a series of experiments where the only variable changed is the collision energy.
- For Normalized Collision Energy (NCE): Set up runs at NCE values of 15, 20, 25, 30, 35, 40, and 45.
- For Absolute Collision Energy (eV): Set up runs with collision energies ranging from 10 eV to 40 eV in steps of 2-5 eV.
4. Data Acquisition:
- Acquire MS/MS spectra for each collision energy setting. Ensure sufficient signal accumulation for each spectrum.
5. Data Analysis:
- Examine the resulting MS/MS spectra for each collision energy level.
- Identify the collision energy that produces the highest intensity for the key fragment ions (e.g., b₂ at 115.05 m/z and y₁ at 156.08 m/z) while maintaining a low intensity for the remaining precursor ion.
- Plot the intensity of the key fragment ions versus the collision energy to create a collision energy profile and visually determine the optimum.
Visualizations
Caption: Workflow for empirical optimization of collision energy for GGH.
Caption: Relationship between collision energy and GGH fragmentation outcome.
References
- 1. Tripeptide GGH as the Inhibitor of Copper-Amyloid-β-Mediated Redox Reaction and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mascot help: Peptide fragmentation [matrixscience.com]
- 4. De Novo Peptide Sequencing [ionsource.com]
- 5. Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-level Tandem Mass Tag Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uab.edu [uab.edu]
- 9. rsc.org [rsc.org]
- 10. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
Technical Support Center: Glucosyl-galactosyl-hydroxylysine (GGH) Analysis
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Glucosyl-galactosyl-hydroxylysine (GGH) during sample storage, along with troubleshooting guides and frequently asked questions for its quantification.
Stability of this compound (GGH) in Biological Samples
The stability of GGH is crucial for accurate quantification in research and clinical settings. While direct quantitative studies on GGH stability are limited, data from related collagen cross-links and general best practices for biomarker analysis provide guidance on optimal storage conditions.
General Recommendations for Sample Storage
To ensure the integrity of GGH in biological samples, the following storage conditions are recommended:
-
Short-term Storage (up to 24 hours): Refrigerate samples at 4°C.[1][2]
-
Long-term Storage: For storage exceeding 24 hours, freezing is essential. Storage at -80°C is highly recommended for long-term stability.[3][4] Studies on other collagen-derived biomarkers, such as C-telopeptides of type I collagen (CTX), have shown stability for up to 3 years at -20°C and -80°C.[3]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles. While some urinary biomarkers show stability for up to three cycles, repeated freezing and thawing can lead to degradation of sensitive analytes.[1][5] Aliquoting samples into smaller volumes for single use is the best practice to avoid this issue.
Estimated Stability of GGH in Urine and Plasma/Serum
The following table summarizes the estimated stability of GGH based on studies of similar urinary and plasma biomarkers. It is important to note that these are estimations, and stability should ideally be validated for specific experimental conditions.
| Storage Condition | Urine | Plasma/Serum | Recommendations |
| Room Temperature (~20-25°C) | Unstable, significant degradation possible after 8 hours.[6] | Unstable, enzymatic degradation can occur. | Avoid prolonged storage at room temperature. Process samples as soon as possible. |
| Refrigerated (4°C) | Stable for up to 24-72 hours.[7] | Stable for up to 24 hours. | Suitable for short-term storage before processing or freezing. |
| Frozen (-20°C) | Likely stable for months to years. | Likely stable for months to years.[3] | A viable option for long-term storage, though -80°C is preferred. |
| Ultra-low Frozen (-80°C) | Considered stable for years.[2][4] | Considered stable for years.[3] | The recommended condition for long-term biobanking of samples for GGH analysis. |
| Freeze-Thaw Cycles | Minimize cycles. Some degradation may occur after 3 cycles.[1][5] | Minimize cycles. Snap-freezing in liquid nitrogen and rapid thawing may reduce degradation.[8][9] | Aliquot samples upon collection to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Accurate quantification of GGH relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the most common techniques employed.
Sample Preparation for GGH Analysis
Proper sample preparation is critical to minimize pre-analytical variability and ensure accurate results.
Workflow for Sample Preparation
References
- 1. Long-term Stability of Urinary Biomarkers of Acute Kidney Injury in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term Stability of Urinary Biomarkers of Acute Kidney Injury in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serum and plasma fragments of C-telopeptides of type I collagen (CTX) are stable during storage at low temperatures for 3 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Storage Conditions on the Stability of Urinary Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of freeze/thaw cycles on several biomarkers in urine from patients with kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nvkc.nl [nvkc.nl]
- 8. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Immunoassays for Collagen Cross-links
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunoassays for collagen cross-links, such as Pyridinoline (PYD) and Deoxypyridinoline (B1589748) (DPD).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in collagen cross-link immunoassays?
A1: Interferences in immunoassays can stem from various sources within the sample matrix or from procedural errors. For collagen cross-link assays, the most common interferences include:
-
Heterophile Antibodies: These are human antibodies that can bind to the animal antibodies used in the immunoassay, leading to either falsely elevated or decreased results. Their prevalence in immunoassays can range from 0.05% to over 6%, depending on the specific assay and patient population.[1]
-
Cross-Reactivity: Molecules with a similar structure to the target analyte (PYD or DPD) can bind to the assay antibodies, causing inaccurate measurements. It is crucial to use highly specific antibodies. For example, some monoclonal antibodies for DPD have been shown to have less than 1% cross-reactivity with PYD.[2]
-
Matrix Effects: Components in the biological sample (e.g., serum, urine) other than the analyte of interest can interfere with the antibody-antigen binding. This can be caused by high concentrations of proteins, lipids, or other substances.
-
Sample Quality: Hemolysis (rupture of red blood cells), lipemia (high concentration of fats), and high levels of bilirubin (B190676) can interfere with the assay's detection system.
Q2: My results are inconsistent with clinical observations or other assay methods. What should I do first?
A2: Discordant results warrant a systematic investigation. The first step is to rule out pre-analytical and analytical errors. Review the experimental protocol, reagent preparation, and sample handling procedures. If no obvious errors are identified, the next step is to investigate potential interferences. A logical workflow for such an investigation is outlined in the troubleshooting section.
Q3: How can I detect the presence of heterophile antibody interference?
A3: Several methods can be employed to detect heterophile antibody interference:
-
Serial Dilution: Diluting the sample with a proper diluent should result in a proportional decrease in the measured analyte concentration. A non-linear response upon dilution suggests the presence of interference.
-
Use of Heterophile Blocking Tubes/Reagents: These commercially available products contain blocking agents that neutralize heterophile antibodies. A significant difference in results before and after treatment with these blockers indicates interference.
-
Measurement with an Alternative Assay: Using a different assay platform or antibodies from a different species can help confirm or rule out interference, as it is unlikely that the same interference will affect both assays equally.
Q4: What is a spike and recovery experiment, and when should I perform one?
A4: A spike and recovery experiment is used to assess the accuracy of an assay in a specific sample matrix. A known amount of the analyte (collagen cross-link standard) is added ("spiked") into a sample, and the percentage of the spiked analyte that is measured ("recovered") is calculated. This experiment should be performed when validating the assay for a new sample type or when matrix effects are suspected. An acceptable recovery is typically between 80-120%.
Troubleshooting Guides
Issue 1: High Background Signal
High background can mask the true signal and reduce the assay's dynamic range.
| Potential Cause | Troubleshooting Step |
| Insufficient washing | Increase the number of wash steps and ensure complete removal of wash buffer between steps. |
| Non-specific binding of antibodies | Optimize the blocking buffer concentration and incubation time. Consider adding a detergent like Tween-20 to the wash buffer. |
| Contaminated reagents | Use fresh, high-quality reagents and sterile technique to avoid contamination. |
| Substrate over-development | Reduce the substrate incubation time or use a stop solution at the appropriate time. |
Issue 2: Low or No Signal
This indicates a problem with one of the key components of the assay.
| Potential Cause | Troubleshooting Step |
| Inactive reagents | Ensure all reagents are stored correctly and have not expired. Allow reagents to come to room temperature before use. |
| Incorrect reagent addition | Double-check the protocol to ensure all reagents were added in the correct order and volume. |
| Problems with the standard curve | Prepare fresh standards and ensure proper dilution. |
| Insufficient incubation times or incorrect temperature | Adhere strictly to the incubation times and temperatures specified in the protocol. |
Issue 3: High Variability Between Replicates
Poor precision can make it difficult to obtain reliable results.
| Potential Cause | Troubleshooting Step |
| Pipetting errors | Calibrate pipettes regularly and use proper pipetting technique. Ensure consistent timing for reagent addition to all wells. |
| Inadequate mixing of samples or reagents | Thoroughly mix all samples and reagents before adding them to the plate. |
| "Edge effects" due to temperature gradients | Ensure the plate is evenly warmed to room temperature before starting the assay and use a plate sealer during incubations. |
Experimental Protocols
Protocol 1: Serial Dilution for Interference Detection
This protocol is designed to identify potential matrix effects or heterophile antibody interference.
-
Sample Preparation: Prepare a series of dilutions of the patient sample (e.g., 1:2, 1:4, 1:8, 1:16) using the assay's recommended diluent.
-
Assay Procedure: Run the undiluted sample and all dilutions in the immunoassay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the concentration of the analyte in each diluted sample.
-
Multiply the calculated concentration by the dilution factor to obtain the corrected concentration for each dilution.
-
Compare the corrected concentrations across the dilution series.
-
-
Interpretation:
-
Linearity: If the corrected concentrations are consistent across the dilutions (e.g., within a 20% variance), the assay is considered linear, and interference is unlikely.
-
Non-linearity: If the corrected concentrations show a significant trend (e.g., decreasing or increasing with dilution), it suggests the presence of an interfering substance.
-
Protocol 2: Spike and Recovery Experiment
This protocol helps to determine if the sample matrix is interfering with the detection of the analyte.
-
Sample Preparation:
-
Divide the sample into two aliquots.
-
To one aliquot ("spiked sample"), add a known amount of the collagen cross-link standard. The amount added should result in a concentration that falls within the mid-range of the standard curve.
-
To the other aliquot ("unspiked sample"), add an equal volume of the assay diluent.
-
-
Assay Procedure: Measure the concentration of the analyte in both the spiked and unspiked samples.
-
Calculation of Recovery:
-
Percent Recovery = [(Measured concentration in spiked sample - Measured concentration in unspiked sample) / Known concentration of spiked analyte] x 100
-
-
Interpretation:
-
Acceptable Recovery (typically 80-120%): Indicates that the sample matrix is not significantly interfering with the assay.[3]
-
Low Recovery (<80%): Suggests that the matrix is suppressing the signal.
-
High Recovery (>120%): Suggests that the matrix is enhancing the signal.
-
Quantitative Data Summary
The following tables summarize available quantitative data on cross-reactivity and interference. Note that specific data for all commercial kits and all potential interferents is limited in the public domain.
Table 1: Antibody Cross-Reactivity
| Assay Target | Cross-Reactant | Reported Cross-Reactivity (%) |
| Deoxypyridinoline (DPD) | Pyridinoline (PYD) | < 1%[2] |
| Pyridinoline (PYD) | Deoxypyridinoline (DPD) | No significant cross-reactivity reported in some commercial kits.[1] |
| Deoxypyridinoline (DPD) | DPD analogues | No significant cross-reactivity reported in some commercial kits.[4] |
Table 2: Impact of Endogenous Interferences (General Immunoassay Data)
| Interferent | Potential Effect on Immunoassay Results |
| Hemolysis | Can cause positive or negative interference depending on the assay principle. Some studies on other immunoassays have shown clinically significant interference at hemoglobin concentrations above certain thresholds. |
| Lipemia | Can interfere with light detection in turbidimetric and nephelometric assays. The impact on ELISA can vary. |
| Bilirubin | Can cause spectral interference and may affect peroxidase-based detection systems. |
Visualized Workflows
Troubleshooting Workflow for Unexpected Results
Caption: A step-by-step guide to troubleshooting unexpected results in collagen cross-link immunoassays.
General Immunoassay Workflow (Sandwich ELISA)
References
Technical Support Center: Quantification of Growth Hormone (GH) and Glutathione (GSH)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common calibration and standardization challenges in the quantification of Growth Hormone (GH) and Glutathione (B108866) (GSH).
Section 1: Growth Hormone (GH) Quantification
The accurate measurement of growth hormone is critical for the diagnosis and management of GH-related disorders. However, significant variability exists between different GH immunoassays, posing challenges for standardization.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do I get different GH concentrations for the same sample when using different immunoassay kits?
A1: Discrepancies in GH measurements across different assays are common and can be attributed to several factors:[1][2][4]
-
Antibody Specificity: Assays use different monoclonal or polyclonal antibodies that recognize various GH isoforms (e.g., 22 kDa, 20 kDa). This variability in antibody recognition is a major source of discrepancy.[1][3][5]
-
Calibrator Differences: Historically, different international reference preparations (e.g., pituitary-derived IS 80/505 vs. recombinant IS 98/574) have been used for calibration, leading to systematic differences in results.[4][6][7] Using a single, recombinant calibrator is a key step towards better harmonization.[2][4]
-
Interference: GH-binding protein (GHBP) is present in circulation and can interfere with antibody binding in some assays, potentially leading to an underestimation of GH concentrations.[2][3]
-
Assay Format: Different immunoassay technologies (e.g., RIA, ELISA, chemiluminescence) have varying sensitivities and susceptibilities to interference.[1][8]
Troubleshooting Steps:
-
Be aware of the specific assay methodology, including the antibodies and calibrator used.
-
When comparing results, ensure they are from the same assay or that a clear conversion factor has been established (though this is often not straightforward).[3]
-
For clinical diagnostics, it may be necessary to use method-specific cut-off levels for dynamic tests.[2]
Q2: My GH measurements are showing poor reproducibility. What are the potential causes?
A2: Poor reproducibility can stem from general immunoassay issues or factors specific to GH quantification.
-
Inconsistent Pipetting: Ensure pipettes are properly calibrated and that technique is consistent, especially for creating standard curves.[9]
-
Temperature Fluctuations: Avoid stacking plates during incubations to ensure even temperature distribution.[9]
-
Reagent Preparation: Use high-quality water for reconstituting reagents and ensure they are prepared according to the manufacturer's protocol.[9]
-
Sample Matrix Effects: Differences between the sample matrix and the calibrator matrix can affect results.[6]
Q3: How should I report GH concentrations? In mass units (µg/L) or international units (mU/L)?
A3: To improve standardization, consensus guidelines recommend reporting all GH assay results in mass units (e.g., µg/L or ng/mL) and using the recombinant 22-kDa hGH (currently IRP 98/574) as the reference preparation.[2][4][10] Reporting in international units has led to confusion due to the use of variable conversion factors.[2][4]
Data Presentation: Comparison of GH Calibrators
The choice of calibrator significantly impacts the quantification of GH and subsequent clinical diagnosis.
| Calibrator Used | Description | Impact on GH Measurement | Reference |
| IS 80/505 | Pituitary-derived, contains a variety of GH isoforms. | Tends to yield higher GH concentration values. | [6] |
| IS 98/574 | Recombinant 22-kDa GH of high purity. | Tends to yield lower GH concentration values compared to IS 80/505. | [6] |
A study on children with potential GHD found that using IS 98/574 as a calibrator resulted in a higher number of GHD diagnoses compared to when IS 80/505 was used.[6]
Experimental Protocols: General Sandwich ELISA for GH Quantification
This protocol outlines a general procedure for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA), a common method for GH quantification.
-
Plate Coating: A microplate is pre-coated with a capture antibody specific for a particular epitope on the GH molecule.
-
Standard and Sample Addition: Add 100 µL of standards and samples to the appropriate wells in duplicate.[11]
-
Incubation: Cover the plate and incubate, typically for 2.5 hours at room temperature or overnight at 4°C.[11]
-
Washing: Aspirate the well contents and wash the plate multiple times with a wash buffer.[11]
-
Detection Antibody Addition: Add a biotinylated detection antibody that binds to a different epitope on the GH molecule. Incubate for 1 hour at room temperature.[11]
-
Streptavidin-HRP Addition: Add Streptavidin-HRP solution and incubate for 45 minutes at room temperature.[11]
-
Substrate Development: Add TMB substrate solution, which will be converted by HRP to produce a colored product. Incubate in the dark.[11]
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.[11]
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.[11]
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the GH concentration in the samples.[11]
Mandatory Visualization
Section 2: Glutathione (GSH) Quantification
Glutathione is a key antioxidant, and the ratio of its reduced (GSH) to oxidized (GSSG) form is a critical indicator of cellular oxidative stress.[12][13] Accurate quantification is often hampered by the instability of GSH.[12][14]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my glutathione standard curve not linear?
A1: An inaccurate standard curve is a frequent issue in GSH assays and can be caused by several factors:[14]
-
GSH Oxidation: Glutathione solutions are highly susceptible to oxidation. It is crucial to prepare standards fresh using high-purity water and store aliquots at -80°C to minimize freeze-thaw cycles.[14]
-
Pipetting Errors: Inaccurate serial dilutions can introduce significant errors. Use calibrated pipettes and proper technique.
-
Reagent Degradation: Key reagents like NADPH and glutathione reductase can lose activity if not stored correctly.[12] NADPH solutions, for example, are light-sensitive.[12]
-
Incorrect Wavelength: Ensure the spectrophotometer or plate reader is set to the correct wavelength (e.g., 405-412 nm for DTNB-based assays).[12]
Q2: I'm observing a high background signal in my blank wells. What is the cause?
A2: High background can mask the true signal from your samples. Potential causes include:[14]
-
Contaminated Reagents: Buffers or water may be contaminated with thiols. Prepare fresh reagents with high-purity water.
-
Protein Thiol Interference: Thiol groups on proteins can react with the detection reagent. Ensure complete protein removal from samples, for instance, by using a spin column with a 10 kDa molecular weight cutoff.[14]
Q3: My sample readings are very low or undetectable. How can I troubleshoot this?
A3: This can be due to several factors related to the sample itself or the preparation process:
-
GSH Oxidation During Sample Prep: Reduced glutathione (GSH) is easily oxidized to GSSG during sample preparation and storage, which can lead to an underestimation of GSH levels.[14] To prevent this, work quickly on ice and consider using a thiol-scavenging agent like N-ethylmaleimide (NEM) immediately after sample collection, especially if you are measuring GSSG.[12][14]
-
Incorrect Sample Processing: Incomplete cell lysis or protein precipitation can result in inaccurate measurements.[14]
-
Low Sample Concentration: The GSH concentration in your sample may be below the assay's detection limit. Consider concentrating the sample or using a more sensitive assay.[14]
Q4: How can I accurately measure both GSH and GSSG to determine the GSH/GSSG ratio?
A4: Accurately measuring the GSH/GSSG ratio is challenging because GSSG is typically present at concentrations more than two orders of magnitude lower than GSH.[12] Even minor artificial oxidation of GSH during sample handling can lead to a significant overestimation of GSSG.[12][15]
-
The Reference Procedure: The most reliable method involves adding a thiol-masking agent like N-ethylmaleimide (NEM) to the sample before deproteinization with acid.[12] NEM rapidly and irreversibly binds to GSH, preventing its oxidation.[12]
-
Measurement Steps:
-
Total Glutathione (GSH + GSSG): Measure in an untreated sample aliquot using a recycling assay with glutathione reductase.
-
GSSG Measurement: In a separate aliquot treated with NEM, remove excess NEM and then measure GSSG using the recycling assay.[12]
-
GSH Calculation: The concentration of GSH is determined by subtracting the GSSG concentration from the total glutathione concentration.[12]
-
Data Presentation: Common Interfering Substances
Certain compounds can interfere with GSH assays. It is important to avoid these during sample preparation.
| Substance Class | Examples | Type of Interference | Reference |
| Reducing Agents | Ascorbic acid, DTT, β-mercaptoethanol, Cysteine | React with detection reagents, causing false positives. | [16] |
| Thiol-Reactive Compounds | Maleimide compounds | React with GSH, making it unavailable for detection. | [16] |
| Proteins | Protein thiols | Can generate a significant background signal. | [14] |
Experimental Protocols: Sample Preparation for GSH/GSSG Quantification
Proper sample preparation is the most critical step for accurate GSH and GSSG measurement.
Protocol for Blood Samples:
-
Immediately after collection, add the blood sample to a tube containing a thiol-scavenging agent (e.g., 40 mM N-ethylmaleimide) to prevent auto-oxidation.[12]
-
Lyse the red blood cells using an appropriate buffer on ice.[17]
-
Deproteinize the sample by adding an acid, such as 5% sulfosalicylic acid (SSA) or metaphosphoric acid (MPA).[17][18]
-
Centrifuge at high speed (e.g., 8,000 x g) for 10 minutes to pellet the precipitated proteins.[17]
-
Transfer the supernatant to a new tube for analysis. This supernatant can be used for both total glutathione and GSSG measurement (after removal of excess NEM).[17]
Mandatory Visualization
References
- 1. Growth hormone assays: current methodologies and their limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Problems with GH assays and strategies toward standardization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of human growth hormone by immunoassays: Current status, unsolved problems and clinical consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Growth Hormone Stimulation Tests in Assessing Adult Growth Hormone Deficiency - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Diagnosis of growth hormone deficiency is affected by calibrators used in GH immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. publications.aap.org [publications.aap.org]
- 9. anshlabs.com [anshlabs.com]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. Pitfalls in the analysis of the physiological antioxidant glutathione (GSH) and its disulfide (GSSG) in biological samples: An elephant in the room - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pitfalls in the quantitative imaging of glutathione in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. primo.uvm.edu [primo.uvm.edu]
- 16. assaygenie.com [assaygenie.com]
- 17. researchgate.net [researchgate.net]
- 18. FAQ: Glutathione (GSSG/GSH) Assay | Cell Biolabs [cellbiolabs.com]
minimizing matrix effects in urinary GGH analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during urinary gamma-glutamyl hydrolase (GGH) analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact urinary GGH analysis?
A: Matrix effects are the alteration of an analytical signal by the various components present in the urine sample, other than the analyte of interest (GGH).[1] The complex and variable composition of urine, which includes endogenous substances like proteins, salts, and phospholipids, can interfere with the accuracy, precision, and sensitivity of GGH measurements.[2][3] For enzyme assays, these components can directly inhibit enzyme activity, interfere with the detection of the reaction product, or alter assay conditions like pH, leading to erroneous results.
Q2: What is the most straightforward method to reduce matrix effects in urinary GGH assays?
A: Simple dilution of the urine sample is often the most effective and straightforward method to mitigate matrix effects.[4] Diluting the sample reduces the concentration of interfering substances. To avoid altering the sample matrix in other ways, it is recommended to dilute the urine sample with a sample that has low GGH activity rather than with a non-urine diluent.[5]
Q3: How do sample storage temperature and time affect urinary GGH stability?
A: The stability of enzymes in urine is highly dependent on storage conditions. For gamma-glutamyltransferase (GGT), a closely related enzyme, activity is stable for up to 3 days when stored at room temperature (20°C) or refrigerated at 4°C.[6] However, freezing at -20°C leads to a significant reduction in enzyme activity.[6][7] Therefore, it is recommended to analyze fresh urine samples whenever possible or store them at 4°C for short periods.
Q4: What is the optimal pH for urinary GGH analysis and how should it be maintained?
A: Urinary enzymes are sensitive to pH. GGT activity, for instance, is reduced at a pH outside the range of 6.5-8.[6] Since urine pH can vary, it is advisable to measure the pH of the sample and adjust it if necessary to fall within the optimal range for the assay to avoid misinterpretation of the results.
Q5: Are there known endogenous inhibitors of GGH in urine?
A: While specific endogenous inhibitors for GGH in urine are not extensively documented in readily available literature, it is a known phenomenon for urinary enzymes. For example, gamma-glutamyl amino acids can inhibit GGT activity.[8] A simple method to remove inhibitors of GGT activity from urine involves the use of an ion-retardation resin.[9]
Troubleshooting Guides
Issue 1: Low or No Detectable GGH Activity
| Possible Cause | Troubleshooting Step |
| Enzyme Instability due to Improper Storage | Verify that urine samples were analyzed fresh or stored appropriately (refrigerated at 4°C for no longer than 3 days). Avoid freezing samples at -20°C as this has been shown to significantly decrease GGT activity.[6][7] |
| Suboptimal Urine pH | Measure the pH of the urine sample. If it falls outside the optimal range for your assay (typically 6.5-8 for GGT), adjust it accordingly using a suitable buffer.[6] |
| Presence of Endogenous Inhibitors | Consider treating the urine sample to remove potential inhibitors. This can be achieved by simple dilution or by using an ion-retardation resin.[9] |
| Degraded Assay Reagents | Ensure that all assay reagents, especially the substrate and standards, are within their expiration dates and have been stored correctly. Prepare fresh reagents if in doubt. |
Issue 2: High Variability in GGH Activity Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Mixing | Ensure that urine samples are thoroughly mixed by gentle inversion before aliquoting for the assay. |
| Pipetting Errors | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes of samples, standards, and reagents. |
| Temperature Fluctuations During Assay | Maintain a constant temperature during the incubation steps, as enzyme activity is highly temperature-dependent. Use a calibrated incubator or water bath.[10] |
| Matrix Effects | Dilute the urine samples to minimize the impact of interfering substances that may vary between aliquots. |
Data Presentation
Table 1: Effect of Storage Temperature on Urinary GGT Activity
| Storage Temperature | Duration | Effect on GGT Activity | Reference |
| Room Temperature (20°C) | Up to 3 days | Stable | [6] |
| Refrigerated (4°C) | Up to 3 days | Stable | [6] |
| Frozen (-20°C) | Any duration | Significant reduction in activity | [6][7] |
Table 2: Analytical Performance of a Spectrophotometric Urinary GGT Assay
| Parameter | Value | Reference |
| Intra-assay Precision (CV%) | 3.59% | [6] |
| Inter-assay Precision (CV%) | 7.74% | [6] |
| Accuracy (%) | 97.3% | [6] |
| Linearity Range (U/L) | 4 - 189 | [5] |
Experimental Protocols
Protocol: Colorimetric Assay for GGT Activity in Urine
This protocol is adapted from established methodologies for GGT and can be applied to GGH analysis with appropriate validation.[10][11]
1. Reagent Preparation:
-
GGT Assay Buffer: Prepare a buffer solution at the optimal pH for the enzyme (e.g., pH 7.5).
-
GGT Substrate Solution: Reconstitute the L-γ-glutamyl-p-nitroanilide substrate in the GGT Assay Buffer. Protect this solution from light and keep it cold during use.
-
p-nitroaniline (pNA) Standard Solution: Prepare a stock solution of pNA and create a series of dilutions in the GGT Assay Buffer to generate a standard curve (e.g., 0, 8, 16, 24, 32, 40 nmol/well).
2. Sample Preparation:
-
Collect fresh urine samples. If immediate analysis is not possible, store at 4°C for up to 3 days.
-
Centrifuge the urine to pellet any debris.
-
If high GGH activity is expected, dilute the urine supernatant with GGT Assay Buffer. It is recommended to test several dilutions for unknown samples.
3. Assay Procedure (96-well plate format):
-
Add 100 µL of each pNA standard dilution to separate wells.
-
Add 10 µL of the prepared urine samples to the appropriate wells.
-
Initiate the reaction by adding 90 µL of the GGT Substrate Solution to each sample well.
-
For a kinetic assay, measure the absorbance at 405-420 nm at multiple time points (e.g., every 5 minutes) at 37°C.
-
For an endpoint assay, take an initial absorbance reading after a short incubation (e.g., 3 minutes) and a final reading after a longer incubation (e.g., 30-60 minutes) at 37°C.
4. Data Analysis:
-
Generate a pNA standard curve by plotting absorbance against concentration.
-
Calculate the rate of pNA formation (change in absorbance per minute) for each urine sample.
-
Determine the GGH activity in the samples by comparing their reaction rates to the standard curve. One unit of GGT is defined as the amount of enzyme that generates 1.0 µmole of pNA per minute at 37°C.[11]
Visualizations
References
- 1. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of dilution adjustment methods for urinary enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a spectrophotometric method for GGT measurement in canine urine and determination of the urine GGT-to-creatinine ratio reference interval and biological variation in 41 healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a spectrophotometric method for GGT measurement in canine urine and determination of the urine GGT-to-creatinine ratio reference interval and biological variation in 41 healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of gamma-glutamyl transpeptidase and induction of glutathionuria by gamma-glutamyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on gamma-glutamyl transpeptidase of human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Enzymatic Digestion for GGH Release
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for achieving complete enzymatic release of the tripeptide Gly-Gly-His (GGH) from fusion proteins, antibody-drug conjugates (ADCs), or other biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is enzymatic GGH release and why is it important? A1: Enzymatic GGH release is the process of using a specific protease to cleave a peptide bond and liberate the GGH tripeptide from a larger parent molecule. This is a critical step in various applications, including the activation of pro-drugs, the analysis of linker cleavage in antibody-drug conjugates (ADCs), and the characterization of protein modifications. Complete release is essential for accurate quantification and ensuring the desired biological activity.
Q2: Which enzyme should I use for GGH release? A2: The choice of enzyme depends entirely on the amino acid sequence immediately preceding the GGH motif in your specific construct. Common proteases like Trypsin cleave at specific residues (Lysine and Arginine) and are unlikely to release GGH unless these residues are engineered at the desired cleavage site.[1][2] For many ADCs with cleavable linkers, proteases like Cathepsin B or Papain are used to cleave specific dipeptide sequences (e.g., Val-Cit) designed to release the payload.[3] If your construct does not have a specific protease recognition site, a non-specific protease may be required, though this can lead to unwanted degradation of the parent molecule.
Q3: What are the most critical factors for achieving complete digestion? A3: The most critical factors are enzyme-specific and include pH, temperature, enzyme-to-substrate ratio, and the absence of inhibitors.[4][5] Each enzyme has an optimal pH and temperature range for maximum activity.[4][6] Deviating from these can drastically reduce efficiency. Likewise, an insufficient amount of enzyme or the presence of common laboratory reagents like EDTA can inhibit the reaction and lead to incomplete cleavage.[7][8]
Q4: How can I confirm that GGH release is complete? A4: Complete release must be verified analytically. The most common and reliable methods are high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS).[9][10] These techniques can separate the released GGH from the parent molecule and other reaction components, allowing for accurate quantification.[10][11]
Troubleshooting Guide: Incomplete GGH Release
Q: My GGH release is incomplete or slower than expected. What are the possible causes and solutions?
A: Incomplete cleavage is a common issue that can be resolved by systematically evaluating several factors.[12][13] Below are the most frequent causes and their corresponding solutions.
| Possible Cause | Explanation & Troubleshooting Steps |
| Suboptimal Reaction Conditions | Each enzyme has a narrow range of optimal pH and temperature.[4][5] Solution: Review the manufacturer's data sheet for your specific protease. Prepare buffers meticulously and confirm the final pH of the reaction mixture. Ensure the incubator or water bath is calibrated and maintaining the correct temperature. Consider performing a small-scale optimization experiment by varying the pH and temperature around the recommended values.[6] |
| Incorrect Enzyme-to-Substrate (E:S) Ratio | An insufficient amount of enzyme will not be able to process all the substrate within the desired timeframe, leading to an incomplete reaction.[8][13] Solution: The optimal E:S ratio (w/w) can range from 1:100 to 1:20. Start with the ratio recommended by the enzyme supplier. If cleavage is incomplete, increase the enzyme concentration incrementally (e.g., to 1:50, then 1:20). Note that excessively high enzyme concentrations can sometimes lead to non-specific cleavage.[13] |
| Enzyme Inactivity | Enzymes are sensitive proteins that can lose activity due to improper storage, repeated freeze-thaw cycles, or expiration.[7] Solution: Always store enzymes at their recommended temperature (typically -20°C or -80°C). Aliquot the enzyme upon arrival to minimize freeze-thaw cycles. If you suspect inactivity, test the enzyme on a positive control substrate known to be cleaved efficiently. |
| Presence of Inhibitors | Contaminants from your sample purification process can inhibit protease activity.[7] Common inhibitors include chelating agents (EDTA, which affects metalloproteases), high salt concentrations, and residual solvents (e.g., phenol, ethanol).[7][8] Solution: Ensure your substrate protein is free of inhibitors. This can be achieved by performing a buffer exchange step using dialysis or a desalting column prior to setting up the digestion reaction.[8] |
| Substrate Conformation / Steric Hindrance | The enzyme's access to the cleavage site on the substrate can be physically blocked by the protein's three-dimensional structure.[7] This is particularly common with large, globular proteins or antibody-drug conjugates.[14] Solution: A denaturation step can unfold the substrate, making the cleavage site more accessible. This is often done by heating the sample (e.g., 95°C for 5-10 minutes) followed by rapid cooling on ice.[7] For some substrates, adding a mild denaturant like 0.5% SDS to the reaction buffer can also improve cleavage, though you must ensure it doesn't inactivate your enzyme.[13] |
Visual Guides & Workflows
Troubleshooting Logic for Incomplete Digestion
The following diagram outlines a logical workflow for diagnosing and solving issues related to incomplete GGH release.
Caption: A flowchart for troubleshooting incomplete enzymatic digestion.
Standard Experimental Workflow
This diagram shows the end-to-end process for enzymatic GGH release and analysis.
Caption: Standard workflow for GGH release and quantification.
Experimental Protocols
This section provides a generalized protocol for the enzymatic release of GGH. Note: All parameters, especially buffer pH, temperature, and incubation time, must be optimized for your specific enzyme-substrate pair.
Protocol: Enzymatic Digestion for GGH Release
1. Materials and Reagents:
-
Substrate containing the GGH sequence (e.g., purified ADC or fusion protein)
-
Protease (e.g., Cathepsin B, Papain, or other specified enzyme); store as per manufacturer's instructions.
-
Digestion Buffer: Buffer composition is enzyme-dependent. A generic starting point for a Cathepsin-like enzyme could be 100 mM Sodium Acetate, pH 5.5, with 5 mM DTT. Always consult the enzyme's technical data sheet.
-
Termination Solution: e.g., 1 M Tris-HCl, pH 8.0, or Trifluoroacetic Acid (TFA) to a final concentration of 1%.
-
Nuclease-free water.
2. Substrate Preparation:
-
Thaw the substrate sample on ice.
-
If necessary, perform a buffer exchange into a compatible, inhibitor-free buffer using a desalting column or dialysis.[8]
-
Determine the protein concentration of your substrate solution.
-
(Optional but Recommended) For structurally complex substrates, perform a denaturation step:
3. Digestion Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture. For a 100 µL final volume:
-
X µL Substrate (e.g., to a final concentration of 1 mg/mL)
-
10 µL of 10X Digestion Buffer
-
Y µL Nuclease-free water
-
-
Pre-incubate the mixture at the optimal reaction temperature for 5 minutes.
-
Prepare a fresh dilution of your enzyme stock in 1X Digestion Buffer.
-
Add the required volume of diluted enzyme to the reaction tube to achieve the desired E:S ratio (e.g., 1:50 w/w).
-
Mix gently by flicking the tube and centrifuge briefly to collect the contents.
-
Incubate at the optimal temperature (e.g., 37°C) for a predetermined time (e.g., 1 to 4 hours). It is highly recommended to perform a time-course experiment (e.g., sampling at 0, 30, 60, 120, and 240 minutes) during optimization.
4. Reaction Termination:
-
Stop the reaction using a method appropriate for your enzyme and downstream analysis.
-
Heat Inactivation: Heat the sample at 95°C for 10 minutes (if the enzyme is heat-labile).[7]
-
pH Shift: Add an acid (e.g., TFA) or a base to shift the pH outside of the enzyme's active range.
-
5. Sample Analysis:
-
Centrifuge the terminated reaction mixture at >14,000 x g for 10 minutes to pellet any precipitated protein.
-
Transfer the supernatant containing the released GGH to a new tube.
-
Prepare the sample for LC-MS/MS analysis. This typically involves dilution in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[10]
-
Analyze the sample using a validated LC-MS/MS method to quantify the amount of released GGH.[10][11]
References
- 1. Expasy PeptideCutter tool: available enzymes [web.expasy.org]
- 2. Prediction of Missed Cleavage Sites in Tryptic Peptides Aids Protein Identification in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. monash.edu [monash.edu]
- 6. Factors influencing activity of enzymes and their kinetics: bioprocessing of skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting of Cleavage Methods [merckmillipore.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative Analysis of GHB Using SPE & LC-MS/MS | Phenomenex [phenomenex.com]
- 12. benchchem.com [benchchem.com]
- 13. Troubleshooting of Cleavage Methods [sigmaaldrich.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Validation & Comparative
A Comparative Guide to Glucosyl-galactosyl-hydroxylysine and Pyridinoline as Bone Resorption Markers
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of bone resorption is critical in the research and clinical management of metabolic bone diseases, including osteoporosis, and for monitoring the efficacy of therapeutic interventions. Biochemical markers of bone turnover offer a non-invasive window into the dynamic processes of bone formation and resorption. Among the markers of bone resorption, Glucosyl-galactosyl-hydroxylysine (GKG-hL) and Pyridinoline (B42742) (PYD) have emerged as important indicators of collagen degradation. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in the selection of appropriate biomarkers for their studies.
Introduction to the Markers
This compound (GKG-hL) and its precursor, Galactosyl-hydroxylysine (GHYL) , are hydroxylysine glycosides that are specific products of the post-translational modification of collagen.[1] During bone resorption, the breakdown of type I collagen, the most abundant protein in the bone matrix, releases these glycosides into circulation, and they are subsequently excreted in the urine.[2][3] The ratio of GKG-hL to GHYL can vary between tissues, with a lower ratio being more indicative of bone collagen degradation.[2] As they are not significantly metabolized before excretion, their urinary levels are considered a direct reflection of collagen breakdown.[4]
Pyridinoline (PYD) , along with deoxypyridinoline (B1589748) (DPD), is a fluorescent pyridinium (B92312) cross-link that stabilizes mature collagen fibers.[5] These cross-links are formed between collagen molecules and are released during the degradation of mature collagen by osteoclasts.[5] PYD is found in bone, cartilage, ligaments, and blood vessels, while DPD is more specific to bone and dentin.[6] The measurement of urinary PYD provides a valuable index of the rate of mature collagen degradation and, consequently, bone resorption.[7]
Performance Characteristics
The selection of a bone resorption marker often depends on its clinical performance in specific contexts. The following table summarizes quantitative data from comparative studies on GKG-hL (measured as GHYL) and PYD.
| Performance Metric | This compound (as GHYL) | Pyridinoline (PYD) | Key Findings from Comparative Studies |
| Tissue Specificity | GHYL is more specific to bone than GKG-hL, which is also found in skin and C1q.[6] | Found in bone, cartilage, ligaments, and blood vessels, making it less specific to bone than deoxypyridinoline (DPD).[6] | Both markers originate from collagen degradation, but their tissue distribution differs. |
| Discrimination Power (Z-score) | 3.14 | 2.19 | In a study comparing their ability to distinguish postmenopausal osteoporotic women from controls, GHYL showed a slightly higher Z-score than PYD.[8] |
| Accuracy (%) | 70 ± 8 | 67 ± 8 | GHYL demonstrated slightly better accuracy in the same comparative study.[8] |
| Correlation with other markers | Urinary GHYL is significantly correlated with urinary deoxypyridinoline (r = 0.88).[7] | Urinary PYD is highly correlated with total deoxypyridinoline measured by HPLC (r = 0.94 in postmenopausal women).[9] | Both markers show strong correlation with other established markers of bone resorption. |
Experimental Protocols
Accurate and reproducible measurement of these markers is paramount. Below are detailed methodologies for the analysis of urinary GKG-hL (as GHYL) and PYD.
Measurement of Urinary this compound (as GHYL) by HPLC
This method involves pre-column derivatization followed by reversed-phase high-performance liquid chromatography (HPLC) with fluorescence detection.
1. Sample Preparation:
-
Collect a 24-hour or second morning void urine sample.
-
To prevent bacterial degradation, add a preservative such as thymol (B1683141) or store immediately at -20°C.
-
Thaw and centrifuge the urine sample to remove any particulate matter.
2. Hydrolysis (Optional, for total glycosides):
-
Acid hydrolysis can be performed to release peptide-bound glycosides, though measurement of free glycosides is common.
3. Solid-Phase Extraction (SPE):
-
Purify the sample using a C18 SPE cartridge to remove interfering substances.
-
Condition the cartridge with methanol (B129727) followed by water.
-
Apply the urine sample and wash with water.
-
Elute the hydroxylysine glycosides with a suitable solvent, such as a methanol-water mixture.
4. Derivatization:
-
Evaporate the eluate to dryness.
-
Reconstitute in a coupling buffer (e.g., sodium bicarbonate buffer, pH 9.0).
-
Add a fluorescent derivatizing agent, such as 5-dimethylaminonaphthalene-1-sulfonyl chloride (dansyl chloride) or 9-fluorenylmethyl chloroformate (FMOC-Cl).[2][10]
-
Incubate the mixture to allow the derivatization reaction to complete.
5. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).[8]
-
Mobile Phase A: Aqueous buffer (e.g., 0.05 M sodium acetate, pH 5.0).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient Elution: A linear gradient from a lower to a higher concentration of mobile phase B is typically used to separate the derivatized glycosides.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatizing agent (e.g., Ex: 340 nm, Em: 520 nm for dansyl chloride).
-
Quantification: Calculate the concentration based on the peak area of the sample compared to a standard curve prepared with known concentrations of GHYL and GKG-hL.
Measurement of Urinary Pyridinoline (PYD) by ELISA
Enzyme-linked immunosorbent assays (ELISAs) offer a high-throughput alternative to HPLC for PYD measurement. The following is a general protocol for a competitive ELISA.
1. Sample Collection and Preparation:
-
Collect a mid-stream urine sample in a sterile container.
-
Centrifuge at 2000-3000 rpm for 20 minutes to remove particulate matter.
-
The supernatant can be used directly in the assay or stored at -20°C. Avoid repeated freeze-thaw cycles.[11]
2. ELISA Procedure:
-
Plate Preparation: Use a microtiter plate pre-coated with anti-PYD antibodies.
-
Competitive Reaction:
-
Add standards, controls, and urine samples to the appropriate wells.
-
Add a fixed amount of biotinylated PYD to each well.
-
Incubate the plate to allow the PYD in the sample and the biotinylated PYD to compete for binding to the coated antibody.
-
-
Washing: Wash the plate several times with a wash buffer to remove unbound reagents.
-
Enzyme Conjugate Addition:
-
Add streptavidin-horseradish peroxidase (HRP) conjugate to each well.[11]
-
Incubate to allow the streptavidin-HRP to bind to the captured biotinylated PYD.
-
-
Washing: Repeat the washing step to remove unbound enzyme conjugate.
-
Substrate Reaction:
-
Add a chromogenic substrate for HRP (e.g., TMB - 3,3',5,5'-tetramethylbenzidine).[6]
-
Incubate in the dark to allow color development. The intensity of the color is inversely proportional to the amount of PYD in the sample.
-
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of PYD in the samples by interpolating their absorbance values on the standard curve.
-
Visualizations
The following diagrams illustrate the biochemical origin of GKG-hL and PYD and a typical experimental workflow for their measurement.
Caption: Origin of GKG-hL and PYD from collagen breakdown.
Caption: Experimental workflow for bone resorption marker analysis.
References
- 1. Pre-column derivatization and its optimum conditions for quantitative determination of urinary hydroxylysine glycosides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic method for measuring hydroxylysine glycosides and their ratio in urine as a possible marker of human bone collagen breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. mybiosource.com [mybiosource.com]
- 5. Rat Pyridinoline (PYD) Elisa Kit – AFG Scientific [afgsci.com]
- 6. Urinary excretion of galactosyl-hydroxylysine is a marker of growth in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxylysine glycosides: preparation and analysis by reverse phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of urinary pyridinoline excretion with a specific enzyme-linked immunosorbent assay in normal adults and in metabolic bone diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amino acid analysis of collagen hydrolysates by reverse-phase high-performance liquid chromatography of 9-fluorenylmethyl chloroformate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. ELISA Kit FOR Pyridinoline | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
A Comparative Guide to GGH and Deoxypyridinoline for Osteoporosis Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The effective monitoring of osteoporosis, a disease characterized by low bone mass and microarchitectural deterioration of bone tissue, is crucial for assessing fracture risk and evaluating therapeutic interventions. Biochemical markers of bone turnover offer a dynamic assessment of bone metabolism, providing complementary information to static bone mineral density (BMD) measurements. This guide provides a detailed comparison of two key biomarkers of bone resorption: the established marker, Deoxypyridinoline (B1589748) (DPD), and an emerging marker, Gamma-Glutamyl Hydrolase (GGH), also referred to as Gamma-Glutamyl Transferase (GGT) in the context of bone metabolism.
Performance Comparison: GGH vs. Deoxypyridinoline
This section summarizes the quantitative performance of GGH and DPD in the context of osteoporosis monitoring.
| Feature | Gamma-Glutamyl Hydrolase (GGH/GGT) | Deoxypyridinoline (DPD) |
| Biomarker Type | Enzyme identified as a novel bone-resorbing factor. | Pyridinium cross-link of type I collagen.[1][2] |
| Primary Function in Bone | Stimulates osteoclast formation and bone resorption. | A structural component of bone collagen released during its degradation.[1] |
| Sample Type | Urine, Serum, Plasma | Urine |
| Correlation with DPD | High correlation observed in postmenopausal women (rho = 0.49, p < 0.0001). | N/A |
| Sensitivity for Detecting Elevated Bone Resorption | 61% (urinary GGT) | 67% for diagnosing geriatric osteoporosis.[3] |
| Specificity for Detecting Elevated Bone Resorption | 92% (urinary GGT) | 68% for diagnosing geriatric osteoporosis.[3] |
| Correlation with Bone Mineral Density (BMD) | Inversely associated with BMD. | Inversely correlated with BMD (r = -0.43 to -0.52).[4] |
| Response to Anti-resorptive Therapy | Urinary levels decrease with alendronate treatment. | Urinary levels decrease with bisphosphonate and hormone replacement therapy.[1] |
| Assay Methods | ELISA, Colorimetric Activity Assays | ELISA, HPLC, Chemiluminescence Immunoassay.[2][5] |
Signaling Pathways and Experimental Workflows
To visualize the biological roles and measurement processes of GGH and DPD, the following diagrams are provided.
Caption: GGH and DPD in the Bone Resorption Pathway.
Caption: Experimental Workflow for GGH and DPD Measurement.
Experimental Protocols
Measurement of Gamma-Glutamyl Hydrolase (GGH/GGT)
Principle: The concentration of GGH in biological samples (serum, plasma, or urine) is quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human GGH ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, and substrate)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Deionized or distilled water
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. Bring all components to room temperature before use.
-
Standard and Sample Addition: Add 100 µL of each standard and sample into the appropriate wells of the microplate pre-coated with an anti-GGH antibody.
-
Incubation: Cover the plate and incubate for 90 minutes at 37°C.
-
Washing: Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer.
-
Detection Antibody Addition: Add 100 µL of biotin-conjugated anti-GGH antibody to each well.
-
Incubation: Cover the plate and incubate for 60 minutes at 37°C.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP to each well.
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 90 µL of TMB substrate solution to each well and incubate for 15-20 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the GGH concentration in the samples by interpolating their absorbance values on the standard curve.
Measurement of Deoxypyridinoline (DPD)
Principle: Urinary DPD levels are measured using a competitive ELISA.
Materials:
-
DPD ELISA Kit (containing pre-coated 96-well plate, DPD standards, HRP-conjugated DPD, antibody, buffers, and substrate)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Deionized or distilled water
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and urine samples as per the kit's protocol.
-
Antibody Addition: Add anti-DPD antibody to each well.
-
Standard and Sample Addition: Add DPD standards and urine samples to the appropriate wells.
-
Incubation: Incubate the plate to allow binding of the antibody to the DPD in the standards and samples.
-
HRP-Conjugate Addition: Add HRP-conjugated DPD to each well. This will compete with the sample DPD for binding to the antibody.
-
Incubation: Incubate the plate.
-
Washing: Wash the wells to remove unbound reagents.
-
Substrate Addition: Add TMB substrate to each well. The amount of color development is inversely proportional to the amount of DPD in the sample.
-
Stop Reaction: Add stop solution to terminate the reaction.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Calculation: Calculate the DPD concentration in the samples by comparing their absorbance to the standard curve. Results are typically normalized to urinary creatinine (B1669602) concentration.
Conclusion
Deoxypyridinoline is a well-validated and widely used biomarker for monitoring bone resorption in osteoporosis.[1][6] It provides valuable information for assessing disease activity and the efficacy of anti-resorptive therapies.[1] Gamma-glutamyl hydrolase (GGT) is emerging as a promising novel biomarker with a direct role in stimulating bone resorption.[7] The high specificity of urinary GGT for detecting elevated bone resorption, coupled with its strong correlation with DPD, suggests its potential as a valuable tool in osteoporosis management. Further research is warranted to fully elucidate the clinical utility of GGH in longitudinal monitoring and prediction of fracture risk. The availability of straightforward and automatable ELISA methods for both markers facilitates their integration into clinical and research settings.
References
- 1. revolutionhealth.org [revolutionhealth.org]
- 2. Urinary bone resorption markers (deoxypyridinoline and C-terminal telopeptide of type I collagen) in healthy persons, postmenopausal osteoporosis and patients with type I diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Oxidative Stress Parameters and Urinary Deoxypyridinoline Levels in Geriatric Patients with Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary pyridinoline and deoxypyridinoline as bone metabolic markers in predicting therapeutic effects of estrogen and alfacalcidol in women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical usefulness of measurements of urinary deoxypyridinoline (DPD) in patients with postmenopausal osteoporosis receiving intermittent cyclical etidronate: advantage of free form of DPD over total DPD in predicting treatment efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary deoxypyridinoline is a useful biochemical bone marker for the management of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Urinary Gamma-Glutamyl Hydrolase (GGH) and Renal Fibrosis: An Evaluation of the Biomarker Landscape
A pivotal challenge in the management of chronic kidney disease (CKD) is the early and accurate detection of renal fibrosis, the common final pathway for most progressive nephropathies. While the quest for non-invasive biomarkers is paramount, a thorough review of the current scientific literature reveals a notable absence of studies specifically validating urinary gamma-glutamyl hydrolase (GGH) as a direct biomarker for renal fibrosis.
Our comprehensive search for published data on the correlation between urinary GGH levels and the extent of renal fibrosis did not yield specific experimental evidence or clinical validation studies. The existing research on GGH primarily focuses on its role in folate metabolism and resistance to antifolate chemotherapy.
In contrast, the closely related but distinct enzyme, urinary gamma-glutamyl transpeptidase (GGT), has been investigated as a marker of renal injury. Studies have shown that urinary GGT, originating from the brush border of proximal convoluted tubules, is elevated in response to ischemic injury and kidney transplant rejection[1][2]. This suggests its potential as a marker of acute tubular damage, a process that can contribute to the development of fibrosis. However, direct validation of urinary GGT as a quantitative biomarker for the extent of established renal fibrosis is not well-documented in the reviewed literature.
Given the lack of specific data on urinary GGH, this guide will focus on a comparative analysis of other well-researched urinary biomarkers that have shown promise in the non-invasive assessment of renal fibrosis. This comparison is intended to provide researchers, scientists, and drug development professionals with a valuable overview of the current state of biomarker discovery in this critical area.
Alternative Urinary Biomarkers for Renal Fibrosis: A Comparative Guide
Several alternative urinary biomarkers have been more extensively studied for their potential to reflect the degree of renal fibrosis and predict disease progression. This section will compare some of the leading candidates: Transforming Growth Factor-β1 (TGF-β1), Monocyte Chemoattractant Protein-1 (MCP-1), and Procollagen Type III N-terminal Propeptide (PIIINP).
Data Presentation: Performance of Urinary Biomarkers for Renal Fibrosis
The following table summarizes the quantitative data on the performance of selected urinary biomarkers in detecting and predicting renal fibrosis, based on available studies.
| Biomarker | Patient Population | Correlation with Renal Fibrosis (r-value) | Area Under the Curve (AUC) | Key Findings | Reference |
| TGF-β1 | Mixed CKD | r = 0.60 (p < 0.001) | 0.90 (for fibrosis >5%) | Associated with a 1.7–3.9 times increased risk of worsening renal function. | [3] |
| MCP-1 | Lupus Nephritis | - | 0.66 | Associated with a 2.3–11.0 times increased risk of worsening renal function. | [3] |
| PIIINP | Renal Transplant | r = 0.41 (p < 0.001) | - | Lower levels predicted the absence of fibrosis with 84% specificity and 83% sensitivity. | [3] |
| PIIINP | Mixed CKD | r = 0.51 (p < 0.01) | - | Positive correlation with fibrosis assessed by morphometric analysis. | [3] |
| α1-microglobulin (A1M) | Kidney Transplant Recipients | - | - | Each doubling of A1M levels was associated with a more than 2-fold risk for allograft failure. | [4] |
| Transglutaminase 2 (TG2) | Chronic Kidney Disease | - | 0.864 (for prediction of progression) | Urinary TG2:creatinine (B1669602) ratio was a better predictor of progression than the urinary albumin:creatinine ratio (AUC 0.735). | [5] |
Experimental Protocols: Methodologies for Biomarker Measurement
Detailed and standardized experimental protocols are crucial for the reliable measurement of urinary biomarkers. Below are outlines of common methodologies for the biomarkers discussed.
1. Enzyme-Linked Immunosorbent Assay (ELISA) for TGF-β1, MCP-1, and PIIINP:
-
Principle: This is a common method for quantifying protein biomarkers in urine. It involves the use of specific antibodies to capture and detect the target protein.
-
Sample Preparation: Urine samples are centrifuged to remove cellular debris. Depending on the specific assay and biomarker, samples may require dilution. For TGF-β1, an activation step (e.g., acidification) is often necessary to convert the latent form to the active, detectable form.
-
Assay Procedure (General Steps):
-
A microplate pre-coated with a capture antibody specific for the biomarker of interest is used.
-
Urine samples and standards are added to the wells and incubated.
-
The plate is washed to remove unbound substances.
-
A detection antibody, often conjugated to an enzyme (e.g., horseradish peroxidase), is added and incubated.
-
After another wash step, a substrate solution is added, which reacts with the enzyme to produce a measurable color change.
-
The reaction is stopped, and the absorbance is read using a microplate reader.
-
The concentration of the biomarker in the samples is determined by comparing their absorbance to a standard curve.
-
-
Data Normalization: To account for variations in urine concentration, biomarker levels are typically normalized to urinary creatinine concentration and expressed as a ratio (e.g., pg/mg creatinine).
2. Radioimmunoassay (RIA) for PIIINP:
-
Principle: This method uses a radiolabeled antigen to compete with the non-labeled antigen in the sample for binding to a limited amount of antibody.
-
Procedure: A known quantity of radiolabeled PIIINP is mixed with the urine sample and a specific antibody. After incubation, the antibody-bound antigen is separated from the free antigen. The radioactivity of the bound fraction is measured. The concentration of PIIINP in the sample is inversely proportional to the measured radioactivity. This method has been used in some studies to measure urinary PIIINP[6].
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways in the progression of renal fibrosis.
Caption: A typical experimental workflow for the validation of a urinary biomarker for renal fibrosis.
References
- 1. Urinary gamma-glutamyl transpeptidase, an indicator of renal ischaemic injury and homograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gamma-glutamyltransferase release by the post ischemic kidney: multiple forms and cellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biomarkers for the detection of renal fibrosis and prediction of renal outcomes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urine Fibrosis Markers and Risk of Allograft Failure in Kidney Transplant Recipients: A Case-Cohort Ancillary Study of the FAVORIT Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary levels of pro-fibrotic transglutaminase 2 (TG2) may help predict progression of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary Markers of Fibrosis and Risk of Cardiovascular Events and Death in Kidney Transplant Recipients: the FAVORIT Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Gamma-Glutamyl Hydrolase (GGH) Measurements
For researchers, scientists, and drug development professionals, the accurate quantification of gamma-glutamyl hydrolase (GGH) is critical for understanding folate metabolism and developing targeted antifolate therapies. The choice of analytical platform for GGH measurement significantly impacts the reliability, throughput, and comparability of experimental data. This guide provides an objective comparison of common analytical platforms for GGH measurement, supported by performance data and detailed methodologies, to aid in the selection of the most appropriate method for your research needs.
Performance Comparison of Analytical Platforms
The selection of an analytical platform for GGH measurement hinges on a balance of sensitivity, specificity, throughput, and the specific requirements of the study. The following table summarizes the typical performance characteristics of three common platforms: High-Performance Liquid Chromatography (HPLC), Enzyme-Linked Immunosorbent Assay (ELISA), and Spectrophotometric (Colorimetric) Assays.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Enzyme-Linked Immunosorbent Assay (ELISA) | Spectrophotometric (Colorimetric) Assay |
| Principle | Separation of GGH substrate and product followed by quantification.[1][2] | Antigen-antibody binding for specific GGH quantification. | Enzymatic reaction leading to a colored product measured by absorbance.[3] |
| Limit of Detection (LOD) | High femtomole to picomole range.[4] | 0.058 ng/mL - 0.281 ng/mL.[5] | ~1 nmol of product.[6] |
| Limit of Quantification (LOQ) | Typically in the low nanomolar range. | 0.16 ng/mL - 0.469 ng/mL.[5][7][8] | Not explicitly defined in sources, but assay is linear over a defined concentration range. |
| Linearity (R²) | > 0.999.[9] | Typically > 0.99. | Linear relationship observed between product formation and time/enzyme concentration.[3] |
| Precision (%CV) | < 5%.[9] | Intra-assay: < 10%, Inter-assay: < 12%.[10][11] | Intra-assay: ~3.6%, Inter-assay: ~7.7% (for GGT).[12] |
| Accuracy (% Recovery) | 91.67% - 105.88%.[9] | 80% - 105%.[11] | ~97.3% (for GGT).[12] |
| Specificity | High (separates substrate from product).[1] | High (utilizes specific antibodies). | Moderate to High (dependent on substrate specificity). |
| Throughput | Moderate. | High. | High. |
| Sample Type | Cell lysates, purified enzyme preparations.[2] | Serum, plasma, tissue homogenates, cell culture supernatants.[8][10][13] | Serum, plasma, tissue homogenates.[3] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible GGH measurements. The following sections outline the typical methodologies for each of the discussed analytical platforms.
High-Performance Liquid Chromatography (HPLC)
HPLC-based assays for GGH activity typically involve monitoring the conversion of a substrate to a product over time.
Sample Preparation:
-
Prepare cell or tissue lysates containing GGH.
-
Protein concentration of the lysate should be determined using a standard protein assay.
Enzymatic Reaction:
-
Incubate a defined amount of the GGH-containing sample with a specific substrate (e.g., pteroyl-γ-glutamyl-glutamate) in an appropriate reaction buffer at a controlled temperature (e.g., 37°C).
-
At specific time points, stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.
-
Centrifuge the samples to pellet precipitated proteins.
HPLC Analysis:
-
Inject the supernatant from the reaction mixture into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase).
-
Separate the substrate and the product using a gradient or isocratic elution with a mobile phase (e.g., a mixture of acetonitrile (B52724) and a buffered aqueous solution).
-
Detect the substrate and product using a UV or fluorescence detector at an appropriate wavelength.
-
Quantify the amount of product formed by comparing its peak area to a standard curve of the pure product.
Enzyme-Linked Immunosorbent Assay (ELISA)
Commercial ELISA kits provide a convenient and high-throughput method for quantifying GGH protein levels. The following is a generalized protocol for a sandwich ELISA.
Assay Procedure:
-
Prepare standards and samples in the provided diluent buffer.
-
Add 100 µL of standards and samples to the wells of a microplate pre-coated with a capture antibody specific for GGH. Incubate for 1.5-2 hours at 37°C.[10]
-
Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer.
-
Add 100 µL of a biotin-conjugated detection antibody specific for GGH to each well. Incubate for 1 hour at 37°C.[10]
-
Aspirate and wash the wells.
-
Add 100 µL of streptavidin-HRP (Horseradish Peroxidase) conjugate to each well. Incubate for 1 hour at 37°C.[13]
-
Aspirate and wash the wells.
-
Add 90 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. Incubate for 15-30 minutes at 37°C in the dark.[10]
-
Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Measure the optical density at 450 nm using a microplate reader.
-
Calculate the GGH concentration in the samples by interpolating from the standard curve.
Spectrophotometric (Colorimetric) Assay
Colorimetric assays for GGH activity are based on the enzymatic release of a chromogenic product.
Assay Principle: A common method involves a coupled enzyme assay. GGH hydrolyzes a substrate like glutathione. The released product, such as cysteine, is then detected spectrophotometrically after a chemical reaction that produces a colored compound.[3] Another approach uses a synthetic substrate, L-γ-glutamyl-p-nitroanilide, which upon cleavage by GGT (a related enzyme), releases p-nitroanilide, a yellow-colored product that can be measured at 405-418 nm.[12]
Assay Procedure (using L-γ-Glutamyl-p-nitroanilide):
-
Prepare a reaction mixture containing the substrate and a suitable buffer.
-
Add the GGH-containing sample to initiate the reaction.
-
Incubate the reaction at a constant temperature (e.g., 37°C).
-
Monitor the increase in absorbance at 405-418 nm over time using a spectrophotometer.
-
The rate of the reaction (change in absorbance per minute) is proportional to the GGH activity in the sample.
-
Enzyme activity can be calculated using the molar extinction coefficient of the product.
Visualizing the Workflow
To facilitate the understanding of the cross-validation process, the following diagrams illustrate the key workflows and relationships.
Caption: Generalized workflow for GGH measurement and cross-platform validation.
Caption: Role of GGH in folate metabolism and antifolate drug action.
References
- 1. ualberta.ca [ualberta.ca]
- 2. researchgate.net [researchgate.net]
- 3. Accuracy, precision, and quality control of enzyme assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of a spectrophotometric method for GGT measurement in canine urine and determination of the urine GGT-to-creatinine ratio reference interval and biological variation in 41 healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 11. depralearningcenter.com [depralearningcenter.com]
- 12. Spectrophotometric-Based Assay to Quantify Relative Enzyme-Mediated Degradation of Commercially Available Bioplastics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Absence of Established Urinary Gamma-Glutamyl Hydrolase (GGH) Reference Intervals in Healthy Populations: A Guide for Researchers
For researchers, scientists, and drug development professionals, establishing reliable reference intervals for biomarkers is a critical step in clinical assay development and interpretation. This guide addresses the current landscape of reference intervals for urinary gamma-glutamyl hydrolase (GGH), a lysosomal enzyme involved in folate metabolism. Despite the availability of analytical methods for its detection, a comprehensive review of scientific literature reveals a significant gap: there are currently no established reference intervals for urinary GGH in healthy adult or pediatric populations.
This guide will delineate the distinction between GGH and the more commonly measured gamma-glutamyltransferase (GGT), summarize the available, though limited, information on urinary GGT as a potential renal biomarker, and present the methodologies for GGH analysis that can be employed in future studies to establish the needed reference intervals.
Differentiating GGH from GGT: A Tale of Two Enzymes
It is crucial to distinguish between gamma-glutamyl hydrolase (GGH) and gamma-glutamyltransferase (GGT), as they are distinct enzymes with different physiological roles. GGH is primarily involved in the metabolism of folates and antifolates by cleaving gamma-polyglutamate chains. In contrast, GGT plays a key role in glutathione (B108866) metabolism and drug detoxification. While both enzymes can be detected in urine, their clinical significance and reference intervals are not interchangeable. The initial search for urinary GGH reference intervals often leads to data pertaining to urinary GGT, highlighting a common point of confusion.
Urinary Gamma-Glutamyltransferase (GGT) as an Alternative Biomarker
In the absence of data for urinary GGH, researchers may consider urinary GGT as a potential, albeit different, biomarker of renal function. Studies have established reference intervals for urinary GGT in healthy individuals.
| Population | Reference Interval (U/g creatinine) | Analytical Method |
| Healthy Adults | 14 - 79[1] | Spectrophotometry (based on 5-Amino-2-Nitrobenzoate formation) |
| Healthy Japanese Women (40-74 years) | Median: 57.9 (Central 95% interval: 32.9–122.7)[2][3] | Spectrophotometry (using l-γ-glutamyl-3-carboxy-4-nitroanilide as substrate) |
It is important to note that factors such as age and sample storage conditions can influence urinary GGT levels. For instance, urinary GGT values were found to be approximately 56% lower in samples stored at -20°C compared to fresh samples.[1]
Methodologies for Urinary GGH Measurement: Paving the Way for Reference Interval Establishment
While established reference intervals are lacking, various analytical methods are available to quantify urinary GGH. These methods can be utilized in future research to generate the necessary data for establishing reference intervals in healthy populations.
Enzyme-Linked Immunosorbent Assay (ELISA)
Commercially available ELISA kits offer a sensitive and specific method for quantifying GGH in biological fluids, including urine.
Experimental Protocol Outline (based on a typical sandwich ELISA):
-
Coating: A microplate is pre-coated with a capture antibody specific for GGH.
-
Sample Incubation: Urine samples and standards are added to the wells, allowing GGH to bind to the capture antibody.
-
Detection Antibody: A biotin-conjugated detection antibody, also specific for GGH, is added, forming a sandwich complex.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin (B1667282) on the detection antibody.
-
Substrate Addition: A chromogenic substrate for HRP is added, resulting in a color change proportional to the amount of GGH present.
-
Measurement: The absorbance is measured using a microplate reader, and the concentration of GGH in the samples is determined by comparison to a standard curve.
Fluorogenic Assays
Fluorogenic assays provide a highly sensitive method for measuring GGH activity.
Experimental Protocol Outline:
-
Substrate Preparation: A non-fluorescent substrate containing a gamma-glutamyl bond is used.
-
Enzyme Reaction: The substrate is incubated with the urine sample. GGH present in the sample cleaves the gamma-glutamyl bond.
-
Fluorescence Generation: Cleavage of the substrate results in the release of a fluorescent molecule.
-
Measurement: The increase in fluorescence intensity over time is measured using a fluorometer. The rate of fluorescence increase is proportional to the GGH activity in the sample.
Establishing Urinary GGH Reference Intervals: An Experimental Workflow
To address the current data gap, a dedicated study to establish urinary GGH reference intervals is necessary. The following workflow outlines the key steps for such a study.
Caption: Workflow for establishing urinary GGH reference intervals.
Conclusion
The establishment of reference intervals for urinary GGH is a critical unmet need for the research and clinical communities. While robust analytical methods for GGH detection exist, the absence of normative data in healthy populations hinders its clinical utility. This guide highlights this knowledge gap and provides a roadmap for future research. By differentiating GGH from GGT, leveraging existing knowledge of a related biomarker, and employing validated analytical methods in well-designed studies, the scientific community can work towards establishing the necessary reference intervals to unlock the full potential of urinary GGH as a clinical biomarker.
References
- 1. Reference limits of the urinary gamma-glutamyltransferase in a healthy population and effects of short-term storage on the enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Distribution of urinary gamma-glutamyltransferase activity in 40- to 74-year-old Japanese women - PubMed [pubmed.ncbi.nlm.nih.gov]
Glucosyl-galactosyl-hydroxylysine vs. Galactosyl-hydroxylysine: A Comparative Guide for Disease Indication
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Glucosyl-galactosyl-hydroxylysine (GGH) and Galactosyl-hydroxylysine (GH) as disease indicators. These two molecules are post-translational modifications of collagen, the most abundant protein in the extracellular matrix. Their circulating levels can reflect alterations in collagen metabolism, making them valuable biomarkers for a range of pathological conditions.
Executive Summary
This compound (GGH) and Galactosyl-hydroxylysine (GH) are products of collagen degradation, and their relative abundance can provide insights into the specific type of collagen being turned over, as well as the underlying disease process. While both are elevated in conditions with high collagen turnover, the ratio of GGH to GH is emerging as a more specific indicator to differentiate between diseases affecting various tissues, such as bone, skin, and basement membranes. This guide presents a detailed comparison of their utility in various diseases, supported by experimental data and protocols.
Comparative Data on GGH and GH in Disease
The following tables summarize quantitative data on the levels of GGH and GH, and their ratio, in various diseases compared to healthy controls. These values are primarily derived from urinary excretion studies.
| Disease State | Analyte | Patient Group (units) | Control Group (units) | Key Findings & Significance |
| Paget's Disease of Bone | Urinary GGH/GH Ratio | 0.601 ± 0.017 | 0.47 ± 0.009 | Elevated ratio suggests increased turnover of bone collagen, which is rich in GH.[1] Both GGH and GH levels are increased in this disease.[1] |
| Postmenopausal Osteoporosis | Urinary GH (mmol/mol creatinine) | 1.35 ± 0.82 (with fracture history) | 1.03 ± 0.48 (without fracture history) | Higher urinary GH is associated with an increased risk of fragility fractures, suggesting it may be a marker of altered bone collagen quality.[2] |
| Liver Cirrhosis | Urinary GH Excretion | Significantly higher than controls | Normal | Elevated urinary GH reflects increased serum GH levels, which may be due to increased pituitary secretion or decreased hepatic degradation of GH in cirrhotic patients.[1] |
| Ehlers-Danlos Syndrome (Type VI) | Urinary Hydroxylysine Glycosides | Deficient hydroxylation of lysine (B10760008) in Type I and III collagens | Normal | The underlying defect in lysyl hydroxylase 1 (LH1) leads to underhydroxylation and subsequent underglycosylation of collagen.[3][4][5] This results in a diagnostically low ratio of hydroxylysyl pyridinoline (B42742) (HP) to lysyl pyridinoline (LP) in urine.[3] |
Experimental Protocols
Detailed methodologies for the quantification of GGH and GH are crucial for reproducible and reliable results. Below are representative protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Protocol 1: Quantification of Urinary GGH and GH by HPLC with Fluorescence Detection
This method is suitable for the routine analysis of urinary GGH and GH.
1. Sample Preparation (Solid-Phase Extraction):
-
Centrifuge urine samples to remove sediment.
-
Condition a C18 solid-phase extraction (SPE) cartridge with methanol (B129727) followed by water.
-
Load the urine sample onto the conditioned cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute GGH and GH with a methanol-water solution.
-
Evaporate the eluate to dryness under a stream of nitrogen.
2. Pre-column Derivatization:
-
Reconstitute the dried eluate in a borate (B1201080) buffer.
-
Add a fluorescent labeling reagent, such as 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl), to the sample.[6]
-
Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to allow for complete derivatization.[6]
3. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 50 mM formic acid in water) and an organic solvent (e.g., 50 mM formic acid in acetonitrile).
-
Flow Rate: Typically 0.4 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for the specific fluorescent tag used.
-
Quantification: Calculate the concentrations of GGH and GH by comparing the peak areas of the samples to those of known standards.
Protocol 2: Quantification of GGH and GH in Plasma/Serum by LC-MS/MS
This method offers high sensitivity and specificity for the quantification of GGH and GH, particularly in complex biological matrices like plasma or serum.
1. Sample Preparation (Protein Precipitation and Hydrolysis):
-
To a plasma or serum sample, add a protein precipitation agent (e.g., methanol or acetonitrile) to remove large proteins.
-
Centrifuge the sample and collect the supernatant.
-
Evaporate the supernatant to dryness.
-
Perform acid hydrolysis (e.g., with 6N HCl at 110°C for 24 hours) to release GGH and GH from collagen fragments.
-
Neutralize the hydrolysate.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for separating these polar analytes.
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate).
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Use a triple quadrupole or high-resolution mass spectrometer.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for GGH, GH, and their corresponding stable isotope-labeled internal standards for accurate quantification.
-
Signaling Pathways and Molecular Mechanisms
The synthesis of GGH and GH is a multi-step enzymatic process that is tightly regulated. Alterations in these pathways can lead to the changes in GGH and GH levels observed in various diseases.
Collagen Glycosylation Pathway
The formation of GGH and GH begins with the hydroxylation of specific lysine residues within the procollagen (B1174764) chains in the endoplasmic reticulum, a reaction catalyzed by lysyl hydroxylases (LHs). Subsequently, galactose is added to hydroxylysine by galactosyltransferases (GTs), forming GH. A further glucosylation step, catalyzed by glucosyltransferases (GGTs), converts GH to GGH. Lysyl hydroxylase 3 (LH3) is a key multifunctional enzyme possessing LH, GT, and GGT activities.[7][8][9][10]
References
- 1. Urinary growth hormone (U-GH) excretion and serum insulin-like growth factor 1 (IGF-1) in patients with alcoholic cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. The kyphoscoliotic type of Ehlers-Danlos syndrome (type VI): differential effects on the hydroxylation of lysine in collagens I and II revealed by analysis of cross-linked telopeptides from urine. — Oxford Global Health [globalhealth.ox.ac.uk]
- 4. Mutations in the lysyl hydroxylase 1 gene that result in enzyme deficiency and the clinical phenotype of Ehlers-Danlos syndrome type VI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ehlers-Danlos syndrome type VI: collagen type specificity of defective lysyl hydroxylation in various tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lysyl hydroxylase 3 increases collagen deposition and promotes pulmonary fibrosis by activating TGFβ1/Smad3 and Wnt/β-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Connective Tissue Disorder Caused by Mutations of the Lysyl Hydroxylase 3 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysyl hydroxylase 3-mediated post-translational modifications are required for proper biosynthesis of collagen α1α1α2(IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lysyl Hydroxylase 3 Glucosylates Galactosylhydroxylysine Residues in Type I Collagen in Osteoblast Culture - PMC [pmc.ncbi.nlm.nih.gov]
The Clinical Utility of γ-Glutamyl Hydrolase in the Landscape of Collagen Turnover Markers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The dynamic process of collagen turnover, encompassing both synthesis and degradation, is a critical indicator of tissue remodeling in a multitude of physiological and pathological states. Consequently, biomarkers that accurately reflect these processes are invaluable tools in diagnostics, prognostics, and the evaluation of therapeutic interventions. While established markers such as procollagen (B1174764) propeptides and telopeptides have found widespread clinical use, the exploration of novel biomarkers continues. This guide provides a comparative overview of the clinical utility of the enzyme γ-glutamyl hydrolase (GGH) in relation to well-established collagen turnover markers, highlighting current knowledge and potential future applications.
Established Markers of Collagen Turnover: A Quantitative Overview
A variety of biomarkers are routinely used to assess collagen synthesis and degradation. These markers are typically fragments of collagen molecules or enzymes involved in their processing, released into circulation. Their levels can be quantified in serum or plasma, providing a systemic snapshot of collagen metabolism.
| Marker | Type | Process Indicated | Primary Collagen Type | Clinical Applications |
| Procollagen Type III Amino-Terminal Propeptide (PIIINP) | Synthesis | Synthesis | Type III | Liver fibrosis, Cardiovascular disease, Growth disorders |
| Procollagen Type I Amino-Terminal Propeptide (PINP) | Synthesis | Synthesis | Type I | Bone turnover, Fibrosis, Growth hormone effects |
| Procollagen Type I Carboxy-Terminal Propeptide (PICP) | Synthesis | Synthesis | Type I | Bone turnover, Heart failure |
| Carboxy-Terminal Telopeptide of Type I Collagen (CTX-I) | Degradation | Degradation | Type I | Bone resorption, Osteoporosis |
| Amino-Terminal Telopeptide of Type I Collagen (NTX-I) | Degradation | Degradation | Type I | Bone resorption, Osteoporosis |
| Cross-linked Carboxy-Terminal Telopeptide of Type I Collagen (ICTP) | Degradation | Degradation | Type I | Sepsis, Respiratory failure, Bone resorption |
| PRO-C3 | Synthesis | Synthesis | Type III | Non-alcoholic fatty liver disease (NAFLD), Liver fibrosis |
| PRO-C6 | Synthesis | Synthesis | Type VI | Pulmonary fibrosis, Liver fibrosis |
γ-Glutamyl Hydrolase (GGH): An Emerging Player?
γ-glutamyl hydrolase is a lysosomal enzyme primarily known for its crucial role in folate metabolism, where it catalyzes the hydrolysis of polyglutamylated folates.[1] Its established function is central to cellular proliferation and the mechanism of action of antifolate drugs used in chemotherapy.[2] While not a direct component of the collagen molecule, emerging evidence suggests a potential, albeit indirect, link to extracellular matrix (ECM) dynamics. Some studies have shown that genes interacting with GGH are associated with "extracellular matrix structural constituent" functions.
Currently, there is a lack of direct evidence from clinical studies validating GGH as a standalone or comparative marker for collagen turnover. Its clinical utility in this specific context remains theoretical and requires dedicated investigation. The primary application of GGH as a biomarker is in oncology, particularly in predicting the response to antifolate chemotherapy.
Comparative Analysis: GGH vs. Established Collagen Turnover Markers
| Feature | Established Collagen Turnover Markers (e.g., PIIINP, PINP, CTX) | γ-Glutamyl Hydrolase (GGH) |
| Direct vs. Indirect Marker | Direct products of collagen synthesis or degradation. | Indirect; potential link via ECM-related gene interactions. |
| Specificity to Collagen Turnover | High. Directly reflect the metabolism of specific collagen types. | Low to unknown. Primarily reflects folate metabolism. |
| Clinical Validation | Extensively validated in numerous diseases (fibrosis, bone disorders, etc.). | Validated as a predictive marker for antifolate drug response in cancer. Not validated for collagen turnover. |
| Underlying Biology | Reflects the activity of fibroblasts, osteoblasts, and osteoclasts. | Reflects cellular proliferation and folate-dependent pathways. |
| Potential Advantages | Well-understood mechanisms and established reference ranges. | Potentially offers insights into the interplay between cellular metabolism and tissue remodeling. |
| Current Limitations | Can be influenced by renal function and may not always reflect tissue-specific changes. | Lack of direct evidence, unknown correlation with collagen turnover, and no established assays for this specific application. |
Experimental Protocols
Measurement of Established Collagen Turnover Markers
The quantification of established collagen turnover markers such as PIIINP, PINP, and CTX is typically performed using commercially available immunoassays.
Principle: These assays are generally based on the sandwich enzyme-linked immunosorbent assay (ELISA) or competitive immunoassay formats.
General Protocol (ELISA):
-
Coating: Microplate wells are coated with a capture antibody specific to the target marker.
-
Sample Incubation: Serum or plasma samples, along with standards and controls, are added to the wells. The marker present in the sample binds to the capture antibody.
-
Washing: Unbound substances are washed away.
-
Detection Antibody Incubation: A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is added. This antibody binds to a different epitope on the captured marker.
-
Washing: Unbound detection antibody is washed away.
-
Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.
-
Measurement: The intensity of the color, which is proportional to the concentration of the marker, is measured using a microplate reader.
-
Calculation: The concentration of the marker in the samples is determined by interpolating from a standard curve.
Measurement of γ-Glutamyl Hydrolase (GGH)
GGH levels or activity can be measured using various methods, primarily in the context of cancer research.
1. GGH Activity Assay (Radiometric):
Principle: This assay measures the enzymatic activity of GGH by quantifying the release of radiolabeled glutamate (B1630785) from a polyglutamylated substrate.
Protocol:
-
Sample Preparation: Cell lysates or tissue homogenates are prepared.
-
Reaction Mixture: The sample is incubated with a reaction buffer containing a radiolabeled polyglutamylated substrate (e.g., [³H]glutamate-labeled pteroylpentaglutamate).
-
Incubation: The reaction is allowed to proceed at 37°C for a defined period.
-
Reaction Termination: The reaction is stopped, typically by adding activated charcoal to bind the unreacted substrate.
-
Separation: The mixture is centrifuged to pellet the charcoal.
-
Quantification: The radioactivity in the supernatant, corresponding to the released [³H]glutamate, is measured using a scintillation counter.
-
Calculation: GGH activity is calculated based on the amount of product formed per unit of time and protein concentration.
2. GGH Protein Quantification (ELISA):
Principle: Similar to the assays for collagen turnover markers, an ELISA can be developed to quantify the amount of GGH protein.
Protocol:
-
Coating: Microplate wells are coated with a capture antibody specific to GGH.
-
Sample Incubation: Cell lysates, tissue homogenates, or patient serum/plasma are added.
-
Washing: Unbound components are washed away.
-
Detection Antibody Incubation: An enzyme-linked detection antibody targeting a different GGH epitope is added.
-
Washing: Unbound detection antibody is removed.
-
Substrate Addition and Measurement: A chromogenic substrate is added, and the absorbance is measured.
-
Calculation: GGH concentration is determined from a standard curve.
Signaling Pathways and Experimental Workflows
Collagen Synthesis and Degradation Pathway
Caption: Simplified pathway of collagen synthesis and degradation.
GGH in Folate Metabolism
References
comparative analysis of GGH in human vs. animal models
An In-depth Comparative Analysis of Gamma-Glutamyl Hydrolase (GGH) in Human vs. Animal Models
For researchers and professionals in drug development, understanding the species-specific differences in enzyme function is paramount for the successful translation of preclinical data to clinical outcomes. This guide provides a comprehensive comparative analysis of gamma-glutamyl hydrolase (GGH), a key enzyme in folate and antifolate metabolism, highlighting the distinctions between human and commonly used animal models.
Functional and Structural Comparison
Gamma-glutamyl hydrolase (GGH) is a lysosomal enzyme that plays a crucial role in maintaining intracellular folate homeostasis by catalyzing the hydrolysis of poly-γ-glutamate chains from folates and antifolate drugs like methotrexate (B535133) (MTX).[1][2] This process is critical as polyglutamylation, mediated by the enzyme folylpolyglutamate synthetase (FPGS), traps folates and antifolates within the cell, enhancing their efficacy.[2][3][4] GGH counteracts this by removing the glutamate (B1630785) residues, facilitating the efflux of these compounds from the cell.[1][2]
A pivotal difference between human and rodent GGH lies in their catalytic mechanism. Human GGH functions primarily as an exopeptidase , sequentially cleaving terminal γ-glutamyl residues.[2][5] In contrast, some rodent homologs have been observed to exhibit endopeptidase activity, cleaving internal γ-glutamyl linkages.[2] This distinction in enzymatic action can lead to significant differences in the metabolism of folates and antifolates between species, impacting drug efficacy and toxicity studies.
Genetically, the human GGH gene is located on chromosome 8, while in mice, it resides on chromosome 4.[6] The human GGH protein is composed of 318 amino acids and has a molecular mass of approximately 35 kDa.[2]
Quantitative Data Comparison
Direct comparative studies on the kinetic parameters of GGH across different species are limited. However, data from studies on human GGH and general protein expression analyses provide valuable insights.
Enzyme Kinetics
The following table summarizes the kinetic parameters for human GGH from HT-1080 sarcoma cells with methotrexate (MTX) and folate substrates of varying polyglutamate chain lengths. The data indicates a strong preference for longer-chain polyglutamates.
| Substrate | Chain Length | Km (µM) | Relative Preference (glu1/glu4) |
| Methotrexate | glu1 | 200 | 15x |
| glu4 | 13 | ||
| Folate | glu1 | 85 | 17x |
| glu4 | 5 | ||
| Data sourced from a study on human GGH from HT-1080 sarcoma cells.[5] |
Tissue Expression Levels
Quantitative data on the absolute protein expression levels of GGH in various tissues across species is not consistently available. However, qualitative data from resources like the Human Protein Atlas provides a general overview of GGH expression.
| Species | High Expression Tissues | Moderate Expression Tissues | Low Expression Tissues |
| Human | Kidney, Liver, Placenta | Brain, Pancreas, Prostate | Spleen, Lung, Small Intestine |
| Mouse | Parotid Gland, Lacrimal Gland, Submandibular Gland | Esophagus, Pancreas, Skin | - |
| Expression data is based on RNA and protein expression summaries from the Human Protein Atlas and other sources.[6][7][8] This table represents a qualitative summary and not a direct quantitative comparison. |
Signaling and Metabolic Pathways
GGH is a central player in the metabolic pathways of folates and antifolates. Its activity directly influences the intracellular concentration of active forms of these molecules, which are essential for nucleotide synthesis and methylation reactions.
Folate Metabolism Pathway
The intracellular retention of folates is a dynamic process regulated by the opposing actions of FPGS and GGH. This balance is crucial for providing one-carbon units for various metabolic processes.
Caption: Folate metabolism pathway showing the antagonistic roles of FPGS and GGH.
Methotrexate Resistance Pathway
In the context of chemotherapy, GGH activity is a key determinant of resistance to antifolate drugs like methotrexate. By converting methotrexate to its monoglutamated form, GGH facilitates its removal from the cell, thereby reducing its cytotoxic effects.
Caption: Mechanism of methotrexate resistance mediated by GGH.
Experimental Protocols
Accurate measurement of GGH activity is crucial for both basic research and clinical studies. Below is a detailed methodology for a GGH activity assay using High-Performance Liquid Chromatography (HPLC).
GGH Activity Assay by HPLC
This protocol is adapted from methodologies described for measuring GGH activity in cell lysates.[9]
Objective: To quantify the enzymatic activity of GGH by measuring the conversion of a polyglutamated substrate to its shorter-chain derivatives.
Materials:
-
Cell or tissue lysates
-
Protein quantification assay (e.g., Bradford or BCA)
-
Substrate: Methotrexate-polyglutamate (e.g., MTX-Glu₄)
-
Reaction buffer (e.g., 100 mM sodium acetate, pH 4.5, containing 10 mM dithiothreitol)
-
Stop solution (e.g., ice-cold 10% trichloroacetic acid)
-
HPLC system with a C18 reverse-phase column
-
Mobile phase for HPLC (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer)
-
Standards for MTX and its polyglutamated forms
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue homogenates in a suitable lysis buffer on ice.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard protein assay.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, add a specific amount of protein lysate (e.g., 50-100 µg of total protein).
-
Add the reaction buffer to a final volume of, for example, 100 µL.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the MTX-Glu₄ substrate to a final concentration of, for example, 10 µM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Prepare a negative control by boiling the lysate before adding the substrate or by omitting the lysate from the reaction mixture.
-
-
Reaction Termination and Sample Preparation for HPLC:
-
Stop the reaction by adding an equal volume of ice-cold stop solution.
-
Incubate on ice for 10 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Inject a defined volume of the supernatant onto the HPLC system.
-
Separate the different forms of MTX (mono-, di-, tri-, tetra-glutamates) using a suitable gradient elution method.
-
Detect the eluting compounds using a UV detector at the appropriate wavelength for MTX (e.g., 302 nm).
-
Quantify the amount of each product by comparing the peak areas to those of known standards.
-
-
Data Analysis:
-
Calculate the amount of substrate consumed and product formed.
-
Express GGH activity as pmol of product formed per minute per mg of protein.
-
Experimental Workflow Diagram
Caption: Workflow for the GGH activity assay using HPLC.
Conclusion
The comparative analysis of GGH reveals significant differences between humans and animal models, particularly in the mode of enzymatic action (exopeptidase vs. endopeptidase). While quantitative data for a direct species-to-species comparison of enzyme kinetics and expression is not extensively available, the existing information underscores the importance of considering these potential differences when interpreting preclinical data. The provided experimental protocol offers a robust method for quantifying GGH activity, which can be applied across species to generate comparable data. Understanding these nuances is critical for accurately modeling human responses to antifolate therapies and for the development of novel therapeutic strategies targeting folate metabolism.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. gamma-Glutamyl hydrolase from human sarcoma HT-1080 cells: characterization and inhibition by glutamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gamma-glutamyl hydrolase - Wikipedia [en.wikipedia.org]
- 7. GGH protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 8. Tissue expression of GGH - Summary - The Human Protein Atlas [proteinatlas.org]
- 9. γ-Glutamyl hydrolase modulation and folate influence chemosensitivity of cancer cells to 5-fluorouracil and methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Glucosyl-galactosyl-hydroxylysine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory materials is a critical component of ensuring a safe and compliant work environment. This document provides essential, step-by-step guidance for the safe and logistical disposal of Glucosyl-galactosyl-hydroxylysine, a non-hazardous biochemical. By adhering to these procedures, laboratories can maintain operational safety and build trust in their chemical handling protocols.
Immediate Safety and Handling Information
This compound is a stable, non-hazardous compound. However, as with any laboratory chemical, appropriate personal protective equipment (PPE) should be worn during handling to minimize any potential for minor irritation.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item |
| Eye Protection | Safety glasses or goggles |
| Hand Protection | Standard laboratory gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its physical state (solid or aqueous solution) and the specific regulations of your institution. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
For Solid this compound:
-
Containerization: Place the solid waste into a well-labeled, sealed container. The container should be compatible with the chemical and prevent any leakage.
-
Labeling: Clearly label the container as "Non-Hazardous Waste" and include the full chemical name: "this compound".
-
Disposal: Dispose of the sealed container in the designated non-hazardous solid waste stream for your laboratory. This is typically a designated bin for general laboratory trash that is separate from hazardous chemical waste.
For Aqueous Solutions of this compound:
-
Neutralization (if applicable): If the solution contains acidic or basic buffers, neutralize the pH to a range of 6.0-8.0 before disposal.
-
Dilution: For small quantities, dilute the aqueous solution with at least 10 parts of water.
-
Sewer Disposal: Pour the diluted, neutralized solution down the sanitary sewer drain, followed by a copious amount of water to ensure it is thoroughly flushed from the plumbing system.
Important Note: Never dispose of organic solvent solutions of this compound down the drain. These must be collected as hazardous chemical waste.
Decision Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Experimental Protocols Cited
This guidance is based on standard laboratory safety protocols and information synthesized from publicly available Safety Data Sheets for non-hazardous biochemical compounds. No specific experimental protocols involving this compound are cited for the creation of these disposal procedures. The core principle is the classification of the material as non-hazardous and the subsequent application of general laboratory waste disposal guidelines.[1][2][3][4][5] Always refer to your institution's specific waste management policies.[6][7][8]
References
- 1. danielshealth.com [danielshealth.com]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. gzlabfurniture.com [gzlabfurniture.com]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. vumc.org [vumc.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Glucosyl-galactosyl-hydroxylysine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, handling, and disposal information for Glucosyl-galactosyl-hydroxylysine, ensuring the well-being of laboratory personnel and the integrity of research. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial.
Substance Identification and Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C18H34N2O13 |
| Molecular Weight | 486.5 g/mol |
| Physical State | Solid |
| Appearance | Lyophilized powder |
| CAS Number | 32448-35-4 |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn to minimize exposure and ensure safety.
| PPE Category | Item | Specification |
| Hand Protection | Disposable gloves | Nitrile or latex gloves should be worn to prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Essential to protect eyes from any airborne particles or splashes. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect clothing and skin. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If weighing out fine powder that may become airborne, a dust mask can be used as a precaution. |
Operational Plan for Handling
Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry place, away from direct sunlight and moisture.
2. Preparation for Use:
-
Work in a clean, designated area, such as a laboratory bench or a fume hood if handling large quantities of the powder.
-
Ensure all necessary PPE is worn before handling the substance.
-
Have all necessary equipment (e.g., spatula, weigh boat, solvent, vortex mixer) ready.
3. Weighing and Reconstitution:
-
Carefully open the container to avoid creating dust.
-
Use a clean spatula to transfer the desired amount of the lyophilized powder to a weigh boat.
-
To reconstitute, add the appropriate solvent to the vial containing the powder.
-
Close the container and mix gently by inversion or vortexing until the solid is completely dissolved.
4. Post-Handling:
-
Clean all equipment and the work surface thoroughly after use.
-
Wash hands after removing gloves.
Disposal Plan
This compound is considered a non-hazardous substance. However, proper disposal procedures should be followed to maintain a safe laboratory environment.
-
Unused Solid Waste: Dispose of the solid waste in the regular laboratory trash, unless institutional policies require specific disposal methods for non-hazardous chemicals.
-
Liquid Waste (Solutions): Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water.[1][2] Always adhere to local and institutional regulations regarding the disposal of chemical waste.
-
Contaminated Materials: Gloves, weigh boats, and other disposable materials that have come into contact with the substance should be disposed of in the regular laboratory trash.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound.
Materials:
-
This compound (lyophilized powder)
-
Appropriate solvent (e.g., sterile water, buffer)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Determine the desired concentration and volume of the stock solution to calculate the required mass of this compound.
-
Wear appropriate PPE (lab coat, gloves, safety glasses).
-
Weigh the calculated amount of this compound powder in a suitable container (e.g., the original vial or a new microcentrifuge tube).
-
Add the calculated volume of the chosen solvent to the powder.
-
Securely cap the tube or vial.
-
Gently vortex the solution until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Label the tube clearly with the name of the compound, concentration, solvent, and date of preparation.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C for long-term storage).
Caption: Workflow for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
